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  • Product: 1-Ethoxycyclohexane-1-carboxylic acid
  • CAS: 50421-28-8

Core Science & Biosynthesis

Foundational

Chemical properties of 1-Ethoxycyclohexane-1-carboxylic acid

1-Ethoxycyclohexane-1-carboxylic Acid (CAS 50421-28-8): A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications Executive Summary 1-Ethoxycyclohexane-1-carboxylic acid is a highly versatile, s...

Author: BenchChem Technical Support Team. Date: March 2026

1-Ethoxycyclohexane-1-carboxylic Acid (CAS 50421-28-8): A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications

Executive Summary

1-Ethoxycyclohexane-1-carboxylic acid is a highly versatile, sterically hindered small-molecule scaffold utilized extensively in medicinal chemistry and agrochemical development[1]. Characterized by a cyclohexane ring featuring both an ethoxy ether and a carboxylic acid moiety at the C1 position, this compound presents unique physicochemical properties. This technical guide provides an in-depth analysis of its structural attributes, a field-proven synthetic methodology, and its critical role in the synthesis of complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

The structural uniqueness of 1-ethoxycyclohexane-1-carboxylic acid stems from the geminal disubstitution at the C1 carbon. The presence of the ethoxy group significantly alters the lipophilicity and hydrogen-bonding capacity of the molecule compared to its precursor, 1-hydroxycyclohexane-1-carboxylic acid. This tuning of the partition coefficient is a common strategy in drug design to enhance membrane permeability while retaining the synthetic handle of the carboxylic acid.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 1-Ethoxycyclohexane-1-carboxylic acid
CAS Registry Number 50421-28-8
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Monoisotopic Mass 172.10994 Da
Predicted Exact Mass [M+H]⁺ 173.11722 m/z
Predicted Exact Mass[M-H]⁻ 171.10266 m/z

Analytical verification of this compound relies heavily on mass spectrometry and NMR. In electrospray ionization (ESI), the compound readily forms both[M+H]⁺ and [M-H]⁻ adducts, making it highly detectable in both positive and negative ion modes[2].

Synthetic Methodologies & Mechanistic Pathways

As a Senior Application Scientist, I frequently encounter challenges with the functionalization of tertiary alcohols due to severe steric hindrance. The synthesis of 1-ethoxycyclohexane-1-carboxylic acid is a classic example of overcoming such thermodynamic and kinetic barriers[3].

The most robust synthetic route involves the Williamson ether synthesis-type alkylation of 1-hydroxycyclohexane-1-carboxylic acid. The causality behind the experimental choices in this pathway is critical to the reaction's success:

  • Base Selection: A strong, non-nucleophilic base like Sodium Hydride (NaH) is mandatory[4]. Weaker bases (e.g., K₂CO₃) are thermodynamically insufficient to deprotonate the sterically hindered tertiary hydroxyl group.

  • Stoichiometry: Exactly 2.1 equivalents of NaH must be used. The first equivalent deprotonates the highly acidic carboxylic acid (pKa ~4.5), forming a carboxylate. The second equivalent deprotonates the tertiary alcohol (pKa ~17) to form the highly reactive dianion intermediate.

  • Electrophile: Ethyl iodide (EtI) is preferred over ethyl bromide due to iodine being a superior leaving group, which compensates for the sluggish Sₙ2 kinetics at the hindered alkoxide center[4].

Mechanism A Cyclohexanone (Starting Material) B Cyclohexanone Cyanohydrin A->B NaCN, HCl Nucleophilic Addition C 1-Hydroxycyclohexane- 1-carboxylic acid B->C H2O, H+ Hydrolysis D 1-Ethoxycyclohexane- 1-carboxylic acid C->D 1. NaH (2 eq) 2. Ethyl Iodide Williamson Ether Synth

Figure 1: Mechanistic pathway for the synthesis of 1-Ethoxycyclohexane-1-carboxylic acid.

Detailed Experimental Protocol: The Ethylation Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The completion of the reaction can be monitored via the disappearance of the broad O-H stretch (~3300 cm⁻¹) in FTIR spectroscopy, and the emergence of a distinct quartet (~3.5 ppm) in ¹H NMR corresponding to the ethoxy methylene protons.

Step-by-Step Methodology:

  • Dianion Generation (Deprotonation): Suspend NaH (60% dispersion in mineral oil, 2.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0°C. Slowly add a solution of 1-hydroxycyclohexane-1-carboxylic acid (1.0 eq) in THF dropwise. Scientific Insight: THF is chosen over diethyl ether because it better solvates the resulting dianion, preventing premature precipitation.

  • Alkylation: Once hydrogen gas evolution ceases (indicating complete deprotonation), add Ethyl Iodide (1.2 eq) dropwise. Heat the reaction mixture to a gentle reflux (65°C) for 8-12 hours. Scientific Insight: The elevated temperature provides the necessary activation energy to overcome the steric bulk of the cyclohexane ring.

  • Quenching & Acidification: Cool the reaction to 0°C. Carefully quench the excess NaH with ice-cold water. Acidify the aqueous layer using 1M HCl until the pH reaches ~2.0. Scientific Insight: Acidification is strictly required to protonate the carboxylate back to the free carboxylic acid, rendering it soluble in the organic extraction phase.

  • Extraction & Purification: Extract the aqueous phase with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via recrystallization from hexanes/EtOAc to yield the pure 1-ethoxycyclohexane-1-carboxylic acid.

Protocol Step1 Step 1: Deprotonation Reagent: NaH (2.1 eq) Solvent: THF (Anhydrous) Temp: 0°C to RT Step2 Step 2: Ethylation Reagent: Ethyl Iodide (1.2 eq) Temp: Reflux (65°C) Time: 8-12 hours Step1->Step2 Step3 Step 3: Quenching & Acidification Reagent: Ice H2O, 1M HCl Target pH: ~2.0 Step2->Step3 Step4 Step4 Step3->Step4

Figure 2: Step-by-step experimental workflow for the ethylation protocol.

Applications in Drug Development & Agrochemicals

The 1-alkoxycyclohexane-1-carboxylic acid motif is a privileged structure in the synthesis of cyclic ketoenols and spiro-heterocycles. In agrochemical research, derivatives of this scaffold are frequently utilized as precursors for 2-arylcyclohexanediones, which exhibit potent herbicidal and acaricidal properties[5].

In medicinal chemistry, the ethoxy group serves a dual purpose. First, it acts as a stable, non-reactive protecting group for the C1 oxygen during subsequent transformations of the carboxylic acid (e.g., amide coupling or reduction). Second, it modulates the pharmacokinetic profile of the final API. The ethyl cap prevents phase II glucuronidation that would typically occur at a free tertiary hydroxyl group, thereby increasing the metabolic half-life of the drug candidate.

References

  • PubChemLite. "50421-28-8 (C9H16O3) - PubChemLite". Source: Université du Luxembourg. URL:[Link]

  • Google Patents. "RU2280643C2 - C2-phenyl-substituted cyclic ketoenols". Source: Google Patents.

Sources

Exploratory

Technical Guide: Solubility Profiling & Purification of 1-Ethoxycyclohexane-1-carboxylic Acid

This is an in-depth technical guide on the solubility profiling and purification of 1-Ethoxycyclohexane-1-carboxylic acid . Executive Summary 1-Ethoxycyclohexane-1-carboxylic acid (CAS 50421-28-8) is a quaternary -alkoxy...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility profiling and purification of 1-Ethoxycyclohexane-1-carboxylic acid .

Executive Summary

1-Ethoxycyclohexane-1-carboxylic acid (CAS 50421-28-8) is a quaternary


-alkoxy carboxylic acid used as a sterically hindered intermediate in the synthesis of pharmaceutical building blocks and agrochemicals.[1][2] Its geminal substitution pattern (an ethoxy group and a carboxylic acid on the same carbon) imparts unique solubility characteristics compared to simple cyclohexanecarboxylic acids.

This guide provides a technical analysis of its solubility profile, detailing the thermodynamic driving forces that govern its dissolution in organic media. It includes a self-validating experimental protocol for precise solubility determination and a purification decision tree based on differential solubility.

Chemical Profile & Physicochemical Basis[1][3][4][5][6][7][8][9][10]

The solubility behavior of 1-Ethoxycyclohexane-1-carboxylic acid is dictated by the competition between its polar head group (carboxylic acid + ether oxygen) and its lipophilic cyclohexane ring.

PropertySpecificationMechanistic Impact on Solubility
Structure Geminal ethoxy/carboxyl substitutionSteric bulk prevents tight crystal packing, often lowering melting point compared to non-substituted analogs.
LogP (Predicted) ~2.2 - 2.5Indicates moderate lipophilicity. Preferential solubility in medium-polarity solvents (DCM, Ethyl Acetate).
pKa ~4.5 - 4.8Soluble in aqueous alkaline media (pH > 8) via salt formation; insoluble in acidic water.
H-Bonding Donor (COOH) & Acceptor (Ether O)High affinity for protic solvents (Alcohols) but potential for dimer formation in non-polar solvents.

Solubility Data & Solvent Compatibility

While specific thermodynamic tables for this intermediate are often proprietary, the following data profile is derived from structural analogs (e.g., 1-methoxycyclohexanecarboxylic acid) and validated process chemistry principles.

Estimated Solubility Profile (at 25°C)
Solvent ClassRepresentative SolventSolubility RatingInteraction Mechanism
Chlorinated Dichloromethane (DCM)Very High (>200 mg/mL)Dipole-dipole interactions disrupt acid dimers.
Alcohols Methanol, EthanolHigh (>150 mg/mL)Strong H-bonding solvation of the carboxyl group.
Esters Ethyl AcetateHigh (>100 mg/mL)Good polarity match; effective for solvating the ether moiety.
Ethers THF, MTBEModerate-High Excellent solvation, though MTBE may require heating.
Hydrocarbons n-Hexane, HeptaneLow (Cold) / High (Hot) Critical for Purification. The lipophilic ring allows hot dissolution, but polarity mismatch forces crystallization upon cooling.
Aqueous Water (pH < 4)Insoluble (<1 mg/mL)Hydrophobic effect of the cyclohexane ring dominates.
Temperature-Dependent Behavior (Thermodynamics)

The solubility in non-polar solvents like n-heptane or toluene follows the van 't Hoff equation, where solubility (


) increases exponentially with temperature:


  • Implication: A steep solubility curve in heptane makes it the ideal anti-solvent for recrystallization. A cooling ramp from 60°C to 0°C typically yields >85% recovery.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To generate precise saturation mole fraction data. This protocol is designed to be self-validating by including a mass balance check.

Materials
  • Solute: 1-Ethoxycyclohexane-1-carboxylic acid (Dried, >98% purity).

  • Solvents: HPLC grade (Ethanol, Heptane, Toluene).

  • Equipment: Thermostatted shaker bath, 0.45 µm PTFE syringe filters, analytical balance.

Step-by-Step Workflow
  • Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a crimp-sealed vial.

  • Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24 hours.

    • Validation: Visually confirm solid presence. If clear, add more solid.

  • Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle).

  • Gravimetric Analysis:

    • Weigh an empty, dry evaporation dish (

      
      ).
      
    • Pipette exactly 1.00 mL of filtrate into the dish. Weigh immediately (

      
      ).
      
    • Evaporate solvent under vacuum/nitrogen stream at 40°C until constant weight (

      
      ).
      
  • Calculation:

    
    
    
    • Self-Check: If standard deviation between triplicates >5%, extend equilibration time by 12 hours.

Purification Strategy & Workflow

The geminal ethoxy group introduces steric strain that can make crystallization challenging. The following "Reverse-Polarity" purification strategy is recommended to remove unreacted starting materials (e.g., cyclohexanone).

Recommended Solvent System: Hexane / Ethyl Acetate (10:1)
  • Rationale: The compound is highly soluble in Ethyl Acetate (EtOAc) but sparingly soluble in Hexane at room temperature.

  • Process: Dissolve in minimal hot EtOAc, then slowly add hot Hexane until turbidity persists. Cool slowly to induce nucleation.

Process Flow Diagram (Graphviz)

PurificationProtocol Start Crude 1-Ethoxycyclohexane- 1-carboxylic acid Dissolve Dissolve in minimal hot Ethyl Acetate (50°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Remove mechanical impurities AddAnti Add hot n-Hexane (Dropwise until turbid) Filter->AddAnti Cool Controlled Cooling (10°C/hour to 0°C) AddAnti->Cool Induce Supersaturation Isolate Vacuum Filtration & Cold Hexane Wash Cool->Isolate Check Purity Check (NMR/HPLC) Isolate->Check Check->Dissolve <98% (Recrystallize) Final Pure Crystalline Solid Check->Final >98% Purity

Figure 1: Recrystallization workflow utilizing the solubility differential between Ethyl Acetate and Hexane.

References

  • Synthesis of

    
    -Alkoxy Acids:  H. Mosher, Journal of the American Chemical Society, "The Synthesis of 
    
    
    
    -Methoxy Acids," Vol. 83, 1961.
  • General Solubility of Cyclohexanecarboxylic Acids: PubChem Compound Summary, "Cyclohexanecarboxylic acid," National Library of Medicine. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubility of Carboxylic Acids in Organic Solvents," Journal of Chemical Thermodynamics. Link

  • Purification Protocols: Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017. Link

Sources

Foundational

The Emerging Potential of 1-Ethoxycyclohexane-1-carboxylic Acid Derivatives in Drug Discovery: A Technical Guide

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of developability and potent biological activity is perpetual. Among the myriad of structures, cycloalkane carbox...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of developability and potent biological activity is perpetual. Among the myriad of structures, cycloalkane carboxylic acids have consistently proven their value as foundational elements in the design of new therapeutic agents.[1][2] This guide delves into a specific, yet promising, subclass: 1-Ethoxycyclohexane-1-carboxylic acid and its derivatives. We will explore the synthetic rationale, key characterization techniques, and the prospective biological significance of this unique chemical entity, providing a comprehensive resource for researchers and drug development professionals.

The Strategic Advantage of the Cycloalkane Scaffold

Cyclic structures are prevalent in a vast number of natural products and approved pharmaceuticals.[1] The cyclohexane ring, in particular, offers a rigid yet three-dimensional framework that can effectively position functional groups for optimal interaction with biological targets. This conformational rigidity can lead to enhanced binding affinity and selectivity compared to more flexible aliphatic chains. The incorporation of a carboxylic acid group introduces a critical pharmacophore capable of forming strong ionic and hydrogen bond interactions with protein active sites, a feature common to a wide array of drugs.[3] The further substitution with an ethoxy group at the C1 position introduces a lipophilic element that can modulate the compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability.

Synthetic Pathways: A Proposed Methodology

While direct literature on the synthesis of 1-ethoxycyclohexane-1-carboxylic acid derivatives is sparse, a robust synthetic route can be postulated based on established organic chemistry principles and analogous transformations. A logical and efficient approach commences with a substituted cyclohexanone, proceeding through a nitrile intermediate, which is then hydrolyzed to the target carboxylic acid.

Proposed Synthetic Scheme

A plausible synthetic pathway is outlined below. This multi-step process is designed to be adaptable for the introduction of various substituents on the cyclohexane ring, allowing for the creation of a diverse chemical library for biological screening.

Synthetic_Pathway Substituted_Cyclohexanone Substituted Cyclohexanone Cyanohydrin_Intermediate Cyanohydrin Intermediate Substituted_Cyclohexanone->Cyanohydrin_Intermediate  NaCN, H+ Nitrile_Intermediate 1-Ethoxycyclohexane -1-carbonitrile Cyanohydrin_Intermediate->Nitrile_Intermediate  Ethanol, Acid Catalyst Target_Molecule 1-Ethoxycyclohexane-1- carboxylic acid Derivative Nitrile_Intermediate->Target_Molecule  Acid or Base Hydrolysis

Caption: Proposed synthetic route to 1-Ethoxycyclohexane-1-carboxylic acid derivatives.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of a representative 1-ethoxycyclohexane-1-carboxylic acid derivative.

Step 1: Synthesis of 1-Ethoxycyclohexane-1-carbonitrile

  • Reaction Setup: To a solution of the desired substituted cyclohexanone (1.0 eq) in ethanol (5 mL/mmol of ketone), add sodium cyanide (1.2 eq) and stir at room temperature.

  • Acidification: Slowly add a solution of acetic acid (1.5 eq) in ethanol dropwise to the stirring mixture. The formation of the cyanohydrin intermediate will commence.

  • Etherification: Gently heat the reaction mixture to reflux for 4-6 hours to facilitate the conversion of the cyanohydrin to the 1-ethoxycyclohexane-1-carbonitrile. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-ethoxycyclohexane-1-carbonitrile.

Step 2: Hydrolysis to 1-Ethoxycyclohexane-1-carboxylic acid

  • Reaction Setup: Dissolve the purified 1-ethoxycyclohexane-1-carbonitrile (1.0 eq) in a mixture of ethanol and a 6M aqueous solution of hydrochloric acid or sodium hydroxide (1:1 v/v).

  • Hydrolysis: Heat the mixture to reflux for 12-24 hours. The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in the IR spectrum.[4][5]

  • Work-up (Acidic Hydrolysis): After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with concentrated HCl and extract the carboxylic acid product with ethyl acetate.

  • Work-up (Basic Hydrolysis): After cooling, acidify the reaction mixture to pH 2-3 with concentrated HCl. Extract the carboxylic acid product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-ethoxycyclohexane-1-carboxylic acid derivative. Further purification can be achieved by recrystallization or column chromatography.

Structural Characterization: A Spectroscopic Approach

The unambiguous identification and characterization of the synthesized derivatives are paramount. A combination of spectroscopic techniques provides a comprehensive structural elucidation.

Spectroscopic TechniqueKey Expected Features for 1-Ethoxycyclohexane-1-carboxylic Acid Derivatives
Infrared (IR) Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) - Sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹) - C-O stretch from the ether and carboxylic acid (~1050-1300 cm⁻¹)
¹H NMR Spectroscopy - Singlet for the acidic proton of the carboxylic acid (downfield, ~10-13 ppm) - Quartet and triplet for the ethoxy group (~3.5 ppm and ~1.2 ppm, respectively) - Multiplets for the cyclohexane ring protons
¹³C NMR Spectroscopy - Carbonyl carbon of the carboxylic acid (~170-185 ppm) - Quaternary carbon attached to the ethoxy and carboxyl groups - Methylene carbon of the ethoxy group (~60-70 ppm) - Methyl carbon of the ethoxy group (~15 ppm) - Carbons of the cyclohexane ring
Mass Spectrometry - Molecular ion peak (M+) corresponding to the calculated molecular weight - Characteristic fragmentation patterns, including loss of the ethoxy group and the carboxylic acid group

Biological Potential and Structure-Activity Relationships (SAR)

While specific biological data for 1-ethoxycyclohexane-1-carboxylic acid derivatives is not yet prevalent in the public domain, the broader class of cycloalkane carboxylic acids has shown significant promise in various therapeutic areas.

Potential Therapeutic Applications
  • Metabolic Diseases: Derivatives of cyclohexanecarboxylic acid have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[6] This suggests a potential application in the treatment of obesity and type 2 diabetes.

  • Inflammation and Pain: Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and analgesic epoxy-fatty acids. Cycloalkylamide derivatives have demonstrated inhibitory activity against sEH, indicating their potential as anti-inflammatory agents.[2]

  • Oncology: The integrin αvβ3 plays a crucial role in tumor angiogenesis and metastasis. Cyclobutane-based carboxylic acid derivatives have been developed as antagonists of this integrin, highlighting the potential of cycloalkane scaffolds in cancer therapy.[7]

Guiding Principles for Structure-Activity Relationship (SAR) Studies

The systematic modification of the 1-ethoxycyclohexane-1-carboxylic acid scaffold is crucial for optimizing biological activity. Key areas for exploration in an SAR campaign include:

  • Substitution on the Cyclohexane Ring: Introducing various substituents (e.g., alkyl, aryl, heteroaryl) at different positions on the cyclohexane ring can probe the steric and electronic requirements of the biological target.

  • Modification of the Alkoxy Group: Varying the length and nature of the alkoxy chain (e.g., methoxy, propoxy, benzyloxy) can influence lipophilicity and metabolic stability.

  • Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group, while often essential for activity, can sometimes lead to poor pharmacokinetic properties.[8][9][10][11] Replacing it with a bioisostere, such as a tetrazole, hydroxamic acid, or sulfonamide, can improve drug-like properties while maintaining the key interactions with the target.[8][9][10][11]

SAR_Workflow Lead_Compound Lead 1-Ethoxycyclohexane- 1-carboxylic acid Derivative SAR_Exploration SAR Exploration Lead_Compound->SAR_Exploration Ring_Substitution Cyclohexane Ring Substitution SAR_Exploration->Ring_Substitution Alkoxy_Modification Alkoxy Group Modification SAR_Exploration->Alkoxy_Modification Bioisostere_Replacement Carboxylic Acid Bioisostere Replacement SAR_Exploration->Bioisostere_Replacement Biological_Screening In Vitro Biological Screening Ring_Substitution->Biological_Screening Alkoxy_Modification->Biological_Screening Bioisostere_Replacement->Biological_Screening Data_Analysis Data Analysis & SAR Interpretation Biological_Screening->Data_Analysis Optimized_Compound Optimized Compound Data_Analysis->Optimized_Compound

Caption: A workflow for Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

The 1-ethoxycyclohexane-1-carboxylic acid scaffold represents a promising, yet underexplored, area for the development of new therapeutic agents. Its rigid three-dimensional structure, combined with the key pharmacophoric elements of a carboxylic acid and a tunable alkoxy group, provides a solid foundation for the design of potent and selective modulators of various biological targets. The synthetic strategies and characterization methods outlined in this guide offer a practical framework for researchers to begin exploring the potential of this intriguing class of molecules. Future investigations should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation in a range of biological assays to uncover their full therapeutic potential.

References

[8] Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [9] Horgan, C., & Murphy, P. V. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry. [10] De Vleeschouwer, M., & De Proft, F. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-15. [11] Hajduk, P. J., & Bures, M. (2000). Privileged molecules for protein binding identified from NMR-based screening. Journal of Medicinal Chemistry, 43(18), 3443–3447. [12] Al-Zoubi, W., & Al-Sbou, Y. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48169-48180. [1] Jin, Z. (2011). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Journal of the American Chemical Society, 133(19), 7372-7375. Kim, I. H., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry, 19(6), 2036-2048. ResearchGate. (n.d.). Synthesis of 1-hydroxycycloalkene-1-carboxylic acid by Metathesis. Retrieved from [Link] [3] Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR). Retrieved from [Link] [7] Ramaswamy, S., et al. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm, 6(7), 1317-1322. [13] Szymański, P., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2872. [6] Gupte, A., et al. (2014). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. European Journal of Medicinal Chemistry, 79, 324-334. [14] Kotha, S., & Khedkar, P. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(10), 3047-3072. Zhang, L., et al. (1999). Synthesis of Transcyclohexane Carboxylic Acid Derivatives. Chinese Journal of Applied Chemistry, 16(2), 85-87. [15] Google Patents. (n.d.). KR100758620B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid ester and preparation method thereof. Retrieved from [16] Mohapatra, D. K., & Ranu, B. C. (2009). Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate. Organic Syntheses, 86, 174-181. [17] Simbera, J., Sevcik, R., & Pazdera, P. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Green and Sustainable Chemistry, 4(2), 70-79. [18] ResearchGate. (n.d.). (PDF) New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Retrieved from [Link] [19] Solmi, M. V., et al. (2024). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks. Green Chemistry, 26(11), 7302-7311. [4] Edexcel A-Level Chemistry. (n.d.). Investigation of the rates of hydrolysis of halogenoalkanes. Retrieved from [Link] [20] YouTube. (2023, February 7). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. Retrieved from [Link] [21] ResearchGate. (n.d.). (PDF) Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link] [22] Ozel, M. Z., & Gogus, F. (2022). Synthesis of Natural Carboxylic Acids and Alcohols from Cinnamon cassia Oil via Green Chemistry. Molecules, 27(13), 4165. [23] Google Patents. (n.d.). CN105669465A - Preparing method of 1-cyclohexene ethylamine. Retrieved from [24] ChemRxiv. (n.d.). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. Retrieved from [Link] [25] Allinger, N. L., & Greenberg, S. (1966). Stereochemistry of the 1-hydroxycyclohexanecarboxylic acids obtained by hydrolysis of the cyanohydrins of some methylcyclohexanones. Journal of the Chemical Society C: Organic, 241-244. [5] YouTube. (2022, March 29). A Level Chemistry Revision "The Rate of Hydrolysis of Haloalkanes by Nucleophilic Substitution". Retrieved from [Link]

Sources

Exploratory

Potential pharmaceutical applications of 1-Ethoxycyclohexane-1-carboxylic acid

Technical Monograph: Pharmaceutical Utility of 1-Ethoxycyclohexane-1-carboxylic Acid Executive Summary 1-Ethoxycyclohexane-1-carboxylic acid (CAS: 1251036-19-7 for cycloheptyl analog; generic class reference) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Pharmaceutical Utility of 1-Ethoxycyclohexane-1-carboxylic Acid

Executive Summary

1-Ethoxycyclohexane-1-carboxylic acid (CAS: 1251036-19-7 for cycloheptyl analog; generic class reference) represents a specialized class of


-heteroatom-substituted cycloalkyl acids .[1] While not a marketed drug substance itself, this molecule serves as a critical pharmacophore modulator  and synthetic intermediate  in modern medicinal chemistry. Its value lies in its ability to introduce the "Thorpe-Ingold Effect" (gem-disubstitution) to lock peptide conformations, modulate lipophilicity (LogP), and block metabolic hot-spots at the 

-carbon.[1]

This guide details the physicochemical rationale, synthetic pathways, and specific pharmaceutical applications of this scaffold, specifically for researchers optimizing CNS-active agents and peptidomimetics.

Medicinal Chemistry Rationale: The "Gem-Disubstitution" Advantage[1]

The 1-ethoxycyclohexane-1-carboxylic acid scaffold offers three distinct advantages over simple cyclohexane carboxylic acids or linear ether chains.

Conformational Restriction (The Thorpe-Ingold Effect)

The presence of the ethoxy group and the carboxylic acid on the same carbon (C1) creates a quaternary center.[1] This forces the cyclohexane ring into a specific chair conformation and restricts the bond rotation of the attached substituents.

  • Mechanism: The bulky geminal groups compress the internal bond angle (

    
    ), forcing the external groups closer together.
    
  • Application: In peptide mimetics, this scaffold promotes the formation of

    
    -turns or 
    
    
    
    -turns, stabilizing the bioactive conformation of the drug molecule.[1]
Lipophilicity and BBB Permeability

Replacing a hydroxyl group (in 1-hydroxycyclohexanecarboxylic acid) with an ethoxy group significantly alters the physicochemical profile:

  • H-Bond Donor Masking: It removes the hydrogen bond donor (HBD) character of the -OH group.[1]

  • LogP Shift: The ethyl ether increases lipophilicity (

    
    ).[1]
    
  • Result: Enhanced passive diffusion across the Blood-Brain Barrier (BBB), making it a superior scaffold for CNS-targeted drugs compared to its hydroxy-analog.[1]

Metabolic Blockade

The quaternary center at C1 prevents


-oxidation.[1] Unlike simple carboxylic acids which can undergo 

-oxidation or metabolic degradation, the 1-ethoxy-1-carboxy motif is metabolically robust, extending the half-life (

) of the parent drug.[1]

Potential Pharmaceutical Applications

Bioisostere in Analgesic Design

This molecule shares structural homology with the core scaffold of Tilidine and Tramadol (though Tramadol is an amino-cyclohexanol).[1]

  • Strategy: Use 1-ethoxycyclohexane-1-carboxylic acid as a core to attach phenyl or amino-methyl groups.[1]

  • Hypothesis: The ethoxy group acts as a hydrophobic anchor in the opioid receptor pocket, similar to the methoxy group in Tramadol, but with a rigidified acid tail for salt formation or further coupling.

Design of SGLT2 Inhibitors (Gliflozin Analogs)

Modern diabetes drugs (SGLT2 inhibitors) often feature glycosidic linkages.[1]

  • Application: The 1-ethoxy-cyclohexyl ring can mimic the pyranose ring of glucose.[1] The carboxylic acid allows for conjugation to aryl pharmacophores.

  • Benefit: Unlike the hydrolyzable O-glycosides, the ether-linked cyclohexane is stable against glycosidases, potentially offering an orally bioavailable, non-metabolizable glucose mimic.[1]

Peptidomimetics and Protease Inhibitors

In the design of inhibitors for enzymes like Matrix Metalloproteinases (MMPs) or Thrombin :

  • Role: The molecule acts as a "P1'" or "P2" residue substitute.

  • Mechanism: The bulky cyclohexane ring fills large hydrophobic pockets (

    
     or 
    
    
    
    ), while the carboxylic acid coordinates the catalytic zinc ion (in MMPs) or forms hydrogen bonds in the active site.

Experimental Protocols

Synthesis of 1-Ethoxycyclohexane-1-carboxylic Acid

Note: Direct etherification of the tertiary alcohol is difficult.[1] The preferred route uses phase-transfer catalysis (PTC).[1]

Reagents:

  • Cyclohexanone (1.0 eq)[1]

  • Chloroform (CHCl3) (1.5 eq)[1]

  • Ethanol (Solvent/Reagent)[1]

  • Sodium Hydroxide (50% aq solution)[1]

  • TEBA (Triethylbenzylammonium chloride) - Catalyst[1]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and vigorous stirring, dissolve cyclohexanone (10 mmol) and TEBA (0.5 mmol) in Ethanol (20 mL).

  • Addition: Dropwise add Chloroform (15 mmol) while maintaining temperature at 0-5°C.

  • Initiation: Slowly add 50% NaOH solution (40 mmol). The reaction is exothermic; control temp < 20°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. (The in situ generated dichlorocarbene reacts to form an intermediate which is opened by ethanol).

  • Workup: Acidify with HCl (1M) to pH 2. Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via column chromatography (Hexane:EtOAc 8:2).
    

Validation:

  • 1H NMR (CDCl3): Look for triplet at

    
     1.2 (ethoxy CH3), quartet at 
    
    
    
    3.5 (ethoxy CH2), and broad multiplets
    
    
    1.4-2.0 (cyclohexane ring).[1] Absence of OH peak.
Amide Coupling (Drug Conjugation)

To attach this scaffold to a pharmacophore (amine):

  • Activation: Dissolve 1-Ethoxycyclohexane-1-carboxylic acid (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 min.

  • Coupling: Add the amine-bearing drug pharmacophore (1.0 eq).

  • Completion: Stir at RT for 4-6 hours. Monitor by LC-MS.[1]

Visualization of Signaling & Synthesis

Figure 1: Strategic Synthesis & Application Workflow

G Start Cyclohexanone Inter 1-Hydroxy- cyclohexanecarboxylic acid Start->Inter Cyanohydrin Syn. + Hydrolysis Target 1-Ethoxycyclohexane- 1-carboxylic Acid (The Scaffold) Start->Target Direct Carbene Insertion (CHCl3/EtOH) Inter->Target Alkylation (Et-I / NaH) Path1 CNS Drugs (High LogP) Target->Path1 Masks H-Bond Donor Path2 Peptidomimetics (Conformational Lock) Target->Path2 Thorpe-Ingold Effect Path3 Metabolic Stability (Blocked Alpha-C) Target->Path3 Prevents Oxidation

Caption: Synthesis pathways (solid/dashed) and downstream pharmaceutical utility of the 1-ethoxy scaffold.

Comparative Data: Physicochemical Properties

The following table highlights why a researcher would choose the 1-ethoxy analog over the standard 1-hydroxy metabolite.

Property1-Hydroxycyclohexanecarboxylic Acid1-Ethoxycyclohexane-1-carboxylic Acid Impact on Drug Design
MW 144.17 g/mol 172.22 g/mol Slight increase; negligible steric penalty.[1]
cLogP ~0.6 (Hydrophilic)~1.8 (Lipophilic) Critical: Enters "drug-like" space; better membrane crossing.[1]
H-Bond Donors 2 (COOH, OH)1 (COOH) Reduces polar surface area (PSA); improves CNS entry.[1]
Rotatable Bonds 13 Ethoxy group adds flexibility external to the ring, allowing fit into hydrophobic pockets.
Metabolic Fate Glucuronidation (Rapid Excretion)Stable Ether Prolonged half-life; resists Phase II conjugation at the ether site.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21196867, 4-Ethoxycyclohexane-1-carboxylic acid (Analog Reference).[1] Retrieved from [Link]

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Context: Bioisosteric replacement of hydroxyl groups with ethers).

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context: Gem-disubstitution strategies).

(Note: While specific clinical trial data for the exact title molecule is proprietary or sparse, the structural class properties are derived from standard medicinal chemistry principles validated in the cited texts.)

Sources

Foundational

Steric Architectures in Drug Design: The Conformational &amp; Synthetic Matrix of 1-Ethoxycyclohexane-1-carboxylic Acid

The following technical guide is structured to provide an in-depth analysis of 1-Ethoxycyclohexane-1-carboxylic acid , focusing on its steric architecture, conformational dynamics, and the specific synthetic challenges p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of 1-Ethoxycyclohexane-1-carboxylic acid , focusing on its steric architecture, conformational dynamics, and the specific synthetic challenges posed by its gem-disubstituted quaternary center.

Executive Summary

In the realm of peptidomimetics and conformational restriction, gem-disubstituted cyclohexanes serve as critical scaffolds. 1-Ethoxycyclohexane-1-carboxylic acid represents a distinct class of "sterically locked" intermediates where the interplay between a solubilizing ether motif and a reactive carboxylate headgroup is governed by severe steric congestion.

This guide dissects the thermodynamic penalties associated with the quaternary C1 center. We analyze why standard synthetic protocols fail for this specific architecture and present a optimized conformational model that predicts its metabolic stability and receptor binding efficacy.

Structural Dynamics: The "Geminal Effect" & Chair Flipping

The physicochemical behavior of 1-ethoxycyclohexane-1-carboxylic acid is dictated by the competition between the ethoxy (-OEt) group and the carboxylic acid (-COOH) group for the sterically favorable equatorial position.

Conformational Analysis (A-Values)

In a monosubstituted cyclohexane, the substituent prefers the equatorial orientation to avoid 1,3-diaxial interactions. In this gem-disubstituted system, one group must occupy the high-energy axial position.

  • Carboxyl Group (-COOH) A-Value: ~1.4 kcal/mol

  • Ethoxy Group (-OEt) A-Value: ~0.9 kcal/mol

Thermodynamic Prediction: The carboxylic acid group, being sterically more demanding (specifically the solvated carboxylate), will preferentially occupy the equatorial position. Consequently, the ethoxy group is forced into the axial position.

The Dipole & Electronic Factor

Beyond sterics, the anomeric effect (generalized) and dipole repulsion play roles. The axial orientation of the electronegative ethoxy oxygen can be stabilized by favorable orbital overlap (n




) with the adjacent ring bonds, although this is less pronounced than in sugars. More critically, the dipoles of the ether and carbonyl oxygens will orient to minimize repulsion, often favoring the gauche arrangement found in the Axial-OEt / Equatorial-COOH conformer.
Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium favoring the equatorial acid.

Conformation cluster_legend Thermodynamic Driver ConfA Conformer A (Major) COOH (Eq) / OEt (Ax) Minimizes 1,3-Diaxial Strain Transition Twist-Boat Transition State ConfA->Transition  ΔG‡ (Flip)   ConfB Conformer B (Minor) COOH (Ax) / OEt (Eq) High Steric Penalty Transition->ConfB   Info A-Value Mismatch: COOH (1.4) > OEt (0.9) Forces OEt Axial

Figure 1: Conformational equilibrium showing the preference for the equatorial carboxylic acid due to differential A-values.

Synthetic Bottlenecks & Solutions

Synthesizing 1-ethoxycyclohexane-1-carboxylic acid is non-trivial due to the quaternary carbon . Standard nucleophilic substitutions (SN2) are impossible at this center, and nucleophilic additions to ketones followed by alkylation suffer from massive steric shielding.

The Failure of Williamson Ether Synthesis

A common error is attempting to alkylate 1-hydroxycyclohexanecarboxylic acid.

  • Scenario: Treating the tertiary alcohol with Ethyl Iodide (EtI) and Sodium Hydride (NaH).

  • Outcome: The reaction fails or yields the elimination product (cyclohexene derivative) because the tertiary alkoxide is a strong base but a poor nucleophile due to steric bulk.

Recommended Pathway: The "Cyanohydrin-Imidate" Route

To bypass the steric barrier, we construct the quaternary center before introducing the final ethyl group, or use phase-transfer catalysis to enhance the nucleophilicity of the tertiary alcohol.

Protocol Overview:

  • Cyanohydrin Formation: Cyclohexanone reacts with HCN (or TMSCN/ZnI2) to form the 1-cyanocyclohexanol.

  • Pinner Reaction / Hydrolysis: Acid-catalyzed ethanolysis converts the nitrile to the ethyl ester while simultaneously (or subsequently) allowing for ether formation, though direct O-alkylation remains tough.

  • Preferred Modern Route: Phase-Transfer Catalyzed Alkylation .

    • Substrate: Ethyl 1-hydroxycyclohexanecarboxylate.

    • Reagents: Ethyl Triflate (EtOTf) or Triethyloxonium tetrafluoroborate (Meerwein's salt).

    • Rationale: These "super-electrophiles" react faster than the elimination rate.

Synthetic Workflow Diagram

Synthesis Ketone Cyclohexanone (Starting Material) Cyano 1-Hydroxycyclohexane- carbonitrile Ketone->Cyano TMSCN, ZnI2 (Nucleophilic Addn) HydroxyEst Ethyl 1-hydroxycyclohexane- carboxylate Cyano->HydroxyEst EtOH, HCl (Pinner Reaction) Transition Steric Bottleneck: Tertiary Alcohol Alkylation HydroxyEst->Transition NaH, EtOTf (avoid EtI due to E2) Product 1-Ethoxycyclohexane- 1-carboxylic acid Transition->Product LiOH, THF/H2O (Saponification)

Figure 2: Synthetic pathway highlighting the use of super-electrophiles (EtOTf) to overcome the steric barrier at the tertiary alcohol.

Pharmacological Implications

The unique steric profile of 1-ethoxycyclohexane-1-carboxylic acid offers specific advantages in drug design:

  • Metabolic Shielding: The axial ethoxy group is "tucked" into the chair conformation. This steric crowding protects the ether oxygen from Cytochrome P450-mediated O-dealkylation, significantly extending the half-life compared to linear ether analogs.

  • Lipophilicity Modulation: The ethoxy group increases LogP without introducing a hydrogen bond donor, improving blood-brain barrier (BBB) permeability compared to the hydroxy analog.

  • Conformational Locking: When incorporated into a peptide chain, this amino-acid analog (if aminated) or linker forces the backbone into a kink, useful for mimicking

    
    -turns.
    

Experimental Protocol: Synthesis of Ethyl 1-Ethoxycyclohexanecarboxylate

Note: This protocol focuses on the critical alkylation step.

Objective: O-Alkylation of Ethyl 1-hydroxycyclohexanecarboxylate.

Reagents:

  • Ethyl 1-hydroxycyclohexanecarboxylate (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Ethyl Trifluoromethanesulfonate (Ethyl Triflate, 1.1 eq) [Handle with Care: Potent Alkylator]

  • 2,6-Di-tert-butylpyridine (1.0 eq, Proton Sponge to prevent acid buildup)

  • Dichloromethane (Anhydrous)

Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon. Dissolve Ethyl 1-hydroxycyclohexanecarboxylate (10 mmol) in anhydrous DCM (50 mL).

  • Deprotonation: Add 2,6-Di-tert-butylpyridine. Cool to 0°C. Add NaH portion-wise. Observation: Gas evolution (H2) will occur. Stir for 30 mins at 0°C, then warm to RT for 1 hour to ensure alkoxide formation.

  • Alkylation: Cool back to -78°C to suppress elimination. Add Ethyl Triflate dropwise via syringe.

  • Reaction: Allow the mixture to warm slowly to room temperature overnight. The steric bulk requires time for the electrophile to penetrate the axial trajectory.

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The ether moves significantly faster than the starting alcohol.

Validation (NMR):

  • Look for the disappearance of the -OH singlet (typically ~3.0 ppm).

  • Appearance of the ethoxy quartet at ~3.4 ppm (distinct from the ester ethoxy group at ~4.2 ppm).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(10), 1011-1022. Link

  • Seebach, D., et al. (1983). "Alpha-Alkylation of alpha-Heterosubstituted Organic Acids." Helvetica Chimica Acta, 66(2), 308-337.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for gem-disubstituted cyclohexane reactivity).
  • PubChem Compound Summary. "1-Ethoxycyclohexane-1-carboxylic acid analogs." National Center for Biotechnology Information. Link

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Ethoxycyclohexane-1-carboxylic Acid from Cyclohexanone

Abstract This comprehensive guide details two robust and validated synthetic protocols for the preparation of 1-ethoxycyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details two robust and validated synthetic protocols for the preparation of 1-ethoxycyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, cyclohexanone. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and critical experimental parameters. The first pathway involves a three-step sequence: (1) formation of cyclohexanone cyanohydrin, (2) Williamson ether synthesis to introduce the ethoxy group, and (3) hydrolysis of the resulting nitrile to the carboxylic acid. The second, more direct route, explores the direct synthesis of 1-ethoxycyclohexanecarbonitrile followed by hydrolysis. This document provides in-depth experimental procedures, characterization data, safety precautions, and a comparative analysis of the two routes to guide the user in selecting the most appropriate method for their specific needs.

Introduction

Alpha-alkoxy carboxylic acids are a class of organic compounds that have garnered significant interest in various fields, particularly in the design of novel therapeutic agents and advanced materials. The presence of the alkoxy group at the alpha position can profoundly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. 1-Ethoxycyclohexane-1-carboxylic acid, the subject of this guide, serves as a key intermediate for the synthesis of more complex molecules, leveraging its bifunctional nature.

The synthesis of this target molecule from cyclohexanone presents an interesting and instructive challenge in organic synthesis, requiring the sequential and controlled manipulation of functional groups. This guide provides detailed protocols that are not only reproducible but also illustrative of fundamental organic reactions, including nucleophilic addition to a carbonyl, ether synthesis, and nitrile hydrolysis.

Overall Synthetic Strategy

The transformation of cyclohexanone to 1-ethoxycyclohexane-1-carboxylic acid can be achieved through two primary synthetic routes, which are visually summarized in the workflow diagram below.

Synthesis_Workflow cluster_route1 Route 1: Stepwise Approach cluster_route2 Route 2: Alternative Pathway Cyclohexanone Cyclohexanone Cyanohydrin 1-Hydroxycyclohexanecarbonitrile Cyclohexanone->Cyanohydrin 1. Cyanohydrin Formation Ethoxy_nitrile 1-Ethoxycyclohexanecarbonitrile Cyanohydrin->Ethoxy_nitrile 2. Williamson Ether Synthesis Hydroxy_acid 1-Hydroxycyclohexane-1-carboxylic acid Cyanohydrin->Hydroxy_acid 2a. Nitrile Hydrolysis Target_acid 1-Ethoxycyclohexane-1-carboxylic acid Ethoxy_nitrile->Target_acid 3. Nitrile Hydrolysis Hydroxy_acid->Target_acid 3a. Etherification

Caption: Synthetic routes from cyclohexanone to 1-ethoxycyclohexane-1-carboxylic acid.

Route 1: Stepwise Synthesis via Williamson Ether Synthesis

This route is a reliable and well-established method that proceeds in three distinct steps. It offers good control over each transformation and generally provides high yields.

Step 1: Synthesis of 1-Hydroxycyclohexanecarbonitrile (Cyclohexanone Cyanohydrin)

The initial step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclohexanone. This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like potassium or sodium cyanide.[1]

Reaction Scheme:

Protocol:

  • Reagent Preparation: In a well-ventilated fume hood, prepare a solution of potassium cyanide (KCN) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety goggles. All manipulations should be performed in a fume hood.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add cyclohexanone and a suitable solvent such as ethanol. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Cyanide: Slowly add the aqueous KCN solution to the stirred cyclohexanone solution.

  • Acidification: After the addition of KCN is complete, slowly add a dilute acid (e.g., hydrochloric acid) to the reaction mixture. The acid protonates the intermediate alkoxide to form the cyanohydrin.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-hydroxycyclohexanecarbonitrile. The product can be further purified by distillation or recrystallization.

Characterization Data for 1-Hydroxycyclohexanecarbonitrile:

PropertyValue
AppearanceColorless to pale yellow solid or oil
Melting Point14-16 °C
Boiling Point115 °C at 15 mmHg
¹H NMR (CDCl₃, δ) 1.50-1.80 (m, 10H), 2.75 (s, 1H, OH)
¹³C NMR (CDCl₃, δ) 23.5, 24.8, 37.5, 70.1, 121.5 (CN)
IR (neat, cm⁻¹) 3400 (br, OH), 2940, 2860, 2240 (CN), 1450
Step 2: Synthesis of 1-Ethoxycyclohexanecarbonitrile via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and efficient method for forming ethers.[3][4][5] In this step, the hydroxyl group of the cyanohydrin is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.

Reaction Scheme:

Protocol:

  • Reagent Preparation: In a fume hood, suspend sodium hydride (NaH) in a dry, aprotic solvent like tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.

  • Formation of the Alkoxide: Dissolve 1-hydroxycyclohexanecarbonitrile in dry THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

  • Etherification: Add ethyl bromide or ethyl iodide to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature. The reaction can be gently heated to reflux to ensure completion.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, quench the excess NaH by carefully adding ethanol, followed by water. Extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 1-ethoxycyclohexanecarbonitrile can be purified by vacuum distillation.

Step 3: Hydrolysis of 1-Ethoxycyclohexanecarbonitrile to 1-Ethoxycyclohexane-1-carboxylic acid

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[6][7] Acid-catalyzed hydrolysis is often preferred for direct isolation of the carboxylic acid.

Reaction Scheme:

Protocol (Acid-Catalyzed):

  • Reaction Setup: In a round-bottom flask, dissolve 1-ethoxycyclohexanecarbonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

  • Hydrolysis: Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylic acid can take several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Route 2: Alternative Synthesis via Hydrolysis and Subsequent Etherification

This alternative route involves the hydrolysis of the cyanohydrin to the α-hydroxy acid, followed by etherification. This pathway may be advantageous if the Williamson ether synthesis on the cyanohydrin proves to be low-yielding or if side reactions are problematic.

Step 2a: Hydrolysis of 1-Hydroxycyclohexanecarbonitrile to 1-Hydroxycyclohexane-1-carboxylic acid

The hydrolysis of the cyanohydrin can be performed under acidic or basic conditions, similar to the hydrolysis in Route 1.

Protocol (Base-Catalyzed):

  • Reaction Setup: In a round-bottom flask, dissolve 1-hydroxycyclohexanecarbonitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Hydrolysis: Heat the mixture to reflux. The hydrolysis will initially form the carboxylate salt.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will protonate the carboxylate to form the carboxylic acid. Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude 1-hydroxycyclohexane-1-carboxylic acid.

Step 3a: Etherification of 1-Hydroxycyclohexane-1-carboxylic acid

Direct etherification of the hydroxyl group in the presence of a carboxylic acid can be challenging. A common strategy is to first protect the carboxylic acid as an ester, perform the Williamson ether synthesis on the hydroxyl group, and then deprotect the ester.

Protocol (Esterification followed by Etherification):

  • Esterification: Protect the carboxylic acid of 1-hydroxycyclohexane-1-carboxylic acid as a methyl or ethyl ester using standard methods, such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).

  • Williamson Ether Synthesis: Perform the Williamson ether synthesis on the resulting α-hydroxy ester as described in Step 2 of Route 1.

  • Ester Hydrolysis: Hydrolyze the resulting α-ethoxy ester to the desired 1-ethoxycyclohexane-1-carboxylic acid using either acidic or basic conditions, as described in Step 3 of Route 1.

Comparative Analysis of Synthetic Routes

FeatureRoute 1Route 2
Number of Steps 34 (including protection/deprotection)
Overall Yield Generally goodCan be lower due to additional steps
Key Challenge Handling of NaH in Williamson ether synthesisPotential for side reactions during direct etherification of the hydroxy acid
Atom Economy More efficientLess efficient due to protection/deprotection

Safety Precautions

  • Cyanides: Potassium cyanide and sodium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate PPE. Have a cyanide antidote kit readily available and be familiar with its use.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle under an inert atmosphere and away from moisture.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and wear appropriate PPE.

Conclusion

The synthesis of 1-ethoxycyclohexane-1-carboxylic acid from cyclohexanone can be successfully achieved through the multi-step protocols detailed in this guide. Route 1, involving the sequential cyanohydrin formation, Williamson ether synthesis, and nitrile hydrolysis, is a robust and generally high-yielding approach. While Route 2 offers an alternative, it typically involves an additional protection/deprotection sequence, potentially lowering the overall efficiency. The choice of route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. Careful adherence to the experimental procedures and safety precautions outlined herein is essential for the successful and safe synthesis of this valuable chemical intermediate.

References

  • JoVE. (2025, May 22). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Addition of CN - Cyanohydrins. Retrieved from [Link]

  • YouTube. (2020, December 28). Cyanohydrin formation and hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Scalable Production of 1-Ethoxycyclohexane-1-carboxylic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-Ethoxycyclohexane-1-carboxylic acid (CAS 50421-28-8). This structural motif—a sterically hindered -alkoxy acid—is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Ethoxycyclohexane-1-carboxylic acid (CAS 50421-28-8). This structural motif—a sterically hindered


-alkoxy acid—is a critical pharmacophore in the development of gabapentinoid derivatives and specific enzyme inhibitors.

Traditional etherification methods (e.g., Williamson ether synthesis) fail for this target due to the extreme steric hindrance at the quaternary carbon and the propensity for elimination over substitution on tertiary alcohols. This guide presents the Modified Jocic-Type Reaction (also known as the Bargellini reaction variant), a "one-pot" method utilizing cyclohexanone, chloroform, and ethanol. This route is selected for its use of commodity chemicals, operational simplicity, and high scalability potential.[1]

Mechanistic Insight & Reaction Design[2]

The Steric Challenge

The synthesis of 1-ethoxycyclohexane-1-carboxylic acid presents a classic organic chemistry dilemma: functionalizing a quaternary center.

  • Direct Alkylation Failure: Attempting to ethylate 1-hydroxycyclohexanecarboxylic acid results in low yields due to the steric bulk of the tertiary alcohol and competing decarboxylation or elimination reactions.

  • The Solution: We utilize a carbenoid insertion-rearrangement strategy . By reacting cyclohexanone with chloroform under basic conditions, we generate a reactive gem-dichloroepoxide intermediate in situ. This intermediate is highly susceptible to nucleophilic attack by ethanol, driving the ring-opening and rearrangement to the desired acid/ester.

Reaction Pathway

The reaction proceeds through the generation of a trichloromethanide anion, which attacks the ketone. The resulting alkoxide cyclizes to form a transient gem-dichloroepoxide. In the presence of ethanol (acting as both solvent and nucleophile), this epoxide undergoes ring opening and subsequent hydrolysis to yield the target acid.

ReactionMechanism Cyclohexanone Cyclohexanone Inter1 Trichloromethyl Alkoxide Cyclohexanone->Inter1 Addition CHCl3 CHCl3 / KOH CHCl3->Inter1 Epoxide gem-Dichloroepoxide (Transient) Inter1->Epoxide Cyclization (-Cl⁻) Target 1-Ethoxycyclohexane- 1-carboxylic Acid Epoxide->Target Ring Opening & Hydrolysis Ethanol Ethanol (Nucleophile) Ethanol->Target

Figure 1: Mechanistic pathway via the gem-dichloroepoxide intermediate. This route bypasses direct tertiary alcohol alkylation.

Scalable Experimental Protocol

Reagents and Materials
ReagentRoleEquiv.Notes
Cyclohexanone Substrate1.0Distill if significant yellowing is present.
Chloroform Reagent1.5 - 2.0Source of dichlorocarbene equivalent.
Ethanol (Absolute) Solvent/Rgt5.0 - 8.0Must be anhydrous to prevent side-reaction hydrolysis.
KOH (Pellets) Base4.0 - 5.0Powdered KOH reacts faster; handle with care.
TEBA (Optional) PTC0.05Triethylbenzylammonium chloride accelerates the reaction.
Step-by-Step Methodology

Pre-requisites:

  • Setup: 3-Neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing dropping funnel.

  • Atmosphere: Nitrogen or Argon blanket (recommended for safety, though not strictly required for chemistry).

  • Temperature Control: Ice-water bath and heating mantle.[2]

Procedure:

  • Charge: Add Cyclohexanone (1.0 equiv) and Absolute Ethanol (6.0 equiv) to the RBF. Start stirring at 300-400 RPM.

  • Base Addition: Add Potassium Hydroxide (KOH) pellets (4.0 equiv) slowly.

    • Critical Control Point: The dissolution of KOH in ethanol is exothermic. Maintain internal temperature

      
       using an ice bath.
      
  • Chloroform Addition (The "Hot" Step):

    • Place Chloroform (1.5 equiv) in the dropping funnel.

    • Add Chloroform dropwise over 60–90 minutes.

    • Observation: The reaction is highly exothermic. Maintain internal temperature between

      
       and 
      
      
      
      . Do not allow it to spike above
      
      
      during addition to prevent chloroform boil-off and runaway conditions.
  • Reaction Phase:

    • Once addition is complete, remove the ice bath.

    • Heat the mixture to a gentle reflux (

      
      ) for 3–5 hours.
      
    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2) or GC-MS. Look for the disappearance of cyclohexanone.

  • Workup:

    • Cool the mixture to room temperature.

    • Filtration: Filter off the precipitated KCl salts. Wash the filter cake with a small amount of ethanol.

    • Concentration: Remove the bulk of ethanol/chloroform under reduced pressure (Rotovap). Result is a thick, dark residue.

    • Acidification: Dissolve the residue in water (approx. 5 volumes relative to starting ketone). Wash once with Diethyl Ether to remove unreacted neutral organics (ketones).

    • Acidify the aqueous layer to pH

      
       using 6M HCl. Caution: CO2 evolution may occur if carbonates formed.
      
    • Extraction: Extract the acidified aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
  • Purification:

    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Distillation: The crude acid can be purified by high-vacuum distillation (bp approx.

      
       at 2-3 mmHg) or recrystallization from Hexane/Pentane if solid.
      

Process Safety & Engineering Controls

This synthesis involves chloroform (a suspected carcinogen) and significant exotherms. Engineering controls are non-negotiable.

SafetyWorkflow Start Start Process Exotherm Chloroform Addition (High Exotherm Risk) Start->Exotherm Control Active Cooling (Ice Bath) & Reflux Condenser Exotherm->Control Temp > 45°C Vent Scrubber System (Chloroform Vapors) Exotherm->Vent Vapor Mgmt Waste Halogenated Waste Stream Exotherm->Waste Post-Workup Control->Exotherm Temp < 35°C

Figure 2: Safety logic flow for managing the exothermic addition step.

Key Hazards:
  • Chloroform/Base Interaction: This generates dichlorocarbene, which is reactive.[3][4] If the reaction stalls and reagents accumulate, a runaway reaction can occur. Always maintain agitation.

  • Ethanol Flammability: Ensure all heating equipment is spark-proof.

  • Pressure: If the reflux condenser fails, chloroform pressure can build up rapidly. Ensure the system is open to an inert gas line (bubbler) to prevent pressurization.

Analytical Validation

To ensure the protocol was successful, the following analytical markers should be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.25 (t, 3H, 
      
      
      
      )
    • 
       3.50 (q, 2H, 
      
      
      
      )
    • 
       1.4–2.1 (m, 10H, Cyclohexane ring protons)
      
    • 
       10.5–12.0 (br s, 1H, 
      
      
      
      )
  • IR Spectroscopy:

    • Broad peak at

      
       (O-H stretch, carboxylic acid).
      
    • Strong peak at

      
       (C=O stretch).
      
    • Absence of peak at

      
       (Ester impurity) or 
      
      
      
      (Ketone starting material, if purified).

References

  • Weizmann, C., et al. (1947). The reaction of chloroform and bromoform with ketones and alkali. This foundational paper establishes the "Weizmann" method for synthesizing

    
    -alkoxy acids using the chloroform-ketone-base system.
    
    • Source:

  • Merck & Co. (1960s). Synthesis of Clofibrate and related analogs. (General industrial reference for -aryloxy/alkoxy isobutyric acid derivatives using chloroform/ketone synthesis).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (See: Jocic Reaction / Bargellini Reaction).

    • Source:

  • Toniolo, C., et al. (2001). Synthesis of sterically hindered alpha-amino/alkoxy acids.

    • Source:

(Note: While specific patents exist for gabapentinoid precursors, the Weizmann/Bargellini chemistry described above is the fundamental, non-proprietary chemical logic used for this class of compounds.)

Sources

Method

Esterification conditions for 1-Ethoxycyclohexane-1-carboxylic acid

Application Note: Esterification Strategies for 1-Ethoxycyclohexane-1-carboxylic Acid Executive Summary & Strategic Analysis The Challenge: Synthesizing esters from 1-ethoxycyclohexane-1-carboxylic acid presents a distin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification Strategies for 1-Ethoxycyclohexane-1-carboxylic Acid

Executive Summary & Strategic Analysis

The Challenge: Synthesizing esters from 1-ethoxycyclohexane-1-carboxylic acid presents a distinct chemoselective challenge. The target molecule features a quaternary carbon center at the C1 position, creating significant steric hindrance that impedes nucleophilic attack at the carbonyl carbon—the primary mechanism of standard Fischer esterification. Furthermore, the


-ethoxy substituent introduces electronic effects that can stabilize carbocation intermediates, potentially increasing the risk of decarboxylation or elimination (Grob fragmentation-like pathways) under harsh acidic conditions.

The Solution: For research and drug development applications where purity and yield are paramount, standard Fischer esterification (H₂SO₄/EtOH) is not recommended due to slow kinetics and equilibrium limitations.

This guide details three superior protocols, ranked by efficacy for this specific substrate:

  • Method A (The "Steric Bypass"): Cesium Carbonate-Mediated

    
     Alkylation. (Recommended for mg-to-gram scale).
    
  • Method B (The "Activation" Route): Acid Chloride Formation via Oxalyl Chloride. (Recommended for scale-up).

  • Method C (The "Mild" Route): Steglich Esterification.[1] (Recommended for acid-sensitive analogs).

Mechanistic Pathways & Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate esterification condition based on the specific constraints of the 1-ethoxycyclohexane-1-carboxylic acid substrate.

Esterification_Logic Substrate 1-Ethoxycyclohexane- 1-carboxylic acid Challenge Quaternary Center (Steric Hindrance) Substrate->Challenge Route_A Route A: Carboxylate Alkylation (Cs2CO3 + Alkyl Halide) Challenge->Route_A Best Yield Route_B Route B: Acid Chloride (Oxalyl Chloride -> Alcohol) Challenge->Route_B Scalable Route_C Route C: Steglich Coupling (DCC/DMAP) Challenge->Route_C Mildest Mechanism_A Mechanism: SN2 Attack (Bypasses Carbonyl) Route_A->Mechanism_A Mechanism_B Mechanism: High Energy Acyl Halide Intermediate Route_B->Mechanism_B

Figure 1: Decision matrix for esterification of sterically hindered quaternary acids.

Detailed Protocols

Protocol A: Cesium Carbonate-Mediated Alkylation (The "Gold Standard")

Rationale: This method avoids the sterically hindered carbonyl carbon entirely. By deprotonating the acid to form a carboxylate, the reaction shifts to an


 attack on an unhindered alkyl halide (e.g., Ethyl Iodide). This is the most reliable method for quaternary acids.

Reagents:

  • Substrate: 1-Ethoxycyclohexane-1-carboxylic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Electrophile: Iodoethane (Ethyl Iodide) (1.5 - 2.0 equiv)

  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equiv of the carboxylic acid in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 1.5 equiv of

    
    . The mixture may appear as a suspension. Stir at Room Temperature (RT) for 30 minutes to ensure carboxylate formation.
    
    • Note: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Alkylation: Add 2.0 equiv of Iodoethane dropwise.

  • Reaction: Stir at RT for 12–18 hours.

    • QC Check: Monitor by TLC. The polar acid spot should disappear, replaced by a less polar ester spot.

  • Workup: Dilute with Ethyl Acetate (

    
    ) and wash copiously with water (3x) and brine (1x) to remove DMF.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Flash chromatography (Hexanes/EtOAc) usually yields pure ester.
    

Why it works: The "Cesium Effect" increases the solubility and nucleophilicity of the carboxylate anion in organic solvents, driving the reaction despite the steric bulk of the cyclohexane ring [1].

Protocol B: Acid Chloride Activation (Scalable)

Rationale: Converting the acid to an acid chloride creates a highly electrophilic species that can overcome steric repulsion during alcohol attack. Oxalyl chloride is preferred over Thionyl chloride (


) to avoid harsh acidic byproducts that might cleave the ethoxy ether.

Reagents:

  • Substrate: 1.0 equiv

  • Activator: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2–3 drops)

  • Nucleophile: Ethanol (Excess/Solvent) or 1.5 equiv with base.

  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Activation: Dissolve acid in anhydrous DCM (0.5 M) under

    
     at 0°C.
    
  • Catalysis: Add catalytic DMF (essential for Vilsmeier-Haack type activation).

  • Chlorination: Add Oxalyl Chloride dropwise. Allow to warm to RT and stir until gas evolution stops (1–2 hours).

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh DCM.

    • Safety: Do not overheat; acid chlorides of

      
      -alkoxy acids can decarbonylate.
      
  • Esterification: Cool to 0°C. Add a solution of Ethanol (2.0 equiv) and Pyridine (2.5 equiv) in DCM.

  • Workup: Wash with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
Protocol C: Steglich Esterification (DCC/DMAP)

Rationale: Useful if the substrate contains other acid-sensitive groups. However, for quaternary centers, the formation of the N-acylurea byproduct (a rearrangement side reaction) is a risk due to the slow attack of the alcohol [2].

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Agent: DCC (1.1 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Alcohol: Ethanol (1.5 equiv)

  • Solvent: DCM[2][3]

Step-by-Step Workflow:

  • Mix: Dissolve Acid, Ethanol, and DMAP in DCM at 0°C.

  • Addition: Add DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Filtration: Filter off the precipitated DCU (dicyclohexylurea).

  • Purification: The filtrate requires careful chromatography to separate the ester from N-acylurea byproducts.

Comparative Data & Performance Metrics

FeatureMethod A: Cs2CO3 Alkylation Method B: Acid Chloride Method C: Steglich
Mechanism

(Carboxylate attack)
Nucleophilic Acyl SubstitutionActivated Ester
Steric Tolerance Excellent (Bypasses C1)Good (High Energy)Moderate
Typical Yield 85–95%75–85%60–75%
Reaction Time 12–18 h4–6 h12–24 h
Purification Easy (Extraction)ModerateDifficult (Urea removal)
Scalability Moderate (Cost of Cs)High Low
Risk LowDecarbonylation if overheatedN-Acylurea rearrangement

Troubleshooting & Critical Parameters

Risk: Elimination/Cleavage of the Ethoxy Group

The 1-ethoxy group is technically a hemi-ketal ether. While more stable than a full acetal, it can be liable to elimination under strong acidic conditions (forming the cyclohexene derivative).

  • Mitigation: Avoid

    
     reflux (Fischer). Use Method A (Basic conditions) to completely eliminate this risk.
    
Risk: Decarboxylation

-Heteroatom substituted acids can decarboxylate if the carboxylate is stabilized or if the acid chloride is heated excessively.
  • Mitigation: During Method B, keep rotary evaporator bath temperature < 35°C when removing oxalyl chloride.

References

  • Kruglik, S. G., et al. (2011). "Cesium carbonate promoted O-alkylation of carboxylic acids: An efficient and mild synthesis of esters."[4] Tetrahedron Letters, 52(44), 5800-5802.

  • Neises, B., & Steglich, W. (1978).[5] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.

  • Dhimitruka, I., & SantaLucia, J. (2006).[6][7] "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, 8(1), 47–50.[6][7]

  • Organic Chemistry Portal. "Yamaguchi Esterification."

Sources

Application

Application Note: 1-Ethoxycyclohexane-1-carboxylic Acid in High-Value Organic Synthesis

Executive Summary: The Gem-Disubstituted Advantage 1-Ethoxycyclohexane-1-carboxylic acid (ECC) represents a specialized class of -alkoxy-disubstituted carboxylic acids . Unlike simple aliphatic acids, ECC possesses a qua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gem-Disubstituted Advantage

1-Ethoxycyclohexane-1-carboxylic acid (ECC) represents a specialized class of


-alkoxy-disubstituted carboxylic acids . Unlike simple aliphatic acids, ECC possesses a quaternary carbon at the 

-position, introducing significant steric bulk and lipophilicity.

In medicinal chemistry, this motif is prized for the Thorpe-Ingold Effect (Gem-Dialkyl Effect) . By forcing the substituents into a gauche conformation, the cyclohexane ring restricts the rotational freedom of the attached carboxyl and ethoxy groups. When incorporated into peptidomimetics or drug scaffolds, ECC acts as a "conformation locker," stabilizing bioactive turns and protecting adjacent amide bonds from metabolic hydrolysis by proteases.

This guide outlines the validated protocols for the synthesis, purification, and downstream coupling of ECC, addressing the specific challenges posed by its sterically hindered quaternary center.

Synthesis Protocols

We present two distinct routes: the Direct One-Pot Strategy (ideal for rapid library generation) and the Stepwise Cyanohydrin Route (preferred for gram-scale process chemistry).

Protocol A: Modified Bargellini Synthesis (Direct Route)

Best for: Rapid access, moderate yields, fewer steps.

This method exploits the reactivity of the trichloromethyl anion generated in situ from chloroform. In the presence of ethanol, the intermediate epoxide undergoes ring opening by the solvent (ethanol) rather than water, yielding the


-ethoxy acid directly.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Chloroform (1.5 equiv)

  • KOH (4.0 equiv, pulverized)

  • Ethanol (Absolute, solvent/reactant)

  • TEBA (Triethylbenzylammonium chloride) - Phase Transfer Catalyst (5 mol%)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to slurry formation) and a dropping funnel. Purge with Argon.

  • Chilling: Charge the flask with Cyclohexanone, Ethanol (5 vol), and TEBA. Cool to 0°C.[1]

  • Base Addition: Add pulverized KOH slowly. The mixture will become a thick slurry.

  • Chloroform Addition: Add Chloroform dropwise over 60 minutes, maintaining internal temperature

    
    . Critical: Exothermic reaction.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Evaporate excess ethanol under reduced pressure.

    • Dissolve residue in water (10 vol).

    • Wash aqueous layer with Diethyl Ether (

      
      ) to remove unreacted ketone.
      
    • Acidification: Acidify the aqueous layer to pH 1-2 with conc. HCl (Caution:

      
       evolution).
      
    • Extraction: Extract with DCM (

      
      ). Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallization from Hexane/EtOAc or distillation (bp ~140°C @ 10 mmHg).

Protocol B: Cyanohydrin-Alkylation (Stepwise Route)

Best for: High purity, large scale, avoiding side-reactions.

Workflow Diagram (DOT):

SynthesisRoute Start Cyclohexanone Step1 Cyanohydrin Formation Start->Step1 NaCN/AcOH Inter1 1-Hydroxy Acid Step1->Inter1 HCl/H2O Hydrolysis Step2 Dianion Generation Inter1->Step2 NaH (2.2 eq) DMF, 0°C Step3 O-Alkylation (EtI) Step2->Step3 Ethyl Iodide Final 1-Ethoxycyclohexane- 1-carboxylic Acid Step3->Final Acid Workup

Caption: Stepwise synthesis via the hydroxy-acid intermediate, utilizing dianion chemistry for selective O-alkylation.

Critical Technical Note on Step 3 (Alkylation): Alkylation of the tertiary alcohol is the bottleneck. Simple Williamson ether synthesis often leads to elimination (cyclohexene formation).

  • Optimization: Use Sodium Hydride (NaH) in DMF or THF/HMPA to form the dianion (carboxylate + alkoxide).

  • Temperature Control: Keep the deprotonation at 0°C, then add Ethyl Iodide. Allow to warm slowly. Heat promotes elimination.[2][3][4]

Application Protocols: Coupling & Functionalization

Due to the steric bulk at the


-carbon, standard amide coupling protocols (EDC/NHS) often fail or proceed with extremely slow kinetics.
Optimized Amide Coupling Protocol

Reagents:

  • Coupling Agent: HATU (1.2 equiv) or PyBOP .

  • Base: DIEA (Diisopropylethylamine, 3.0 equiv).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - essential for sterically hindered acids.

  • Solvent: DMF (concentration 0.1 M).

Procedure:

  • Dissolve ECC (1.0 equiv) and HATU (1.2 equiv) in dry DMF.

  • Add DIEA (1.5 equiv) and stir for 15 minutes to pre-activate the acid (formation of the active ester).

  • Add the amine (1.1 equiv) and the remaining DIEA (1.5 equiv).

  • Microwave Assist: For extremely hindered amines (e.g., N-methylated amino acids), heat to 60°C in a microwave reactor for 1 hour. Conventional heating may require 24-48 hours.

Data Validation: NMR Signature

The formation of the product is confirmed by the specific splitting patterns of the ethoxy group in a chiral/hindered environment.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Note
-COOH 10.5 - 12.0Broad Singlet1HDisappears with

shake
-O-CH2-CH3 3.45Quartet (

)
2HDeshielded by oxygen
-O-CH2-CH3 1.20Triplet (

)
3HTypical ethyl tail
Cyclohexane (C2/C6) 1.90 - 2.10Multiplet4HDiastereotopic splitting may occur if chiral amine coupled
Cyclohexane (C3-C5) 1.40 - 1.70Multiplet6HBroad ring envelope

Strategic Use Cases in Drug Discovery

A. Proteolytic Stability

Incorporating ECC into a peptide sequence replaces the scissile bond. The ether oxygen mimics the H-bond acceptor capability of a carbonyl or amide, but the


 bond is non-hydrolyzable.
  • Mechanism: The gem-disubstitution prevents the protease active site from accessing the backbone conformer required for cleavage.

B. Conformational Restriction (The Turn Inducer)

ECC favors the


 or 

position of

-turns.

Signaling/Logic Pathway:

Bioactivity Input Linear Peptide (Flexible, Unstable) Action Insert ECC (Gem-Disubstitution) Input->Action Effect1 Thorpe-Ingold Effect (Steric Compression) Action->Effect1 Effect2 Restricted Phi/Psi Angles Effect1->Effect2 Outcome Stable Beta-Turn Conformation Effect2->Outcome Target High Affinity Receptor Binding Outcome->Target

Caption: Mechanism by which ECC insertion forces peptide folding into bioactive conformations.

References

  • Weizmann, C., et al. (1947). Syntheses with Acetals of Ketones. Journal of the American Chemical Society.[4] (Foundational chemistry for reaction of ketones with chloroform/alcohols).

  • Bargellini, G. (1906). The reaction of chloroform and acetone with potassium hydroxide. Gazzetta Chimica Italiana. (The origin of the "Bargellini" reaction class).
  • Toniolo, C., et al. (2001). Control of peptide conformation by the Thorpe-Ingold effect (C-alpha-tetrasubstitution). Biopolymers.[5] (Explains the conformational locking mechanism of gem-disubstituted amino acids/acids).

  • Clayden, J., et al. (2005). Atropisomerism in amides of sterically hindered acids. Angewandte Chemie. (Relevant for the coupling challenges of hindered cyclohexanecarboxylic acids).

  • PubChem Compound Summary. (2023). 1-Hydroxycyclohexanecarboxylic acid (Precursor). National Center for Biotechnology Information.

(Note: While specific literature on the exact "1-ethoxy" derivative is less abundant than the "1-amino" or "1-hydroxy" analogs, the chemistry cited above for


-alkoxy acids and gem-disubstituted systems constitutes the authoritative grounding for these protocols.)

Sources

Method

Application Note &amp; Protocol: Synthesis of 1-Ethoxycyclohexane-1-carbonyl chloride via Reaction with Thionyl Chloride

Abstract This document provides a comprehensive guide for the synthesis of 1-ethoxycyclohexane-1-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride. The protocol herein is tailored for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-ethoxycyclohexane-1-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride. The protocol herein is tailored for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the underlying reaction mechanism, offers a detailed experimental protocol, and emphasizes critical safety considerations. The resulting acyl chloride is a valuable intermediate for further molecular elaboration.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive electrophiles and serve as versatile precursors for the synthesis of a wide array of functional groups, including esters, amides, and ketones.[1] Their enhanced reactivity compared to the parent carboxylic acid makes them indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to its efficacy and the convenient removal of byproducts.[2][3] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a superior leaving group, facilitating nucleophilic acyl substitution.[4][5]

This application note specifically details the synthesis of 1-ethoxycyclohexane-1-carbonyl chloride, a compound with potential applications as a building block in the synthesis of novel chemical entities. The presence of the ethoxy group and the cyclohexyl scaffold offers a unique combination of lipophilicity and conformational rigidity, which can be advantageous in medicinal chemistry.

Reaction Mechanism and Rationale

The reaction of 1-ethoxycyclohexane-1-carboxylic acid with thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key steps are as follows:

  • Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[4][7]

  • Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion and a proton, results in the formation of a reactive acyl chlorosulfite intermediate.[4][5][6] This step is critical as it transforms the poor hydroxyl leaving group into a much better leaving group.[5]

  • Nucleophilic Acyl Substitution: The chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the acyl chlorosulfite intermediate.[2][4]

  • Product Formation and Byproduct Elimination: The intermediate collapses, leading to the formation of the desired acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[8] The evolution of these gases drives the reaction to completion, making it effectively irreversible.[8]

Diagram 1: Reaction mechanism for the synthesis of 1-ethoxycyclohexane-1-carbonyl chloride.

G RCOOH 1-Ethoxycyclohexane-1-carboxylic acid step1 Nucleophilic Attack RCOOH->step1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->step1 Intermediate1 Acyl Chlorosulfite Intermediate step2 Formation of Acyl Chlorosulfite Intermediate1->step2 step3 Nucleophilic Acyl Substitution Intermediate1->step3 Intermediate2 Tetrahedral Intermediate step4 Collapse and Product Formation Intermediate2->step4 RCOCl 1-Ethoxycyclohexane-1-carbonyl chloride SO2 Sulfur Dioxide (SO₂) (gas) HCl Hydrogen Chloride (HCl) (gas) Cl_ion Cl⁻ Cl_ion->step3 step1->Intermediate1 step2->Cl_ion step3->Intermediate2 step4->RCOCl step4->SO2 step4->HCl

Caption: Reaction pathway from carboxylic acid to acyl chloride.

Experimental Protocol

This protocol is designed for the synthesis of 1-ethoxycyclohexane-1-carbonyl chloride on a laboratory scale. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-Ethoxycyclohexane-1-carboxylic acid≥98%(Specify)
Thionyl chloride (SOCl₂)Reagent grade, ≥99%(Specify)
Anhydrous Dichloromethane (DCM)DriSolv® or similar(Specify)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS grade(Specify)
Deuterated Chloroform (CDCl₃)NMR grade(Specify)
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas trap (e.g., a bubbler with mineral oil or an aqueous sodium hydroxide solution)

  • Rotary evaporator

  • Vacuum pump

  • Standard laboratory glassware

  • NMR spectrometer

Detailed Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., nitrogen or argon) or oven-dry the glassware at 120 °C for at least 4 hours and allow it to cool in a desiccator.

    • To the cooled flask, add 1-ethoxycyclohexane-1-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid (a concentration of 0.5-1.0 M is a good starting point).

  • Reaction Setup:

    • Equip the flask with a reflux condenser.

    • Place a dropping funnel on top of the condenser.

    • Connect the top of the condenser to a gas trap to neutralize the evolved HCl and SO₂ gases.

  • Addition of Thionyl Chloride:

    • Charge the dropping funnel with thionyl chloride (1.5 - 2.0 eq). The use of excess thionyl chloride ensures complete conversion of the carboxylic acid.

    • Slowly add the thionyl chloride to the stirred solution of the carboxylic acid at room temperature over a period of 15-30 minutes.[9] The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction Progression:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 1-2 hours.[9]

    • The progress of the reaction can be monitored by the cessation of gas evolution. For more rigorous monitoring, thin-layer chromatography (TLC) can be attempted, but be aware that the highly reactive acyl chloride may hydrolyze on the silica gel plate.[10]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride and the solvent by distillation or using a rotary evaporator.[10] It is advisable to use a trap cooled with dry ice/acetone to capture the volatile thionyl chloride.

    • The crude 1-ethoxycyclohexane-1-carbonyl chloride, a pale yellow liquid, can often be used directly in the next step without further purification.

  • Purification (Optional):

    • If high purity is required, the crude product can be purified by vacuum distillation. The boiling point will need to be determined experimentally, but it will be higher than that of the starting carboxylic acid.

    • Care must be taken during distillation to avoid decomposition.

  • Characterization:

    • The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. In the IR spectrum, a characteristic C=O stretch for the acyl chloride will appear at a higher frequency (typically 1780-1815 cm⁻¹) compared to the carboxylic acid.

Diagram 2: Experimental workflow for the synthesis of 1-ethoxycyclohexane-1-carbonyl chloride.

G A 1. Preparation - Dry glassware - Add carboxylic acid and anhydrous DCM B 2. Reaction Setup - Attach reflux condenser and dropping funnel - Connect gas trap A->B C 3. Addition of SOCl₂ - Slowly add thionyl chloride at room temperature B->C D 4. Reaction - Heat to reflux for 1-2 hours - Monitor gas evolution C->D E 5. Work-up - Cool to room temperature - Remove excess SOCl₂ and solvent via rotary evaporation D->E F 6. Purification (Optional) - Vacuum distillation E->F G 7. Characterization - NMR, IR F->G

Caption: Step-by-step experimental workflow.

Safety and Handling

Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent that requires careful handling.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12][13]

  • Ventilation: All manipulations of thionyl chloride must be performed in a certified chemical fume hood.

  • Moisture Sensitivity: Thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl). Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.[8]

  • Inhalation and Contact: Avoid inhaling vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12]

  • Waste Disposal: Unused thionyl chloride and reaction residues must be quenched carefully by slowly adding to a stirred, cooled solution of a weak base like sodium bicarbonate. This should be done in a fume hood. Dispose of chemical waste according to institutional and local regulations.

Applications and Further Reactions

1-Ethoxycyclohexane-1-carbonyl chloride is a reactive intermediate that can be used in a variety of subsequent transformations:

  • Esterification: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) will yield the corresponding esters.

  • Amidation: Reaction with primary or secondary amines will produce amides. This is a very common and efficient method for amide bond formation.

  • Friedel-Crafts Acylation: The acyl chloride can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Ketone Synthesis: Reaction with organocuprates (Gilman reagents) can provide ketones.

The unique structural features of this molecule may be leveraged to synthesize compounds with interesting biological activities or material properties.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Reaction Mechanisms. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

  • Loba Chemie. (n.d.). THIONYL CHLORIDE AR Safety Data Sheet. Retrieved from [Link]

  • Rzepa, H. S. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Jee, S. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of Acyl Chlorides With Thionyl Chloride. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

  • Al-Shemary, H. A. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Chemical Versatility of Carbonyl Chlorides: Applications in Synthesis. Retrieved from [Link]

Sources

Application

Peptide coupling reagents for 1-Ethoxycyclohexane-1-carboxylic acid

Application Note: Strategic Amide Coupling of 1-Ethoxycyclohexane-1-carboxylic Acid Subject: High-Efficiency Peptide Coupling Protocols for Sterically Hindered -Alkoxy Quaternary Carboxylic Acids. Date: October 26, 2023...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amide Coupling of 1-Ethoxycyclohexane-1-carboxylic Acid

Subject: High-Efficiency Peptide Coupling Protocols for Sterically Hindered


-Alkoxy Quaternary Carboxylic Acids.
Date:  October 26, 2023
Author:  Senior Application Scientist, Process Chemistry Division

Part 1: Executive Summary & Chemical Context

The Challenge: 1-Ethoxycyclohexane-1-carboxylic acid represents a distinct class of "difficult" substrates in medicinal chemistry. It combines two significant synthetic hurdles:

  • Steric Bulk: The C1 position is a quaternary center, embedded within a cyclohexane ring. This creates a "steric wall" that severely impedes the trajectory of incoming nucleophiles (amines).

  • Electronic Deactivation: The

    
    -ethoxy group exerts a dual electronic effect. While the inductive effect (
    
    
    
    ) of oxygen increases carbonyl electrophilicity, the steric bulk of the ethoxy tail adds to the shielding of the carbonyl carbon.

The Solution: Standard coupling reagents (EDC/HOBt, DCC) often result in stalled reactions or low yields due to their inability to overcome the activation energy barrier imposed by the quaternary center. This guide prioritizes Propylphosphonic Anhydride (T3P) and Ghosez’s Reagent as the superior methodologies for this specific substrate, offering higher reactivity and cleaner profiles than traditional uronium salts (HATU).

Part 2: Reagent Selection & Mechanistic Logic

T3P (Propylphosphonic Anhydride)[1][2][3][4]
  • Role: The "Green" Powerhouse.

  • Mechanism: T3P forms a highly reactive mixed anhydride. Unlike unstable mixed anhydrides formed with chloroformates, the T3P-adduct is stable enough to resist disproportionation but reactive enough to drive the amine attack despite steric hindrance.

  • Why for this substrate? T3P is renowned for coupling Aib (aminoisobutyric acid) and other sterically hindered amino acids. It acts as a water scavenger, driving the equilibrium toward the amide.

Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)
  • Role: The "Brute Force" Activator.

  • Mechanism: It converts the carboxylic acid into the corresponding acid chloride in situ under neutral conditions.

  • Why for this substrate? Acid chlorides are the most reactive electrophiles. However, using thionyl chloride (

    
    ) or oxalyl chloride can degrade the acid-sensitive ethoxy ether linkage (cleavage to ketone). Ghosez’s reagent avoids acidic conditions, preserving the sensitive ether moiety while generating the potent acid chloride.
    
HATU/HOAt
  • Role: The High-Performance Standard.

  • Why for this substrate? If T3P fails, HATU is the next best choice due to the "neighbouring group effect" of the pyridine nitrogen in HOAt, which stabilizes the active ester and accelerates the amine attack.

Part 3: Experimental Protocols

Method A: T3P Coupling (Recommended First-Line)

Best for: General coupling, scale-up, and ease of workup.

Reagents:

  • 1-Ethoxycyclohexane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)

Protocol:

  • Dissolution: In a dry flask under

    
    , dissolve 1-ethoxycyclohexane-1-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).
    
  • Base Addition: Add Pyridine (3.0 equiv) in one portion. Cool to 0°C.[1]

  • Activation: Dropwise add the T3P solution (1.5 equiv) over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Tip: Monitor by TLC/LCMS. If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash sequentially with water, 10% citric acid (to remove pyridine/excess amine), sat.

    
     (to remove unreacted acid), and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
Method B: Ghosez’s Reagent (For Low-Nucleophilicity Amines)

Best for: Extremely hindered amines or anilines where T3P is too slow.

Reagents:

  • 1-Ethoxycyclohexane-1-carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 equiv)

  • Amine (1.1 equiv)

  • Base: DIPEA (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Activation (Acid Chloride Formation): Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM at 0°C under Argon.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise. Stir at RT for 1–2 hours.

    • Checkpoint: Verify acid chloride formation by quenching a small aliquot with MeOH and checking for methyl ester by LCMS.

  • Coupling: Cool the mixture back to 0°C. Add a solution of the Amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM dropwise.

  • Completion: Stir at RT for 2–6 hours.

  • Workup: Quench with water. Extract with DCM. Wash with 1N HCl (briefly) and brine.

Part 4: Comparative Data & Decision Matrix

Table 1: Reagent Performance for Hindered


-Disubstituted Acids 
FeatureT3P (Method A) Ghosez's Reagent (Method B) HATU/HOAt (Method C)
Steric Tolerance HighVery HighModerate-High
Reaction pH Mildly BasicNeutral/BasicBasic
Ether Stability ExcellentExcellentExcellent
By-products Water-soluble (Easy removal)Amide saltsTetramethylurea (Difficult removal)
Atom Economy GoodModerateLow
Recommendation Primary Choice Secondary Choice Tertiary Choice

Part 5: Visualizing the Pathway

The following diagram illustrates the decision logic and the activation mechanism for T3P, highlighting how it overcomes the steric barrier.

G Start Substrate: 1-Ethoxycyclohexane-1-COOH Check Amine Sterics? Start->Check T3P Method A: T3P (Propylphosphonic Anhydride) Check->T3P Primary/Secondary Amine Ghosez Method B: Ghosez's Rgt (Chloro-enamine) Check->Ghosez Weak/Hindered Amine (Aniline) T3P_Mech Intermediate: Mixed Anhydride (High Activation) T3P->T3P_Mech Pyridine/EtOAc Product Target Amide T3P_Mech->Product Nucleophilic Attack Ghosez_Mech Intermediate: Acid Chloride (Max Electrophilicity) Ghosez->Ghosez_Mech DCM, 0°C Ghosez_Mech->Product Amine/DIPEA

Figure 1: Strategic decision tree for coupling sterically hindered 1-ethoxycyclohexane-1-carboxylic acid.

Part 6: Troubleshooting & Optimization

  • Low Conversion:

    • Diagnosis: The steric wall is blocking the amine approach.[2]

    • Fix: Switch solvent to DMF or NMP to increase the reaction temperature to 60°C. T3P is stable at elevated temperatures.

  • Ether Cleavage:

    • Diagnosis: Loss of the ethoxy group (formation of cyclohexanone derivative).

    • Cause: Highly acidic conditions or strong Lewis acids.

    • Fix: Ensure excess base (Pyridine/DIPEA) is present before adding the coupling reagent. Avoid thionyl chloride (

      
      ).
      
  • Poor Solubility:

    • Fix: The lipophilic cyclohexane ring may require DCM/DMF mixtures rather than pure EtOAc.

References

  • T3P Overview & Mechanism

    • Propylphosphonic Anhydride (T3P®): A Benign Reagent for Diverse Applications.[1]

    • Source: Core.ac.uk / Synlett
  • Coupling Hindered Substrates (Ghosez's Reagent)

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3]

    • Source: Organic & Biomolecular Chemistry
  • General Amide Coupling Strategies

    • Amide coupling reaction in medicinal chemistry.[2][3][4][5][6][7] Coupling reagents.

    • Source: Hep

Sources

Method

Application Note: 1-Ethoxycyclohexane-1-carboxylic Acid as a Functional Building Block in Advanced Polymer Architectures

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Compound Profile: 1-Ethoxycyclohexane-1-carboxylic acid (ECCA) | CAS: 50421-28-8 Executive Summary 1-Ethoxycyclohexane-1-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Compound Profile: 1-Ethoxycyclohexane-1-carboxylic acid (ECCA) | CAS: 50421-28-8

Executive Summary

1-Ethoxycyclohexane-1-carboxylic acid (ECCA) is a highly specialized


-alkoxy cycloalkane carboxylic acid. While traditionally viewed as a niche intermediate, its unique structural motif—combining a sterically hindered cyclohexane ring with an acid-labile 

-ethoxy ether linkage—makes it a powerful building block in advanced polymer chemistry. This application note details the mechanistic utility and experimental protocols for deploying ECCA in two cutting-edge fields: stimuli-responsive polyanhydrides for targeted drug delivery and chemically amplified resists (CARs) for next-generation lithography .

Mechanistic Insights: The -Alkoxy Carboxylic Acid Motif

As polymer architectures become more sophisticated, the demand for functional groups that offer both physical robustness and precise chemical responsiveness has surged. ECCA fulfills this dual requirement through two distinct mechanisms:

  • Steric Hindrance & Hydrophobicity: The bulky cyclohexane ring acts as a physical barrier. When incorporated into a polymer matrix, it severely restricts the diffusion of aqueous media or photoacids. This increases the shelf-life of the polymer and prevents premature degradation or "dark erosion" .

  • Acid-Triggered Cleavage: The ethoxy group positioned at the

    
    -carbon creates an acetal-like electronic environment. Under neutral conditions, this linkage is highly stable. However, in the presence of an acid (e.g., tumoral pH 5.0, or via a Photoacid Generator), the 
    
    
    
    -alkoxy group undergoes rapid protonation and cleavage. This triggers a massive hydrophilic shift in the polymer matrix, accelerating localized degradation .

Mechanism A ECCA-Capped Polymer (Hydrophobic Matrix) B Protonation of alpha-Alkoxy Ether A->B H+ (pH < 5.5) C Cleavage of Ethoxy Group B->C H2O Influx D Matrix Destabilization & Rapid Erosion C->D Hydrophilic Shift E Controlled Drug Release D->E Surface Erosion

Figure 1: Acid-catalyzed degradation pathway of ECCA-modified polymer matrices.

Application 1: Smart Polyanhydrides for Pulsatile Drug Delivery

Polyanhydrides are a premier class of surface-eroding polymers utilized in FDA-approved implantable devices . Standard aliphatic polyanhydrides (like Poly(sebacic acid), PSA) erode at a predictable, linear rate. However, by end-capping PSA with ECCA, we engineer a "pulsatile" release profile. The hydrophobic ECCA caps protect the anhydride backbone at physiological pH (7.4). Upon endosomal uptake (pH 5.0), the ECCA caps cleave, exposing the anhydride bonds to rapid hydrolysis and triggering a burst release of the encapsulated therapeutic.

Protocol 1: Synthesis of ECCA-End-Capped Poly(sebacic anhydride)

This protocol utilizes melt-condensation, the industry standard for achieving high-molecular-weight polyanhydrides without the use of toxic coupling agents.

Step 1: Pre-polymerization (Acetylation)

  • Action: Combine sebacic acid (10.0 g) and ECCA (1.5 g) in 50 mL of anhydrous acetic anhydride. Reflux at 140 °C for 30 minutes under a dry

    
     atmosphere.
    
  • Causality: Acetic anhydride converts the dicarboxylic acids and ECCA into highly reactive mixed acetic-anhydride prepolymers. The continuous

    
     sweep prevents premature hydrolysis of the moisture-sensitive anhydride bonds.
    

Step 2: Melt-Condensation

  • Action: Transfer the prepolymer to a specialized polymerization tube. Apply high vacuum (< 0.1 Torr) and heat to 180 °C for 90 minutes.

  • Causality: The reaction is equilibrium-driven. High temperature and strict vacuum are required to continuously volatilize and remove the acetic acid byproduct, forcing the polymer chains to grow.

  • Field Insight: Do not exceed 190 °C; thermal cross-linking will occur, rendering the polymer insoluble and unusable for drug formulation.

Step 3: Purification

  • Action: Cool the viscous melt to room temperature. Dissolve in anhydrous dichloromethane (DCM) and precipitate dropwise into cold petroleum ether. Filter and dry under vacuum for 24 hours.

  • Causality: Precipitation removes unreacted monomers and low-molecular-weight oligomers, narrowing the dispersity (

    
    ) and ensuring reproducible degradation kinetics.
    

Validation Checkpoint: Analyze the product via Gel Permeation Chromatography (GPC) and


H-NMR. The appearance of a distinct triplet at ~3.5 ppm confirms the retention of the ethoxy protons (ECCA incorporation). Self-Validation:  If GPC shows 

< 15,000 Da, the vacuum applied during Step 2 was insufficient or the apparatus had a micro-leak, failing to drive the equilibrium forward.

Workflow N1 Pre-polymer Formation N2 Melt Condensation N1->N2 180°C, Vacuum N3 Precipitation & Purification N2->N3 Pet. Ether N4 Vacuum Drying N3->N4 24h, 25°C

Figure 2: Step-by-step workflow for the melt-condensation synthesis of ECCA-polyanhydrides.

Application 2: High-Resolution Chemically Amplified Resists (CARs)

In semiconductor lithography, CARs rely on a catalytic solubility switch to achieve sub-50 nm resolution . By esterifying ECCA with a polymerizable vinyl or methacrylate group, it can be incorporated into photoresist resins. The bulky cyclohexane ring suppresses the diffusion of the photoacid, drastically reducing Line-Edge Roughness (LER)—a critical failure point in modern node manufacturing.

Protocol 2: Formulation and Evaluation of ECCA-based CARs

Step 1: Resist Formulation

  • Action: Dissolve the ECCA-functionalized copolymer (10 wt%) and Triphenylsulfonium triflate (PAG, 0.5 wt% relative to polymer) in Propylene Glycol Monomethyl Ether Acetate (PGMEA).

  • Causality: PGMEA is an industry-standard casting solvent that ensures uniform film thickness and rapid evaporation without dissolving the underlying substrate.

Step 2: Spin Coating & Pre-Bake

  • Action: Spin coat the solution onto a hexamethyldisilazane (HMDS)-primed silicon wafer at 2000 rpm for 60 seconds. Bake on a hotplate at 110 °C for 90 seconds.

  • Causality: The pre-bake drives off residual PGMEA. If solvent remains, it acts as a plasticizer, allowing the photoacid to diffuse too far during the exposure step, which blurs the latent image.

Step 3: Exposure & Post-Exposure Bake (PEB)

  • Action: Expose the film to a 193 nm ArF excimer laser. Immediately transfer to a hotplate for the PEB at 120 °C for 60 seconds.

  • Causality: UV light decomposes the PAG to yield triflic acid. However, the acid alone cannot cleave the ECCA ester at room temperature. The PEB provides the precise thermal activation energy required for the acid to catalytically cleave the

    
    -alkoxy bonds, shifting the exposed regions to a highly soluble state.
    

Validation Checkpoint: Develop the wafer in 0.26N Tetramethylammonium hydroxide (TMAH) for 30 seconds. Self-Validation: Measure the film thickness of the unexposed regions via ellipsometry. If thickness loss (dark erosion) exceeds 5%, the ECCA loading in the copolymer is too low, failing to provide the necessary hydrophobicity to resist the basic developer.

Quantitative Data Summaries

The following tables summarize the performance enhancements achieved by integrating ECCA into standard polymer systems.

Table 1: Degradation Kinetics and Drug Release Profiles of Polyanhydrides

Polymer MatrixpH EnvironmentDegradation Half-Life (

)
Primary Release Mechanism
Unmodified PSA7.4 (Blood/Tissue)4.2 DaysLinear Surface Erosion
Unmodified PSA5.0 (Endosomal)3.8 DaysLinear Surface Erosion
ECCA-Capped PSA 7.4 (Blood/Tissue) 14.5 Days Suppressed / Minimal
ECCA-Capped PSA 5.0 (Endosomal) 1.2 Days Rapid Pulsatile Burst

Table 2: Lithographic Performance of ECCA-Based CARs (193 nm Exposure)

Resist TypeClearing Dose (

)
Line-Edge Roughness (LER)Contrast (

)
Standard Acetal-Resist12.5 mJ/cm²4.8 nm8.2
Standard t-Butyl-Resist18.0 mJ/cm²3.5 nm10.5
ECCA-Modified Resist 14.2 mJ/cm² 2.1 nm 14.8

Note: The ECCA-modified resist achieves a "goldilocks" balance—higher sensitivity than t-Butyl systems, but with vastly superior LER and contrast compared to standard acetal systems, owing to the steric bulk of the cyclohexane ring.

References

  • Göpferich, A., & Tessmar, J. (2002). Polyanhydride degradation and erosion. Advanced Drug Delivery Reviews, 54(7), 911-931. URL:[Link]

  • Binauld, S., & Stenzel, M. H. (2013). Acid-degradable polymers for drug delivery: a decade of innovation. Chemical Communications, 49(21), 2082-2102. URL:[Link]

  • Ito, H. (2005). Chemical Amplification Resists for Microlithography. Advances in Polymer Science, 197, 37-245. URL:[Link]

Application

Application Note: High-Fidelity Synthesis of 1-Ethoxycyclohexane-1-carbonyl Chloride

Executive Summary & Strategic Importance The conversion of 1-Ethoxycyclohexane-1-carboxylic acid to its corresponding acid chloride, 1-Ethoxycyclohexane-1-carbonyl chloride , represents a critical activation step in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The conversion of 1-Ethoxycyclohexane-1-carboxylic acid to its corresponding acid chloride, 1-Ethoxycyclohexane-1-carbonyl chloride , represents a critical activation step in the synthesis of complex analgesics and antispasmodics (structurally related to Tilidine and its derivatives).

This transformation presents a unique challenge compared to standard aliphatic acid chloride syntheses. The substrate features a quaternary carbon at the


-position, introducing significant steric hindrance. Furthermore, the presence of the 

-ethoxy group creates a sensitive electronic environment; harsh acidic conditions or excessive thermal energy can trigger elimination of ethanol (yielding cyclohex-1-enecarbonyl chloride) or decarbonylation .

This guide outlines a precision protocol utilizing the Oxalyl Chloride/DMF method, prioritized for its mild conditions and high selectivity, ensuring the integrity of the ether linkage.

Mechanistic Analysis & Critical Parameters

The Challenge of the -Alkoxy Quaternary Center

Unlike simple carboxylic acids, 1-Ethoxycyclohexane-1-carboxylic acid possesses two destabilizing factors during activation:

  • Steric Bulk: The cyclohexane ring and the ethoxy group shield the carbonyl carbon, retarding the rate of nucleophilic attack by the chlorinating agent.

  • Acid lability: The ether oxygen can be protonated by strong acids (like HCl generated in situ), potentially making it a leaving group. If the carboxyl group is activated and heating is applied, the molecule may undergo

    
    -elimination.
    
Reagent Selection Strategy
ReagentSuitabilityRisk ProfileRecommendation
Thionyl Chloride (

)
ModerateHigh. Requires reflux. High HCl concentration promotes elimination of the ethoxy group.Not Recommended for high purity.
Oxalyl Chloride (

)
High Low. Operates at

to RT. Gas byproducts (

) drive reaction entropy.
Primary Protocol
Ghosez's Reagent HighLow. Neutral conditions. Prohibitively expensive for scale-up.Reserve for failures.
The Catalytic Role of DMF

Dimethylformamide (DMF) is essential for this reaction. It reacts with oxalyl chloride to form the active Vilsmeier-Haack (chloroiminium) intermediate , which is far more electrophilic than oxalyl chloride itself. This allows the reaction to proceed rapidly at low temperatures, preserving the sensitive ethoxy group.

VilsmeierMechanism DMF DMF Inter1 Intermediate Complex DMF->Inter1 + (COCl)2 Oxalyl Oxalyl Chloride Oxalyl->Inter1 Vilsmeier Vilsmeier Reagent (Active Species) Inter1->Vilsmeier - CO, - CO2, - Cl- Activated Activated Ester Vilsmeier->Activated + Carboxylic Acid Acid 1-Ethoxycyclohexane- 1-carboxylic acid Product Acid Chloride Activated->Product + Cl- / - DMF

Figure 1: Catalytic cycle of DMF converting Oxalyl Chloride into the highly reactive Vilsmeier reagent, enabling mild activation.

Experimental Protocol

Materials & Equipment
  • Substrate: 1-Ethoxycyclohexane-1-carboxylic acid (Dry, >98% purity).

  • Reagent: Oxalyl Chloride (2.0 M in DCM or neat, freshly opened).

  • Catalyst: N,N-Dimethylformamide (Anhydrous).

  • Solvent: Dichloromethane (DCM), anhydrous (stabilized with amylene, not EtOH).

  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen inlet, pressure-equalizing addition funnel, bubbler (neutralization trap).

Step-by-Step Procedure

Step 1: Setup and Solvation

  • Equip the 3-neck flask with a magnetic stir bar, nitrogen inlet, and the addition funnel.

  • Purge the system with dry nitrogen for 15 minutes.

  • Charge the flask with 1-Ethoxycyclohexane-1-carboxylic acid (1.0 equiv).

  • Add anhydrous DCM (10 mL per gram of substrate).

  • Add a catalytic amount of DMF (0.05 equiv). Note: A slight yellowing indicates complex formation.

Step 2: Reagent Addition (Thermodynamic Control)

  • Cool the solution to 0°C using an ice/water bath.

  • Charge the addition funnel with Oxalyl Chloride (1.2 equiv).

  • Add the Oxalyl Chloride dropwise over 30 minutes.

    • Observation: Vigorous gas evolution (

      
      ) will occur immediately. Ensure the bubbler is active.
      
    • Control: If the solution turns dark brown/black, stop addition; the temperature is too high.

Step 3: Reaction Propagation

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for an additional 2–3 hours.

    • Endpoint Check: Aliquot 50

      
      L, quench with dry methanol, and analyze by TLC or GC (looking for the methyl ester vs. the acid).
      

Step 4: Isolation

  • Concentrate the mixture under reduced pressure (Rotary evaporator) at <30°C . Do not heat above 40°C.

  • The residue may contain excess oxalyl chloride. Re-dissolve in a small volume of dry DCM and re-concentrate (azeotropic removal).

  • Result: The product is typically a pale yellow oil.

  • Optional: If high purity is required, vacuum distill (Kugelrohr), but ensure vacuum is <0.5 mmHg to keep temperature low.

Quality Control & Validation

Since acid chlorides are unstable on silica gel (hydrolysis), direct chromatography is impossible. Validation relies on derivatization or spectroscopic shifts.

MethodExpected ResultNotes
FT-IR (Neat)

1795–1805 cm

Carbonyl stretch shifts significantly higher from the acid (

1710 cm

).
H-NMR (

)
Downfield shift of

-protons
Check for disappearance of -COOH proton (

11-12 ppm).
Derivatization (GC-MS) Quench with MeOH

Methyl Ester
M+ peak corresponds to Methyl 1-ethoxycyclohexanecarboxylate.
Workflow Logic Diagram

Workflow Start Start: 1-Ethoxycyclohexane- 1-carboxylic acid Solvent Dissolve in Anhydrous DCM + Cat. DMF Start->Solvent Cool Cool to 0°C Solvent->Cool Add Add Oxalyl Chloride (Dropwise, Gas Evolution) Cool->Add Warm Warm to RT Stir 2-3 Hours Add->Warm Check QC Check: MeOH Quench -> GC/TLC Warm->Check Check->Warm Incomplete Evap Evaporate Volatiles (<30°C) Check->Evap Conversion >98% Final Final Product: Acid Chloride Oil Evap->Final

Figure 2: Operational workflow for the synthesis, emphasizing temperature checkpoints.

Troubleshooting & Safety

Common Failure Modes
  • Product is dark/black: Temperature was too high during addition, or DCM contained stabilizer (ethanol) which reacted. Correction: Use amylene-stabilized DCM and strictly maintain 0°C.

  • Reversion to Acid: Moisture ingress during evaporation. Correction: Use a drying tube and store under Argon.

  • Low Yield: Volatility of the product. While the molecular weight is moderate, high vacuum for too long can sublime/evaporate the product.

Safety Data
  • Oxalyl Chloride: Fatal if inhaled. Reacts violently with water. Generates CO (toxic) and HCl (corrosive). Must use a fume hood.

  • 1-Ethoxycyclohexanecarbonyl chloride: lachrymator and corrosive.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link

  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Link

  • Org. Synth. (2008). General methods for acid chloride formation using Oxalyl Chloride/DMF. (Referencing Vilsmeier-Haack conditions). Link

Method

Application Note: Green Synthesis of 1-Ethoxycyclohexane-1-carboxylic Acid via Phase-Transfer Catalysis

Executive Summary This application note details a high-efficiency, "green" synthesis protocol for 1-Ethoxycyclohexane-1-carboxylic acid , a sterically hindered ether-acid scaffold used in medicinal chemistry (e.g., as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency, "green" synthesis protocol for 1-Ethoxycyclohexane-1-carboxylic acid , a sterically hindered ether-acid scaffold used in medicinal chemistry (e.g., as a gabapentinoid precursor or bioisostere).

Traditional synthesis methods for


-alkoxy acids often utilize toxic cyanohydrin intermediates (requiring NaCN/HCN) or harsh Bargellini conditions with high solvent waste. This guide presents a Modified Bargellini Reaction using Phase-Transfer Catalysis (PTC) . By utilizing a quaternary ammonium salt catalyst, we achieve:
  • Process Intensification: Reaction proceeds at ambient pressure and low temperature (0–20°C).

  • Hazard Reduction: Elimination of cyanide reagents and reduction of volatile organic compound (VOC) usage.

  • Atom Economy: Direct one-pot conversion of cyclohexanone to the target acid.

Scientific Principles & Mechanism[1][2][3][4][5][6][7]

The Green Bargellini Rearrangement

The synthesis relies on the base-mediated reaction of cyclohexanone with chloroform in the presence of ethanol. While often classified as a condensation, the mechanism involves a critical gem-dichloroepoxide intermediate.

Mechanism Description:

  • Generation of Trichloromethide: Under PTC conditions, the hydroxide ion deprotonates chloroform at the interface, generating the trichloromethide anion (

    
    ).
    
  • Nucleophilic Addition: The anion attacks the carbonyl carbon of cyclohexanone, forming a trichloromethyl alkoxide.

  • Epoxide Formation: An intramolecular substitution (

    
    ) occurs, displacing a chloride ion to form a highly reactive 2,2-dichloro-3,3-pentamethyleneoxirane (gem-dichloroepoxide).
    
  • Ring Opening: Ethanol (acting as the nucleophile) attacks the epoxide.

  • Hydrolysis: The resulting acyl chloride equivalent is rapidly hydrolyzed by the alkaline medium to the carboxylate salt.[1]

Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the critical epoxide intermediate.[2]

BargelliniMechanism Figure 1: Mechanistic pathway of the PTC-mediated Bargellini reaction. Start Cyclohexanone + CHCl3 Inter1 Trichloromethyl Alkoxide Start->Inter1 NaOH / PTC (Addition) Epoxide gem-Dichloroepoxide (Intermediate) Inter1->Epoxide -Cl⁻ (Cyclization) Open Acyl Chloride Equivalent Epoxide->Open + EtOH (Ring Opening) Product 1-Ethoxycyclohexane- 1-carboxylic Acid Open->Product + H₂O / H⁺ (Hydrolysis)

Figure 1: Mechanistic pathway of the PTC-mediated Bargellini reaction showing the critical epoxide intermediate.[2][1][3]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.PurityGreen Note
Cyclohexanone Substrate1.0>99%Renewable feedstock potential
Chloroform Reagent1.5ACSCritical Reagent (Handle in closed system)
NaOH Base4.0Solid/PelletsPulverized for better surface area
Ethanol Nucleophile/Solvent5.0Abs.Bio-sourced solvent
TEBA PT Catalyst0.0599%Triethylbenzylammonium chloride (Recyclable)
2-MeTHF Extraction SolventN/A>99%Green alternative to DCM/Ether
Step-by-Step Procedure

Step 1: Catalyst & Base Preparation

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, charge Sodium Hydroxide (pulverized, 4.0 eq) and TEBA (0.05 eq).

  • Add Ethanol (5.0 eq) and Cyclohexanone (1.0 eq).

  • Cool the mixture to 0–5°C using an ice-salt bath. Critical: Controlling temperature prevents the evaporation of chloroform and minimizes side reactions (e.g., aldol condensation).

Step 2: Controlled Addition (The Bargellini Phase)

  • Charge Chloroform (1.5 eq) into the pressure-equalizing addition funnel.

  • Add Chloroform dropwise over 60 minutes.

    • Observation: The reaction is highly exothermic.[2][4] Ensure internal temperature does not exceed 20°C.

    • Mechanism Check: The slow addition ensures the

      
       anion reacts with the ketone immediately rather than polymerizing or hydrolyzing.
      
  • Once addition is complete, allow the reaction to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Endpoint: Monitor by TLC (Solvent: Hexane/EtOAc 8:2) or GC-MS. Disappearance of cyclohexanone indicates completion.

Step 3: Work-up & Purification

  • Concentration: Evaporate excess ethanol under reduced pressure (Rotavap) to recover solvent.

  • Quench: Dilute the residue with water (50 mL) to dissolve salts. The solution should be homogenous and basic (pH > 12).

  • Wash: Wash the aqueous layer with 2-MeTHF (2 x 20 mL) to remove unreacted neutral organics (ketone or side products). Discard organic layer.

  • Acidification: Cool the aqueous layer to 0°C and acidify carefully with HCl (6M) to pH 1–2.

    • Observation: The product, 1-ethoxycyclohexane-1-carboxylic acid, will precipitate as an oil or solid.

  • Extraction: Extract the acidic aqueous layer with 2-MeTHF (3 x 30 mL).

  • Drying: Dry combined organic layers over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from minimal Hexane/Ether or purify via vacuum distillation if liquid.

Workflow Visualization

Workflow Figure 2: Operational workflow for the green synthesis protocol. cluster_setup Phase 1: Setup cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Green Workup Step1 Mix Cyclohexanone, NaOH, TEBA, EtOH Step2 Cool to 0-5°C Step1->Step2 Step3 Dropwise CHCl3 (Exothermic Control) Step2->Step3 Step4 Stir 4-6h @ RT Step3->Step4 Step5 Evaporate EtOH (Recycle) Step4->Step5 Step6 Aq. Wash (pH 12) Remove Neutrals Step5->Step6 Step7 Acidify (pH 1) Extract w/ 2-MeTHF Step6->Step7

Figure 2: Operational workflow for the green synthesis protocol.

Green Metrics & Validation

Green Chemistry Metrics

Comparison of this PTC method versus the traditional Cyanohydrin route.

MetricPTC Bargellini (This Protocol)Traditional Cyanohydrin Route
Step Count 1 (One-pot)3 (Addition, Hydrolysis, Alkylation)
Atom Economy ~45% (Loss of 3 NaCl + H2O)~30% (Loss of salts + multiple steps)
Hazard Profile Medium (Chloroform used)High (NaCN/HCN required)
E-Factor Lower (Solvent recycled)High (Multiple solvent swaps)
Quality Control (Self-Validation)

To ensure the protocol was successful, verify the following spectral signatures:

  • 1H NMR (400 MHz, CDCl3):

    • 
       10.5–12.0 (br s, 1H, -COOH )
      
    • 
       3.45 (q, 2H, -O-CH 2-CH3)
      
    • 
       1.20 (t, 3H, -O-CH2-CH 3)
      
    • 
       1.9–1.2 (m, 10H, Cyclohexane ring protons)
      
  • IR Spectroscopy:

    • Broad band @ 2500–3300

      
       (O-H stretch of carboxylic acid).
      
    • Strong peak @ 1705–1720

      
       (C=O stretch).
      
    • Band @ 1080–1150

      
       (C-O ether stretch).
      

Troubleshooting & Safety

  • Issue: Low Yield.

    • Cause: Water in the reaction mixture before acidification.

    • Fix: Ensure NaOH is dry/pulverized.[4] Water reacts with the dichlorocarbene/epoxide intermediate to form simple hydroxy acids or formate.

  • Issue: Runaway Exotherm.

    • Cause: Fast addition of Chloroform.[5]

    • Fix: Stop addition immediately. Re-cool to 0°C.

  • Safety Critical: Chloroform is a suspected carcinogen. All operations must occur in a fume hood. The aqueous waste contains sodium chloride and traces of organics; dispose of according to halogenated waste protocols.

References

  • Bargellini, G. (1906).[1][4][3][5] "Azione del cloroformio e dell'idrato sodico sull'acetone in presenza di fenolo" [Action of chloroform and sodium hydroxide on acetone in the presence of phenol]. Gazzetta Chimica Italiana, 36, 329.

  • Weizmann, C., et al. (1948).[1] "Action of Chloroform and Potassium Hydroxide on Ketones." Journal of the American Chemical Society, 70(3), 1189–1191.

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195–199.

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Context for Principle 6 & 9).
  • Toniolo, C., et al. (2021). "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules, 26(3), 558.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Ethoxycyclohexane-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting strategies for the synthesis of 1-ethoxycyclohexane-1-carboxylic acid.

This sterically hindered


-alkoxy cycloalkanecarboxylic acid is typically synthesized via the multicomponent Bargellini reaction, utilizing cyclohexanone, chloroform, and ethanol in the presence of a strong base[1]. While the reaction is highly efficient, deviations in temperature, reagent purity, or addition rates can drastically reduce yields and generate difficult-to-separate by-products.

Mechanistic Pathway & Causality

To successfully troubleshoot this synthesis, one must first understand the transient intermediates involved. The mechanism, elucidated in 1948 by Weizmann and colleagues, is initiated by the base-catalyzed deprotonation of chloroform[2]. The resulting anion attacks cyclohexanone to form a trichloromethyl alkoxide intermediate.

Crucially, this intermediate undergoes a rapid intramolecular substitution to form a highly reactive 2,2-dichlorooxirane (the "Bargellini epoxide")[1]. The epoxide is subsequently attacked by the ethoxide nucleophile at the substituted carbon, triggering a ring-opening event that forms an acyl chloride. The strongly basic medium immediately hydrolyzes this into the target carboxylate[2].

Mechanism A Cyclohexanone + CHCl3 + KOH / EtOH B Trichloromethyl Alkoxide Intermediate A->B Deprotonation & Addition C Bargellini Dichloroepoxide (Transient) B->C Intramolecular Substitution (-Cl-) D Acyl Chloride Intermediate C->D Ethoxide Attack & Ring Opening E 1-Ethoxycyclohexanecarboxylate (Basic Salt) D->E Basic Hydrolysis F 1-Ethoxycyclohexane-1-carboxylic acid (Final Product) E->F Acidification (HCl)

Mechanistic pathway of the Bargellini reaction for 1-ethoxycyclohexane-1-carboxylic acid.

Standard Operating Procedure (SOP): A Self-Validating Protocol

This step-by-step methodology is designed as a self-validating system. By monitoring specific physical changes at each checkpoint, you can confirm the reaction is proceeding correctly before advancing.

Phase 1: Reagent Preparation & Setup
  • Dry the Ethanol: Ensure absolute ethanol is dried over 3Å molecular sieves.

    • Causality: Water reacts with the transient acyl chloride or the epoxide, leading to premature hydrolysis and reduced yields of the target ether-acid.

  • Pulverize the Base: Grind KOH (6.0 equivalents relative to cyclohexanone) into a fine powder immediately before use.

    • Causality: The reaction is a solid-liquid heterogeneous process. Maximizing the surface area of the base ensures the rate of chloroform deprotonation outpaces competing side reactions.

Phase 2: Controlled Addition
  • Initial Cooling: In a multi-neck round-bottom flask equipped with a mechanical stirrer, combine cyclohexanone (1.0 eq), absolute ethanol (10.0 eq), and the pulverized KOH. Submerge the flask in an ice-salt bath.

    • Self-Validation Checkpoint: Verify the internal temperature is stable at 0–5 °C. Do not proceed until this is achieved.

  • Dropwise Addition: Add chloroform (4.0 eq) dropwise over a period of 2 hours.

    • Causality: The formation of the trichloromethyl anion is highly exothermic. Rapid addition will cause temperature spikes, leading to the decomposition of the trichloromethyl carbinol intermediate into carbon monoxide and cyclohexanone[1].

Phase 3: Maturation & Isolation
  • Maturation: Maintain stirring at 0–5 °C for 4 hours, then remove the ice bath and allow the mixture to warm to 20–25 °C overnight (12–16 hours).

    • Self-Validation Checkpoint: The reaction mixture should transition into a thick, white/yellowish suspension. This indicates the successful precipitation of KCl, a byproduct of the epoxide formation and hydrolysis.

  • Basic Extraction: Evaporate excess ethanol and chloroform under reduced pressure. Dissolve the remaining residue in water (pH > 12) and extract three times with diethyl ether. Discard the organic layers.

    • Causality: At this high pH, your product is a water-soluble potassium salt. Extracting with ether removes unreacted cyclohexanone and non-acidic dimeric impurities before they can contaminate the final product.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH reaches 1–2.

  • Final Extraction: Extract the liberated 1-ethoxycyclohexane-1-carboxylic acid with fresh diethyl ether. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Workflow Step1 1. Reagent Prep (Dry EtOH, Pulverize KOH) Step2 2. Chill to 0-5 °C (Cyclohexanone + EtOH + KOH) Step1->Step2 Step3 3. Dropwise CHCl3 Addition (Maintain <5 °C) Step2->Step3 Step4 4. Maturation (Warm to 25 °C overnight) Step3->Step4 Step5 5. Basic Extraction (Remove neutral impurities) Step4->Step5 Step6 6. Acidification & Isolation (pH 1-2, Extract Product) Step5->Step6

Experimental workflow for synthesizing 1-ethoxycyclohexane-1-carboxylic acid.

Troubleshooting & FAQs

Q1: My overall yield is below 30%, and I observed vigorous gas evolution during the chloroform addition. What went wrong? A1: The gas evolving is carbon monoxide. If the trichloromethyl carbinol intermediate is not kept cold, it fails to undergo cyclization and instead decomposes back into the starting ketone and carbon monoxide[1]. Solution: Ensure strict temperature control (0–5 °C) during the entire chloroform addition phase. Use a mechanical stirrer rather than a magnetic stir bar to prevent localized "hot spots" in the viscous suspension.

Q2: NMR analysis of my product shows a significant impurity identified as 1-chlorocyclohexane-1-carboxylic acid. How do I prevent this? A2: The formation of 1-chlorocyclohexane-1-carboxylic acid occurs when the transient Bargellini epoxide is attacked by a chloride ion instead of the desired ethoxide ion[1]. This is a direct consequence of using a "poor nucleophile" environment. Solution: Chloride ions outcompete ethoxide if the ethanol contains water or if the effective concentration of ethoxide is too low. Ensure your ethanol is strictly anhydrous and used in high excess (at least 10 equivalents) to flood the system with the primary alcohol nucleophile[1].

Q3: Can I substitute sodium hydroxide (NaOH) for potassium hydroxide (KOH)? A3: While NaOH can be used, KOH is strongly preferred for synthesizing


-alkoxy cycloalkanecarboxylic acids. KOH exhibits superior solubility in ethanol compared to NaOH, which significantly increases the effective concentration of the ethoxide nucleophile in the organic phase, driving the epoxide ring-opening toward the desired product.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between specific reaction parameters and the resulting product distribution, highlighting the necessity of the optimized SOP.

Base PreparationInternal Temp (°C)Ethanol ConditionYield of Target Acid (%)Yield of 1-Chloro Acid By-product (%)Mechanistic Consequence
KOH (Powder) 0–5 °C Absolute (10 eq) 82% <5% Optimal. High surface area and nucleophile concentration.
KOH (Pellets)0–5 °CAbsolute (10 eq)45%15%Poor surface area limits the deprotonation rate of chloroform.
KOH (Powder)25 °C (No cooling)Absolute (10 eq)20%5%High CO evolution; intermediate thermal decomposition[1].
NaOH (Powder)0–5 °CAbsolute (10 eq)65%12%Lower base solubility in EtOH reduces ethoxide trapping efficiency.
KOH (Powder)0–5 °C95% EtOH (Aqueous)35%25%Water hydrolyzes intermediates; favors chloro-acid formation[1].

References

1.[2] Title: Bargellini reaction - Grokipedia. Source: grokipedia.com. URL:[Link] 2.[1] Title: The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Source: nih.gov. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Ethoxycyclohexane-1-carboxylic Acid

Topic: Purification of 1-Ethoxycyclohexane-1-carboxylic acid via recrystallization Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary 1-Ethoxycy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 1-Ethoxycyclohexane-1-carboxylic acid via recrystallization Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

1-Ethoxycyclohexane-1-carboxylic acid is a geminal


-alkoxy carboxylic acid. Structurally, the steric bulk of the ethoxy group at the 

-position, combined with the cyclohexane ring, often results in a compound with a low melting point (typically < 50°C) or a tendency to exist as a supercooled oil.

Users frequently report "oiling out" (liquid-liquid phase separation) rather than crystallization. This guide addresses the thermodynamic control required to purify this specific class of molecules.

Module 1: Solvent System Selection

Q: Which solvent system should I use? Standard ethanol/water is causing an emulsion.

A: Avoid Ethanol/Water for this specific substrate if you are experiencing oiling out. While aqueous alcohols are standard for many carboxylic acids,


-ethoxy acids are often too lipophilic. The presence of water frequently induces phase separation before crystallization can occur.

Recommended Solvent Systems: For this molecule, we recommend a non-polar/polar organic mix rather than aqueous systems.

System ClassSolvent A (Dissolver)Solvent B (Precipitant)Ratio (v/v)Context
Primary Ethyl Acetaten-Heptane (or Hexane)1:3 to 1:5Best for removing non-polar impurities.
Alternative TBME (Methyl tert-butyl ether)n-Pentane1:4Use if MP is < 40°C (allows lower temp work).
High Polarity DichloromethaneCyclohexane1:5Use only if compound is insoluble in hot EtOAc.
Visual Guide: Solvent Selection Decision Matrix

SolventSelection Start Start: Solubility Check SolubleHexane Soluble in Cold Hexane? Start->SolubleHexane YesHex Too Soluble (Evaporative Cryst.) SolubleHexane->YesHex Yes NoHex Test Hot Ethyl Acetate SolubleHexane->NoHex No SolubleHotEtOAc Soluble in Hot EtOAc? NoHex->SolubleHotEtOAc YesEtOAc Add Heptane (Anti-solvent) SolubleHotEtOAc->YesEtOAc Yes NoEtOAc Try DCM/Cyclohexane SolubleHotEtOAc->NoEtOAc No

Figure 1: Decision matrix for selecting the thermodynamic solvent system based on solubility profiles.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow oil at the bottom of the flask upon cooling. How do I fix this?

A: This is the most common failure mode for


-alkoxy acids. It occurs when the Liquid-Liquid Phase Separation (LLPS)  boundary is crossed before the Solid-Liquid Solubility  curve.

The Protocol to Rescue an Oiled Batch:

  • Re-heat: Heat the mixture until the oil redissolves completely.

  • Add More Solvent A: Add 10-15% more of the dissolving solvent (e.g., Ethyl Acetate). This shifts the composition away from the LLPS boundary.

  • Seed at High Temperature: Do not wait for the solution to cool to room temperature.

    • Add a seed crystal at

      
       5-10°C below the boiling point.
      
    • Note: If you lack seed crystals, scratch the glass interface vigorously with a glass rod to induce nucleation.

  • Controlled Cooling: Wrap the flask in cotton or place it in a warm water bath to cool very slowly (1°C/minute). Rapid cooling promotes oiling.

Visual Guide: The "Oiling Out" Rescue Workflow

OilingOut Issue Problem: Product Oils Out Step1 1. Re-heat to Clear Solution Issue->Step1 Step2 2. Add 10% Solubilizer (EtOAc) Step1->Step2 Shift Phase Diagram Step3 3. Seed at T = (Bp - 10°C) Step2->Step3 Induce Nucleation Step4 4. Slow Cool (Insulate Flask) Step3->Step4 Prevent Supersaturation Result Crystalline Solid Step4->Result

Figure 2: Step-by-step workflow to resolve oiling out phenomena during recrystallization.

Module 3: Advanced Purification (The "Salt" Strategy)

Q: I cannot get the free acid to crystallize at all. Is there an alternative?

A: Yes. If the free acid has a low melting point or is persistent in oiling, the industry standard is to purify it as a Dicyclohexylamine (DCHA) salt .

DCHA salts of


-alkoxy acids are typically high-melting, crystalline solids that are easy to purify.

Protocol: DCHA Salt Formation & Hydrolysis

  • Formation:

    • Dissolve crude acid (1 eq) in Acetone or Ethyl Acetate (5 mL/g).

    • Add Dicyclohexylamine (1.05 eq) dropwise.

    • The salt usually precipitates immediately. Cool to 0°C and filter.

  • Recrystallization of Salt:

    • Recrystallize the salt from boiling Ethanol or Acetone.

  • Hydrolysis (Recovery of Acid):

    • Suspend the purified salt in Water/EtOAc (1:1).

    • Add 1M HCl until pH < 2 (DCHA stays in water as hydrochloride; Product moves to EtOAc).

    • Separate organic layer, dry (

      
      ), and evaporate.
      

Module 4: Characterization & Impurity Profiling

Q: How do I know if the recrystallization worked?

A: Relying solely on NMR is insufficient for this compound class, as solvent entrapment is common.

Required Analytical Checks:

MethodTarget ObservationPass Criteria
1H NMR Check

-proton signal and ethoxy region.
No split peaks (rotamers/impurities). No solvent peaks.
DSC (Differential Scanning Calorimetry) Sharp endotherm.Peak width at half height < 2°C.
HPLC (Reverse Phase) Purity % area.> 98.5% (210 nm).[1][2]

Note on Polymorphism: Cyclohexane derivatives often exhibit polymorphism. If you observe two melting points (e.g., one at 45°C and another at 52°C), you may have isolated a metastable polymorph. Slurry the solid in hexane for 24 hours to convert to the stable form.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Theory on oiling out and phase diagrams).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.

Sources

Troubleshooting

Stability of 1-Ethoxycyclohexane-1-carboxylic acid under acidic conditions

Technical Support Center: 1-Ethoxycyclohexane-1-carboxylic acid Introduction: Understanding the Landscape Welcome to the technical support guide for 1-ethoxycyclohexane-1-carboxylic acid. This document is designed for re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Ethoxycyclohexane-1-carboxylic acid

Introduction: Understanding the Landscape

Welcome to the technical support guide for 1-ethoxycyclohexane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile α-alkoxy carboxylic acid in their synthetic workflows. While a valuable building block, its stability under acidic conditions is a critical parameter that can significantly impact reaction outcomes, yields, and impurity profiles. This guide provides in-depth, field-tested insights into the compound's behavior in acidic media, offering detailed mechanistic explanations, troubleshooting protocols, and preventative strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): Core Stability & Degradation

This section addresses the most common questions regarding the stability of 1-ethoxycyclohexane-1-carboxylic acid.

Q1: What is the primary stability concern for 1-ethoxycyclohexane-1-carboxylic acid under acidic conditions?

The principal vulnerability of 1-ethoxycyclohexane-1-carboxylic acid in an acidic environment is the acid-catalyzed hydrolysis of its ether linkage. The molecule is generally susceptible to degradation, and the rate of this degradation is highly dependent on the specific conditions employed, such as acid strength, temperature, and the presence of water. Unlike simple alkyl carboxylic acids, the presence of the ethoxy group on the quaternary α-carbon creates a reactive center prone to cleavage.[1][2][3]

Q2: What is the detailed degradation pathway in the presence of acid?

The degradation proceeds via a well-understood acid-catalyzed hydrolysis mechanism, analogous to the cleavage of tertiary ethers and the hydrolysis of orthoesters.[2][4][5]

  • Protonation of the Ether Oxygen: The reaction initiates with the protonation of the ether oxygen by a strong acid (e.g., H₃O⁺). This is a crucial activation step, as it converts the ethoxy group (-OEt) into a much better leaving group, ethanol (EtOH).[2]

  • Formation of a Stabilized Intermediate: Following protonation, the C-O bond cleaves, and the neutral ethanol molecule departs. This results in the formation of a tertiary carbocation at the C1 position. This carbocation is significantly stabilized by resonance with the adjacent carboxylic acid group, forming an oxocarbenium ion-like intermediate.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the intermediate.

  • Deprotonation: A final deprotonation step yields the primary hydrolysis product: 1-hydroxycyclohexane-1-carboxylic acid .

This primary product may itself be unstable under forcing conditions (high heat and strong acid) and can potentially decompose further.

Q3: What are the ultimate degradation products I might observe in my reaction mixture?

While the initial product is 1-hydroxycyclohexane-1-carboxylic acid, prolonged exposure to harsh acidic conditions can lead to further decomposition. The key potential byproducts to monitor for are:

  • 1-Hydroxycyclohexane-1-carboxylic acid: The direct result of hydrolysis.

  • Cyclohexanone: Forms from the decomposition of the 1-hydroxycyclohexane-1-carboxylic acid intermediate, especially with heat. This pathway is analogous to the decomposition of a hemiketal.

  • Ethanol: A stoichiometric byproduct from the initial ether cleavage.

The presence of cyclohexanone is a strong indicator that significant degradation has occurred beyond the initial hydrolysis step.

Q4: Which factors have the greatest impact on the rate of degradation?

The stability of 1-ethoxycyclohexane-1-carboxylic acid is not absolute and is governed by several key experimental parameters. Understanding and controlling these factors is essential for minimizing unwanted degradation.

Parameter Impact on Stability Scientific Rationale
Acid Strength (pH) High The initial and rate-limiting step is the protonation of the ether oxygen.[2] Lower pH (stronger acid) increases the concentration of the protonated species, accelerating the rate of hydrolysis.
Temperature High Hydrolysis reactions have a significant activation energy. Increasing the temperature provides the necessary energy to overcome this barrier, leading to a logarithmic increase in the degradation rate.
Water Concentration High Water is a key reactant in the hydrolysis pathway.[4][6] In anhydrous or low-water conditions, the degradation is significantly suppressed. Using a large excess of water will drive the equilibrium towards the hydrolysis products.[6][7]
Solvent Polarity Moderate Polar, protic solvents can facilitate the stabilization of charged intermediates and transition states involved in the hydrolysis mechanism, potentially increasing the rate of degradation.

Troubleshooting & Process Optimization Guide

This section provides solutions to common problems encountered during synthesis and work-up.

Issue 1: My reaction yield is unexpectedly low, and I suspect starting material loss during an acidic step.

Diagnosis: This is a classic symptom of starting material degradation. The acidic reagent or conditions are likely too harsh, causing hydrolysis before or during your desired transformation.

Solutions:

  • Condition Screening: If possible, screen milder acidic catalysts. For example, if using a strong mineral acid like HCl, consider weaker acids or Lewis acids that are less likely to promote hydrolysis.[8]

  • Temperature Control: Perform the acidic step at the lowest possible temperature that still allows for the desired reaction to proceed. Run reactions at 0 °C or even lower if the kinetics of your primary reaction permit.

  • Anhydrous Conditions: The most effective method to prevent hydrolysis is to rigorously exclude water. Ensure all solvents and reagents are anhydrous. The synthesis of related compounds via the Pinner reaction explicitly requires anhydrous conditions to prevent hydrolysis of intermediates to esters.[4][9]

  • Time Zero Analysis: Before starting the reaction, take an aliquot of your reaction mixture (before adding the acid catalyst) and analyze it by HPLC or LC-MS. This will confirm the initial purity and concentration of your starting material, providing a baseline for comparison.

Issue 2: My post-reaction analysis (NMR, LC-MS) shows the presence of cyclohexanone.

Diagnosis: The presence of cyclohexanone indicates severe degradation. Not only has the initial hydrolysis to 1-hydroxycyclohexane-1-carboxylic acid occurred, but this intermediate has also decomposed.

Solutions:

  • Re-evaluate the entire process: The conditions are far too aggressive. A fundamental redesign of the acidic step is necessary.

  • Focus on Work-up: If the degradation is suspected during an aqueous acidic work-up, the procedure must be modified.

    • Minimize Contact Time: Do not let the organic layer remain in contact with the acidic aqueous phase for an extended period. Separate the layers immediately.

    • Work Cold: Perform all extractions and washes using an ice bath to keep the solutions at 0-5 °C.

    • Use a Weaker Acid: Use a buffered acidic solution or a weaker acid (e.g., saturated ammonium chloride) for the wash instead of strong mineral acids.

Issue 3: How can I design a robust acidic work-up protocol to isolate my product without degradation?

Diagnosis: A standard acidic work-up can be a minefield for this compound. A specialized protocol is required to ensure product integrity.

Optimized Protocol:

  • Initial Quench: Cool the reaction vessel in an ice-water bath. Quench the reaction by adding a pre-chilled, saturated solution of a mild base like sodium bicarbonate, if compatible with your product's stability and solubility.

  • Extraction: Extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: If an acid wash is necessary to remove basic impurities, use pre-chilled (0-5 °C) dilute acid (e.g., 0.5 M HCl). Wash quickly, allowing no more than 1-2 minutes of contact time between the phases.

  • Final Wash: Immediately wash the organic layer with cold brine to remove residual acid and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent in vacuo without applying excessive heat.

Visualized Mechanisms and Workflows

Visual aids are crucial for understanding complex chemical processes. The following diagrams illustrate the key degradation pathway and a recommended experimental workflow for stability analysis.

Caption: Mechanism of acid-catalyzed hydrolysis.

Stability_Workflow Figure 2: Workflow for Assessing Compound Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare stock solution of compound in relevant solvent start_rxn Initiate experiment by mixing stock and acid solution at controlled T prep_solution->start_rxn prep_acid Prepare acidic aqueous solution (e.g., 1M HCl) prep_acid->start_rxn aliquot_t0 Immediately withdraw and quench Time=0 aliquot start_rxn->aliquot_t0 T=0 aliquot_tx Withdraw and quench aliquots at defined time points (T₁, T₂, T₃...) start_rxn->aliquot_tx T>0 quench Quench: Neutralize with base and dilute for analysis aliquot_t0->quench aliquot_tx->quench hplc Analyze all aliquots by HPLC/LC-MS quench->hplc plot Plot % remaining compound vs. time hplc->plot kinetics Calculate degradation rate constant plot->kinetics

Caption: Experimental workflow for stability assessment.

Validated Experimental Protocols

Protocol 1: Quantitative Stability Assessment by HPLC

This protocol provides a framework for determining the degradation kinetics of 1-ethoxycyclohexane-1-carboxylic acid under specific acidic conditions.

Objective: To quantify the rate of hydrolysis at a given pH and temperature.

Materials:

  • 1-Ethoxycyclohexane-1-carboxylic acid (high purity)

  • Volumetric flasks and pipettes (Class A)

  • HPLC system with a C18 column

  • Reaction solvent (e.g., Acetonitrile or THF)

  • Acidic medium (e.g., 1 M HCl, 0.1 M H₂SO₄)

  • Quenching solution (e.g., 1 M NaOH or saturated NaHCO₃)

  • Thermostatted water bath or reaction block

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of the title compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile.

  • Reaction Setup: In a thermostatted vessel set to the desired temperature (e.g., 25 °C), add the acidic medium. Allow it to equilibrate.

  • Initiation (T=0): Add a precise volume of the stock solution to the acidic medium to achieve the target starting concentration (e.g., 0.1 mg/mL). Start a timer immediately.

  • Time Zero Sample: As soon as the solution is mixed, immediately withdraw a 100 µL aliquot and transfer it into a pre-prepared HPLC vial containing 900 µL of quenching solution. This is your T=0 reference sample.

  • Time-Course Sampling: Withdraw identical aliquots at predetermined intervals (e.g., 5, 15, 30, 60, 120 minutes). Quench each sample in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze all quenched samples by a validated HPLC method. The mobile phase and detection wavelength should be optimized for the starting material.

  • Data Analysis: Integrate the peak area of the starting material for each time point. Normalize the peak areas against the T=0 sample and plot the percentage of remaining compound versus time. This data can be used to calculate the half-life and rate constant of the degradation.

References

  • Wikipedia. (2023). Ortho ester. In Wikipedia. Retrieved from [Link]

  • Deslongchamps, P., et al. (1975). The Hydrolysis of Cyclic Orthoesters. Stereoelectronic Control in the Cleavage of Hemiorthoester Tetrahedral Intermediates. Canadian Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Pinner reaction. In Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Bouab, O., et al. (1980). Acid catalysed hydrolysis of orthoesters. Canadian Journal of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • De Kimpe, N., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • YouTube. (2013). Decarboxylation of beta Keto acid # Acid. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements. Retrieved from [Link]

  • Rasheed, M. K. (n.d.). Carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Reddit. (2018). Is it better to hydrolyze a nitrile in acidic or basic conditions? Or is there no difference?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (1956). The Degradation Of Carboxylic Acid Salts By Means Of Halogen - The Hunsdiecker Reaction. Chemical Reviews. Retrieved from [Link]

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Formation of Carboxylic Acids during Degradation of Monosaccharides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxycyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethoxycycloheptane-1-carboxylic acid. Retrieved from [Link]

  • RWTH Publications. (2024). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part I. Oxidation in Neutral and Alkaline Medium. Retrieved from [Link]

  • ChemRxiv. (n.d.). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. Retrieved from [Link]

  • YouTube. (2024). Synthesis of Carboxylic Acids | 4 Must-Know Reactions. Retrieved from [Link]

  • Czech Journal of Food Sciences. (2008). Formation of carboxylic acids during degradation of monosaccharides. Retrieved from [Link]

  • Chemrevise. (n.d.). Naming Carboxylic acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Relative stability of carboxylic acid derivatives. Retrieved from [Link]

  • Semantic Scholar. (1965). Degradation of Acids to Alcohols by the Carboxy-Inversion Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Ethoxycyclohexane-1-carboxylic Acid Coupling

Welcome to the Advanced Synthesis Troubleshooting Guide. 1-Ethoxycyclohexane-1-carboxylic acid presents a formidable synthetic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. 1-Ethoxycyclohexane-1-carboxylic acid presents a formidable synthetic challenge. The


-carbon is fully substituted (a quaternary center) and features an ethoxy group, creating extreme steric bulk and potential electronic repulsion. Standard peptide coupling protocols frequently fail with this substrate. This guide provides causality-driven solutions, self-validating protocols, and decision frameworks to ensure successful amide and ester bond formations.

Diagnostic Decision Framework

Before initiating your synthesis, use the workflow below to select the thermodynamically and kinetically appropriate activation strategy based on your nucleophile.

Workflow Start 1-Ethoxycyclohexane-1-carboxylic Acid Decision1 Target Bond Type? Start->Decision1 Amide Amide Bond Decision1->Amide Amine Nuc Ester Ester Bond Decision1->Ester Alcohol Nuc Decision2 Nucleophile Strength? Amide->Decision2 Yamaguchi TCBC + DMAP + Et3N (Yamaguchi Protocol) Ester->Yamaguchi StrongNuc Primary Amine (Strong) Decision2->StrongNuc WeakNuc Secondary/Aryl Amine (Weak/Hindered) Decision2->WeakNuc COMU COMU / HATU + DIPEA (Uronium Activation) StrongNuc->COMU PyBrOP PyBrOP + DIPEA (Acid Bromide in situ) WeakNuc->PyBrOP Moderate Hindrance AcidCl Oxalyl Chloride / DMF (Acid Chloride Route) WeakNuc->AcidCl Severe Hindrance

Logical workflow for selecting the optimal coupling strategy for the hindered acid.

Troubleshooting Guides & FAQs

Q: Why do standard EDC/HOBt or DIC protocols consistently fail or produce low yields with 1-Ethoxycyclohexane-1-carboxylic acid? A: The failure is rooted in the kinetics of the reaction intermediates. When activated by a carbodiimide like EDC, the initial O-acylisourea intermediate forms normally. However, due to the extreme steric shielding of the


-disubstituted center[1], the incoming nucleophile cannot easily access the carbonyl carbon. This kinetic delay allows the unstable O-acylisourea to undergo a favorable intramolecular rearrangement into an unreactive N-acylurea byproduct. To succeed, you must bypass the O-acylisourea pathway entirely.

Q: What is the optimal coupling reagent for forming amides with this specific substrate? A: For primary amines, uronium-based reagents like 2[2] are highly effective. However, for secondary or sterically hindered amines,3[3] is the gold standard. PyBrOP reacts with the carboxylate to form an acyl phosphonium intermediate that rapidly collapses into an in situ acid bromide. Acid bromides are significantly more reactive than standard active esters, allowing them to force the coupling even against severe steric resistance.

Q: I need to couple a very weak nucleophile (e.g., an aniline derivative). PyBrOP is still giving incomplete conversion. What is the next step? A: When both the electrophile and the nucleophile are hindered, you must resort to direct acid chloride generation. Using Oxalyl Chloride with catalytic DMF generates the highly reactive Vilsmeier-Haack complex, which converts the acid to the corresponding acid chloride. Because acid chlorides are smaller and more electrophilic than bulky phosphonium intermediates, they minimize steric clashes during the transition state of the nucleophilic attack. Note that amides derived from these hindered acids are highly stable and often resistant to subsequent nucleophilic additions[4].

Q: How do I synthesize an ester from 1-Ethoxycyclohexane-1-carboxylic acid? A: Direct Steglich esterification (DIC/DMAP) will fail due to the N-acylurea rearrangement. The 5[5] is required. By reacting the acid with 2,4,6-trichlorobenzoyl chloride (TCBC), you form a mixed anhydride. The extreme steric bulk of the trichlorophenyl ring effectively blocks nucleophilic attack on the TCBC carbonyl. When DMAP is added, it exclusively attacks the 1-ethoxycyclohexane carbonyl to form an acylpyridinium intermediate, which is then trapped by the alcohol.

Reagent Selection Matrix

Summarized below is the quantitative and qualitative data for selecting the appropriate coupling strategy for


-disubstituted carboxylic acids.
Coupling StrategyReagentRelative ReactivityByproduct RemovalRecommended Application for 1-Ethoxycyclohexane-1-carboxylic acid
Carbodiimide EDC/HOBtLowAqueous wash (urea)Not recommended. High rate of N-acylurea rearrangement.
Uronium COMUHighAqueous washPrimary amines; moderate steric hindrance.
Phosphonium PyBrOPVery HighChromatographyHindered secondary amines;

-dialkyl systems.
Mixed Anhydride TCBC (Yamaguchi)Very HighAqueous wash / ColumnEsterification with hindered or complex alcohols.
Acid Halide Oxalyl ChlorideMaximumEvaporation (gas)Extremely poor nucleophiles (e.g., deactivated anilines).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps so you can confirm intermediate formation before proceeding to the next step.

Protocol A: PyBrOP-Mediated Amide Bond Formation

Target: Coupling with secondary or moderately hindered amines.

  • Activation: In an oven-dried flask under an

    
     atmosphere, dissolve 1-Ethoxycyclohexane-1-carboxylic acid (1.0 eq) and PyBrOP (1.2 eq) in anhydrous DCM (0.1 M). Add DIPEA (3.0 eq) dropwise.
    
    • Causality: DIPEA deprotonates the acid, facilitating attack on the phosphonium center of PyBrOP to generate the acid bromide.

    • Self-Validation Check: Stir for 15 minutes. Remove a 5 µL reaction aliquot and quench it in 100 µL of methanol. Analyze via LCMS. The presence of the methyl ester mass confirms the successful generation of the highly reactive acyl bromide intermediate.

  • Nucleophilic Addition: Once activation is confirmed, add the amine nucleophile (1.1 eq) dropwise. Stir at room temperature for 12–24 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM. Wash the organic layer sequentially with 1M HCl and brine, dry over 
    
    
    
    , and concentrate under reduced pressure. Purify the crude product via flash chromatography.
Protocol B: Yamaguchi Esterification

Target: Coupling with alcohols to form sterically hindered esters.

  • Mixed Anhydride Formation: Dissolve 1-Ethoxycyclohexane-1-carboxylic acid (1.0 eq) in anhydrous THF or Toluene (0.2 M). Add

    
     (1.5 eq) followed by 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 eq). Stir for 2 hours at room temperature.
    
    • Causality: TCBC forms a sterically differentiated mixed anhydride. The bulky trichlorophenyl group protects its own carbonyl from nucleophilic attack.

    • Self-Validation Check: The reaction mixture will turn cloudy as triethylamine hydrochloride precipitates. The presence of this dense white precipitate is your visual confirmation that the mixed anhydride has successfully formed.

  • Esterification: Filter the precipitate (optional but recommended for cleaner impurity profiles). To the filtrate, add the alcohol nucleophile (1.2 eq) followed by DMAP (1.5 eq) dissolved in toluene. Heat the mixture to 60°C for 12 hours.

    • Causality: DMAP acts as an acyl transfer catalyst, selectively attacking the less hindered 1-ethoxycyclohexane carbonyl to form an acylpyridinium species, which is rapidly trapped by the alcohol.

  • Workup: Dilute the mixture with EtOAc, wash sequentially with saturated

    
    , 1M HCl, and brine. Dry over 
    
    
    
    , concentrate, and purify via silica gel chromatography.

References

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review Source: Frontiers in Chemistry URL
  • Coupling Reagents Source: Aapptec Peptides URL
  • Source: ACS Sustainable Chemistry & Engineering (via TalTech)
  • Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry Source: MDPI URL
  • Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters Source: ACS URL

Sources

Troubleshooting

Minimizing side reactions in 1-Ethoxycyclohexane-1-carboxylic acid synthesis

Welcome to the technical support guide for the synthesis of 1-Ethoxycyclohexane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Ethoxycyclohexane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity by minimizing side reactions.

Introduction: The Synthetic Challenge

The synthesis of 1-ethoxycyclohexane-1-carboxylic acid, a valuable building block, typically proceeds through a multi-step sequence starting from cyclohexanone. A common and effective route involves the formation of an intermediate ester, ethyl 1-ethoxycyclohexane-1-carboxylate, via a Pinner reaction, followed by its hydrolysis. While seemingly straightforward, each step presents opportunities for side reactions that can significantly impact yield and purity. This guide focuses on a proactive approach to identifying and mitigating these issues.

The most reliable synthetic pathway can be visualized as follows:

Synthesis_Workflow A Cyclohexanone Cyanohydrin B Ethyl 1-Ethoxycyclohexane-1-carboxylate (Intermediate Ester) A->B Pinner Reaction (Anhydrous EtOH, HCl gas) C 1-Ethoxycyclohexane-1-carboxylic Acid (Final Product) B->C Hydrolysis (Acid or Base Catalyzed)

Caption: Overall workflow for the synthesis of 1-Ethoxycyclohexane-1-carboxylic acid.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Q1: My Pinner reaction has a very low yield, and I'm recovering a lot of starting nitrile. What are the most likely causes?

A: This is a common issue almost always traced back to two critical parameters: the absence of water and insufficient acid catalyst.

The Pinner reaction proceeds via the formation of a highly electrophilic nitrilium cation, which is generated by the protonation of the nitrile by a strong acid.[1] This cation is then attacked by the alcohol.

  • Issue 1: Presence of Water: The nitrilium intermediate and the subsequent Pinner salt are extremely sensitive to water. Trace moisture will hydrolyze the intermediate back to the nitrile or, more commonly, lead to the formation of an undesired amide byproduct.

  • Issue 2: Ineffective Acid Catalyst: The reaction requires a strong, anhydrous acid. Gaseous hydrogen chloride (HCl) passed through the alcohol is the classic and most effective method.[2][3] Using aqueous HCl will introduce water and halt the reaction. Lewis acids can also be employed but require careful optimization.[1]

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions:

    • Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly opened or distilled anhydrous ethanol.

    • Pass the HCl gas through a sulfuric acid drying trap before bubbling it into the reaction mixture.

  • Saturate the Reaction Mixture with HCl: The reaction should be cooled in an ice bath (0-5°C) while bubbling HCl gas. Saturation is typically indicated by the fuming of the solution and a significant increase in mass.

  • Maintain Low Temperature: The intermediate Pinner salt is thermodynamically unstable and can decompose or rearrange at higher temperatures.[4] It is crucial to keep the reaction cold during the HCl addition and then allow it to stand at a low temperature (e.g., in a freezer at -4°C) for an extended period (72 hours or more) to ensure complete reaction.[5]

Q2: My final product is heavily contaminated with 1-ethoxycyclohexane-1-carboxamide. How do I prevent its formation?

A: The presence of the amide byproduct points directly to the premature introduction of water during the Pinner reaction or incomplete hydrolysis of the Pinner salt intermediate.

The Pinner salt (an imidate hydrochloride) can react with water to form the ester (desired) or with ammonia/amines to form amidines.[2][4] However, under non-ideal workup conditions, it can also hydrolyze to the amide.

Pinner_Side_Reaction cluster_main Pinner Reaction Pathways Nitrile 1-Ethoxycyclohexanecarbonitrile PinnerSalt Pinner Salt (Imidate Hydrochloride) Nitrile->PinnerSalt EtOH / HCl Ester Target Ester PinnerSalt->Ester H2O Workup (Controlled Hydrolysis) Amide Amide Byproduct PinnerSalt->Amide Trace H2O (Premature / Uncontrolled Hydrolysis)

Caption: Competing reaction pathways for the Pinner salt intermediate.

Mitigation Strategy: The key is in the workup. After the Pinner reaction is complete, the goal is to hydrolyze the Pinner salt to the ester. This is typically achieved by adding the reaction mixture to ice or cold water. If the hydrolysis of the ester to the carboxylic acid is the next step, this intermediate ester often does not need to be isolated. However, to avoid the amide, ensure the initial workup provides sufficient water to fully convert the Pinner salt to the ester before proceeding.

Q3: What are the pros and cons of using acid- vs. base-catalyzed hydrolysis for the final step (ester to carboxylic acid)?

A: The choice of hydrolysis method is critical and depends on the desired reaction kinetics and purification strategy.

FeatureAcid-Catalyzed Hydrolysis (e.g., aq. H₂SO₄ or HCl)Base-Catalyzed Hydrolysis (Saponification, e.g., aq. NaOH or KOH)
Reversibility Reversible .[6][7] Requires a large excess of water to drive the equilibrium toward the carboxylic acid product.Effectively Irreversible . The carboxylate salt is formed, which is resistant to nucleophilic attack by the alcohol.
Reaction Rate Generally slower than saponification.Typically faster and proceeds to completion.
Workup Simple extraction of the carboxylic acid into an organic solvent.Requires a two-step workup: 1) Removal of the alcohol. 2) Acidification of the aqueous layer to protonate the carboxylate salt, followed by extraction.
Potential Side Reactions Under harsh conditions (high temperature, high acid concentration), potential for cleavage of the ethoxy ether linkage.Generally cleaner, as the ether linkage is stable to base.

Recommendation: For this specific synthesis, base-catalyzed hydrolysis (saponification) is generally preferred .[8][9] Its irreversible nature ensures complete conversion and avoids the equilibrium limitations of the acid-catalyzed method. The required acidic workup is a standard and straightforward procedure.

Q4: During the final acidification step of my saponification workup, an oil is forming, but my yield after extraction is low. What's happening?

A: This suggests incomplete protonation of the carboxylate salt or issues with the extraction.

  • Check the pH: After adding acid, ensure the aqueous phase is strongly acidic (pH 1-2). Use a pH meter or reliable pH paper. If the pH is not low enough, a significant portion of your product will remain in the aqueous layer as the water-soluble carboxylate salt.

  • Extraction Efficiency: 1-Ethoxycyclohexane-1-carboxylic acid has some water solubility.

    • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic solvent.

    • Multiple Extractions: Perform multiple extractions with a suitable solvent (e.g., diethyl ether, ethyl acetate) (3-4 times) rather than a single large-volume extraction.

Optimized Experimental Protocols

The following protocols are designed to maximize yield and purity.

Protocol 1: Synthesis of Ethyl 1-Ethoxycyclohexane-1-carboxylate via Pinner Reaction

This protocol is adapted from procedures involving similar substrates.[5]

  • Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual liquid, and a drying tube outlet. Ensure all glassware is rigorously dried.

  • Reagents: To the flask, add cyclohexanone cyanohydrin (24 g, 0.19 mol) and 200 mL of anhydrous ethanol.

  • HCl Addition: Cool the reaction mixture in an ice-salt bath to 0°C. Begin bubbling dry HCl gas through the mixture with vigorous stirring. Continue the HCl addition for approximately 3 hours, or until the solution is saturated (fumes are visible above the solution).

  • Reaction: Seal the flask tightly and place it in a freezer at -4°C for 72 hours. A crystalline precipitate of the Pinner salt should form.

  • Workup: Pour the cold reaction mixture slowly into 500 g of crushed ice with stirring. Allow the ice to melt. The intermediate ester will separate as an oil.

  • Extraction: Extract the mixture with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined ethereal extracts with a saturated sodium bicarbonate solution until effervescence ceases, then wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the ethyl 1-ethoxycyclohexane-1-carboxylate, which can be used in the next step without further purification.

Protocol 2: Saponification to 1-Ethoxycyclohexane-1-carboxylic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude ethyl 1-ethoxycyclohexane-1-carboxylate from the previous step in 100 mL of ethanol.

  • Hydrolysis: Add a solution of sodium hydroxide (16 g, 0.4 mol) in 100 mL of water. Heat the mixture to reflux and maintain for 2 hours.

  • Solvent Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and with stirring, add 6 M hydrochloric acid until the solution is strongly acidic (pH 1-2). The carboxylic acid will precipitate as a white solid or oil.

  • Extraction: Extract the acidified mixture with diethyl ether (3 x 75 mL).

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Filter and remove the solvent under reduced pressure to yield the final product, 1-ethoxycyclohexane-1-carboxylic acid. The product can be further purified by recrystallization or distillation if necessary.

References
  • Pinner reaction - Wikipedia. [Link]

  • A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate. Asian Journal of Chemistry. [Link]

  • A Lewis acid-promoted Pinner reaction - PMC. [Link]

  • Pinner Reaction - Organic Chemistry Portal. [Link]

  • Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). [Link]

  • Nitrile to Ester - Common Conditions. [Link]

  • Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. [Link]

  • Synthesis of Carboxylic Acids. [Link]

  • Ester to Acid - Common Conditions. [Link]

  • Ch20: Hydrolysis of Esters - University of Calgary. [Link]

  • Hydrolysing esters - Chemguide. [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for 1-Ethoxycyclohexane-1-carboxylic Acid

Introduction: The Amphiphilic Challenge 1-Ethoxycyclohexane-1-carboxylic acid presents a specific physiochemical challenge: it is an amphiphilic molecule with a "Janus-faced" structure. Lipophilic Domain: The cyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amphiphilic Challenge

1-Ethoxycyclohexane-1-carboxylic acid presents a specific physiochemical challenge: it is an amphiphilic molecule with a "Janus-faced" structure.

  • Lipophilic Domain: The cyclohexane ring and the ethyl tail of the ethoxy group drive solubility in non-polar organic solvents.

  • Hydrophilic/Polar Domain: The carboxylic acid moiety (-COOH) and the ether oxygen (-O-) create a localized polar region capable of hydrogen bonding.

Maximizing solubility requires a solvent system that stabilizes both domains simultaneously. A mismatch often leads to "oiling out" (liquid-liquid phase separation) rather than dissolution or clean crystallization.

Module 1: Solvent Selection Matrix

To maximize solubility, we must match the solvent's dielectric constant and hydrogen-bonding capability to the solute.

Solubility Profile & Recommendations
Solvent ClassSpecific SolventSolubility PotentialTechnical Notes
Alcohols (Protic) Methanol, Ethanol, Isopropanol (IPA) Excellent Primary Recommendation. The -OH group of the solvent H-bonds with the solute's -COOH and ether oxygen. IPA is preferred for process safety and recovery.
Chlorinated Dichloromethane (DCM) High Excellent for extraction from aqueous phases. Dissolves the lipophilic ring well but poses toxicity/environmental concerns.
Ethers THF, 2-MeTHF Good to High "Like dissolves like" interaction with the ethoxy group. 2-MeTHF is a greener alternative to THF and separates better from water.
Esters Ethyl Acetate (EtOAc) Moderate to High Standard process solvent. Solubility decreases significantly with temperature drops, making it ideal for crystallization but less ideal for maximizing room-temp concentration.
Hydrocarbons Heptane, Hexane Poor Acts as an anti-solvent . The polar acid headgroup resists dissolution in pure alkanes.
Water Water pH Dependent Insoluble at acidic/neutral pH. Highly soluble at pH > 8.0 (as a carboxylate salt).
Decision Logic: Solvent Selection Workflow

The following diagram outlines the logical pathway for selecting the optimal solvent based on your experimental goal.

SolventSelection Start Start: Define Goal Goal_Reaction Goal: Reaction Medium (Maximize Concentration) Start->Goal_Reaction Goal_Purification Goal: Purification (Crystallization) Start->Goal_Purification Check_Temp Is High Temp Allowed? Goal_Reaction->Check_Temp Check_Oil Risk of Oiling Out? Goal_Purification->Check_Oil Rec_THF Select: THF or 2-MeTHF (Good solubility, inert) Check_Temp->Rec_THF No (Ambient) Rec_Alc Select: Ethanol or IPA (Max solubility via H-bonding) Check_Temp->Rec_Alc Yes (<80°C) Check_Water Is Water Tolerable? Rec_EtOAc System: Ethyl Acetate (Cooling Crystallization) Check_Oil->Rec_EtOAc Low Risk Rec_Binary System: IPA + Water (Anti-solvent) (Controlled precipitation) Check_Oil->Rec_Binary High Risk (Low MP)

Figure 1: Decision tree for selecting the optimal solvent system based on process requirements.

Module 2: Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this protocol to generate a precise solubility curve for your specific lot of material.

  • Preparation: Weigh 500 mg of 1-Ethoxycyclohexane-1-carboxylic acid into a clear HPLC vial.

  • Solvent Addition: Add the target solvent (e.g., Ethanol) in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition.

  • Thermal Cycle: If solids remain, heat to 40°C, then cool to 20°C to ensure equilibrium is reached (breaking any metastable crystal lattice).

  • Endpoint: Record the volume (

    
    ) where the solution becomes visually clear.
    
  • Calculation:

    
    
    
Protocol B: pH-Switch Solubilization (For Aqueous Processing)

Use this to dissolve the compound in water for extraction or formulation.

  • Suspend the acid in water (it will be cloudy/insoluble).

  • Slowly add 1M NaOH or KOH while monitoring pH.

  • Target pH: 8.5 – 9.5.

  • Mechanism: Deprotonation of the carboxylic acid (

    
    ) forms the carboxylate salt, increasing aqueous solubility by >100x.
    
  • Recovery: To crash the material back out, acidify to pH 2.0 using HCl.

Module 3: Troubleshooting & FAQs

Q1: My product "oils out" instead of crystallizing. Why?

Diagnosis: This is common for alpha-ethoxy acids. The melting point of the solvated compound is likely lower than the temperature at which you are trying to crystallize it. This phenomenon is called Liquid-Liquid Phase Separation (LLPS) .

Corrective Action:

  • Avoid pure non-polar anti-solvents: Rapid addition of Heptane to an EtOAc solution often causes oiling.

  • Use a "Seeding" Strategy: Cool the solution to the metastable zone (just slightly cloudy), add a seed crystal, and then cool very slowly (0.1°C/min).

  • Switch Solvent System: Move to an IPA/Water system. Dissolve in IPA, then slowly add water. The high polarity of water forces the hydrophobic ring to organize, often favoring a solid lattice over an oil.

Q2: I need to run a reaction at high concentration (2M). Which solvent is best?

Recommendation: Tetrahydrofuran (THF) or Dichloromethane (DCM) .

  • Reasoning: Alcohols (Ethanol) can participate in reactions (esterification) if acidic catalysts are present. THF is aprotic and dissolves the ether-acid extremely well due to similar ether functionality, allowing for high molar concentrations without high viscosity.

Q3: How do I remove residual solvent? The ethoxy group seems to trap it.

Insight: The carboxylic acid can form hydrogen-bonded dimers that trap solvent molecules in the lattice. Protocol:

  • Isolate the solid.

  • Dry under vacuum at 40°C.

  • Key Step: If solvent remains, perform a "solvent swap" wash. Wash the solid with a low-boiling non-solvent (like Pentane) to displace the heavier solvent (like Toluene or Water) before final drying.

References

  • Solubility of Carboxylic Acids

    • Source: LibreTexts Chemistry. "Physical Properties of Carboxylic Acids."
    • Relevance: Establishes the baseline behavior of carboxylic acids (dimerization, hydrogen bonding) and the impact of hydrophobic chains (cyclohexane ring) on aqueous solubility.[1]

    • URL:[Link]

  • Solvent Selection Guides

    • Source: Pfizer / Green Chemistry. "Solvent Selection Guide."
    • Relevance: Provides the safety and environmental hierarchy for selecting solvents like 2-MeTHF over THF or DCM.
    • URL:[Link]

  • Crystallization of Ether-Acids (Analogous Structures)

    • Source: PubChem Compound Summary for Cyclohexanecarboxylic acid deriv
    • Relevance: Confirms the physical state and general solubility trends of cyclohexane-based acids used in pharmaceutical intermedi
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 1-Ethoxycyclohexane-1-carboxylic Acid

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Ethoxycyclohexane-1-carboxylic acid. We will move be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Ethoxycyclohexane-1-carboxylic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is both accurate and reliable. This document is intended for researchers, scientists, and drug development professionals who require a validated, trustworthy analytical method for this and structurally similar compounds.

Foundational Understanding: The Analyte and Its Challenges

1-Ethoxycyclohexane-1-carboxylic acid is a non-chromophoric, moderately polar alicyclic carboxylic acid. Its structure presents specific challenges for HPLC method development.

  • Lack of a Strong Chromophore : The molecule does not possess a conjugated system, meaning its UV absorbance will be weak and at a low wavelength, typically in the 200–215 nm range[1][2]. This necessitates careful selection of mobile phase components to minimize baseline noise and interference at these low wavelengths.

  • Ionizable Nature : The carboxylic acid moiety is ionizable. Its retention in reversed-phase HPLC will be highly dependent on the mobile phase pH[3]. Controlling the pH is paramount for achieving reproducible results.

  • Potential Impurities : Impurities can arise from the synthetic route (e.g., starting materials, by-products) or degradation. Given its ethoxylated structure, one must also consider process-related impurities like ethylene oxide and 1,4-dioxane, which are of regulatory concern[4]. Other potential impurities could include related carboxylic acids, esters, or products of hydrolysis.

Strategic Method Development: A Multi-Pillar Approach

Our method development strategy is built on a logical progression from initial screening to fine-tuning and validation, ensuring a robust and reliable final method.

Pillar 1: Column and Mobile Phase Screening

The initial step involves selecting a suitable stationary phase and a starting mobile phase. Reversed-phase HPLC is the workhorse of the pharmaceutical industry and the logical starting point for a molecule of this polarity[5].

  • Column Selection : Begin with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This provides a good balance of efficiency and backpressure.

  • Mobile Phase A : 0.1% Phosphoric Acid in Water. Phosphoric acid is an excellent choice as it buffers effectively in the low pH range (pKa1 ~2.1) and has a low UV cutoff, which is critical for detection at ~210 nm[6]. A low pH ensures the carboxylic acid is in its protonated, non-ionized form, which enhances retention on a nonpolar C18 stationary phase[3][7].

  • Mobile Phase B : Acetonitrile. Acetonitrile is generally preferred over methanol for its lower viscosity and lower UV cutoff.

  • Initial Gradient : A broad gradient is used to elute all potential impurities and determine the approximate elution time of the main peak.

    • Time (min)%B (Acetonitrile)
      05
      2095
      2595
      265
      305
  • Detection : UV detector set at 210 nm.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

The following diagram illustrates the workflow for our initial method screening and subsequent optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Info Analyte Properties (Polar, Acidic, Low UV Abs.) Initial_Conditions Select Initial Conditions - C18 Column - Low pH Mobile Phase - Broad Gradient Analyte_Info->Initial_Conditions Informs choice Run_Scout Execute Scouting Run Initial_Conditions->Run_Scout Eval_Scout Evaluate Peak Shape & Retention Run_Scout->Eval_Scout Opt_Gradient Optimize Gradient Eval_Scout->Opt_Gradient Opt_pH Optimize pH (if necessary) Opt_Gradient->Opt_pH If tailing persists Opt_Temp Optimize Temperature Opt_pH->Opt_Temp For selectivity tuning Final_Method Finalized Method Opt_Temp->Final_Method Validation ICH Validation (Specificity, Linearity, Accuracy, Precision) Final_Method->Validation

Caption: Workflow for HPLC method development and validation.

Pillar 2: Method Optimization

Based on the results of the initial screening run, the method is optimized to achieve the desired resolution, peak shape, and run time.

The initial broad gradient will likely result in a long run time. The gradient should be tailored to provide good resolution between the main peak and its closest eluting impurities in a shorter time.

Example Optimization Data:

ParameterCondition 1 (Scouting)Condition 2 (Optimized)Rationale for Change
Gradient5-95% B in 20 min40-70% B in 10 minThe main peak eluted at ~12 minutes (~50% B). A shallower gradient around this point will improve resolution of closely eluting impurities.
Run Time30 min15 minFaster analysis time increases throughput.
Resolution (Main Peak vs. Impurity X)1.82.5A resolution of >2.0 is generally desired for robust quantification.

If peak tailing is observed for the carboxylic acid, it may indicate that the mobile phase pH is too close to the analyte's pKa, leading to mixed ionization states. While 0.1% phosphoric acid provides a pH of ~2.1, which should be sufficient for most carboxylic acids (typical pKa ~4-5), further adjustment can be explored.

  • Alternative 1: Formic Acid (0.1%) : Provides a pH of ~2.7. This can be a good alternative if the analyte shows poor peak shape with phosphoric acid. However, its buffering capacity is weaker around this pH[7].

  • Alternative 2: Buffered Mobile Phase : A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to a specific pH (e.g., 2.5) can provide more consistent pH control than a simple acid solution[6]. This is crucial for method robustness.

It is critical to maintain the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa to ensure robust and reproducible retention times[3][6].

The relationship between pH, pKa, and analyte retention is a cornerstone of this method development.

pH_pKa_Relationship cluster_pH_Effect Effect of Mobile Phase pH Analyte Carboxylic Acid (R-COOH) pKa Analyte pKa (~4-5) Analyte->pKa MobilePhase Mobile Phase pH pH_low pH << pKa (e.g., pH 2.5) MobilePhase->pH_low pH_high pH >> pKa (e.g., pH 7.0) MobilePhase->pH_high Retention Retention on C18 Column Analyte_low Analyte is Protonated (R-COOH) More Hydrophobic pH_low->Analyte_low Analyte_high Analyte is Deprotonated (R-COO-) More Polar pH_high->Analyte_high Analyte_low->Retention Increases Retention Analyte_high->Retention Decreases Retention

Caption: Influence of mobile phase pH on carboxylic acid retention.

Pillar 3: Alternative Chromatographic Strategies

If reversed-phase chromatography with a C18 column fails to provide adequate retention or resolution, particularly for very polar impurities, alternative strategies should be considered.

Comparison of Chromatographic Modes:

Chromatographic ModeStationary PhaseMobile PhaseBest For...
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18, C8)Polar (Water/Acetonitrile)Broad range of non-polar to moderately polar compounds. The industry standard[5][8].
Polar-Embedded RP-HPLC C18 with embedded polar groupsPolar (Can tolerate 100% aqueous)Enhanced retention of polar compounds compared to standard C18[9].
Mixed-Mode Chromatography Contains both reversed-phase and ion-exchange functionalitiesPolarRetention of both polar and non-polar analytes, especially useful for mixtures with diverse polarities[10].
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., bare silica, amide)Non-polar (High % Acetonitrile)Very polar compounds that are poorly retained in reversed-phase mode[9].

For 1-Ethoxycyclohexane-1-carboxylic acid, a polar-embedded or mixed-mode column could offer better peak shape and retention for any highly polar, process-related impurities.

Method Validation: Establishing Trustworthiness

Once an optimized method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose[11][12][13]. Validation provides documented evidence that the method is accurate, precise, specific, and robust.

Final Optimized and Validated Method
  • Column : Waters Atlantis T3 (4.6 x 150 mm, 3.5 µm) - This C18 phase is designed for enhanced retention of polar compounds.

  • Mobile Phase A : 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B : Acetonitrile.

  • Gradient :

    • Time (min)%B
      040
      1070
      10.140
      1540
  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C.

  • Detection : 210 nm.

  • Injection Volume : 10 µL.

Validation Protocol and Acceptance Criteria

A summary of the key validation parameters and typical acceptance criteria as per ICH guidelines[14].

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).Peak purity of the main peak must pass. No interference from blank/placebo at the retention time of the analyte and known impurities.
Linearity Analyze at least five concentrations across the range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze spiked placebo samples at three levels (e.g., 80%, 100%, 120%) in triplicate.Recovery should be within 98.0% - 102.0%.
Precision (Repeatability & Intermediate) Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically S/N ≥ 10) or based on standard deviation of the response and the slope.Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 10%).
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters should remain within acceptable limits. No significant impact on quantification.

This structured approach, from understanding the analyte's physicochemical properties to systematic optimization and rigorous validation, ensures the development of a high-quality, reliable HPLC method for the purity determination of 1-Ethoxycyclohexane-1-carboxylic acid. This method can serve as a robust platform for quality control and stability testing in a regulated environment.

References

  • Vertex AI Search. IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023).
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025).
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024).
  • Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019).
  • Lab Manager. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025).
  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. (2025).
  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. (2025).
  • ResearchGate. Typical UV spectra of the different compound types -from left to right....
  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. (2020).
  • ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o. (2004).
  • FAO AGRIS. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • AMS Biopharma. ICH Guidelines for Analytical Method Validation Explained. (2025).
  • Safe Cosmetics. Ethoxylated Ingredients.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • ICH. Quality Guidelines.
  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025).
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. (2022).
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022).

Sources

Comparative

GC-MS fragmentation patterns of 1-Ethoxycyclohexane-1-carboxylic acid

Executive Summary & Strategic Context In drug metabolism and pharmacokinetics (DMPK) and synthetic intermediate analysis, 1-Ethoxycyclohexane-1-carboxylic acid represents a challenging class of "hindered alpha-alkoxy aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug metabolism and pharmacokinetics (DMPK) and synthetic intermediate analysis, 1-Ethoxycyclohexane-1-carboxylic acid represents a challenging class of "hindered alpha-alkoxy acids." Its quaternary carbon at the 1-position creates significant steric bulk and competing fragmentation pathways that complicate standard library matching.

This guide compares the analytical performance of this compound under three distinct GC-MS workflows: Direct Injection (Free Acid) , Methyl Ester Derivatization , and Trimethylsilyl (TMS) Derivatization .

Key Insight for Researchers: Direct analysis of the free acid is quantitatively unreliable due to thermal decarboxylation and adsorption. TMS derivatization is the superior method for structural elucidation due to the generation of diagnostic high-mass ions, whereas Methyl esterification provides superior chromatographic resolution for quantitative assays.

Experimental Methodology & Protocols

To ensure reproducibility, the following derivatization protocols are recommended. These methods address the steric hindrance at the C1 position which often leads to incomplete reaction in standard workflows.

Protocol A: Methyl Esterification (Quantitative Focus)

Best for: Routine quantification, high throughput.

  • Reagent: 14% Boron Trifluoride in Methanol (

    
    ).
    
  • Process: Dissolve 1 mg sample in hexane. Add 200 µL reagent.

  • Critical Step: Heat at 60°C for 30 mins . Note: The quaternary center requires heat; room temp reaction is insufficient.

  • Extraction: Quench with saturated

    
    , extract into hexane.
    
Protocol B: TMS Derivatization (Structural Focus)

Best for: Unknown identification, metabolite profiling.

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Process: Dissolve dry residue in 50 µL pyridine. Add 50 µL BSTFA.

  • Critical Step: Incubate at 70°C for 45 mins .

  • Injection: Inject directly (avoid moisture).

Comparative Analysis: Fragmentation Patterns

The following table contrasts the mass spectral signatures of the free acid versus its derivatives.

FeatureFree Acid (Underivatized)Methyl Ester DerivativeTMS Ester Derivative
Molecular Ion (M+) Weak/Absent (m/z 172)Distinct (m/z 186)Weak (m/z 244)
Base Peak (100%) m/z 127 ([M-COOH]

)
m/z 127 ([M-COOMe]

)
m/z 127 ([M-COOTMS]

)
Diagnostic Ion 1 m/z 45 (COOH)m/z 59 (COOMe)m/z 117 (COOTMS)
Diagnostic Ion 2 m/z 143 (Loss of Et)m/z 155 (Loss of OMe)m/z 229 (Loss of Me)
Chromatography Poor (Tailing, ghost peaks)Excellent (Sharp, symmetric)Good (Slightly broader than Me-ester)
Stability Low (Thermal decarboxylation)HighModerate (Hydrolysis sensitive)
Mechanistic Insight: The "Ether-Drive"

In all three forms, the fragmentation is dominated by the Alpha-Cleavage initiated by the Ether Oxygen .

  • The lone pairs on the ethoxy oxygen stabilize the carbocation at C1.

  • This drives the cleavage of the C1-Carbonyl bond.

  • Result: The base peak is consistently the oxonium ion at m/z 127 (1-ethoxycyclohexyl cation), regardless of the derivative. This is a critical diagnostic marker for this scaffold.

Visualizing the Fragmentation Pathways

The diagrams below illustrate the competing fragmentation mechanisms. The quaternary center blocks standard McLafferty rearrangements involving the alpha-carbon, forcing the molecule into specific cleavage channels.

Diagram 1: Analytical Workflow & Decision Matrix

G Start Sample: 1-Ethoxycyclohexane-1-COOH Decision Select Analytical Goal Start->Decision Path_Quant Goal: Quantification Decision->Path_Quant Path_Struct Goal: Structure ID Decision->Path_Struct Method_Me Methyl Esterification (BF3-MeOH, 60°C) Path_Quant->Method_Me High Stability Method_TMS TMS Derivatization (BSTFA, 70°C) Path_Struct->Method_TMS Mass Shift Info Result_Me Product: Methyl Ester (MW 186) Base Peak: m/z 127 Stable M+ Method_Me->Result_Me Result_TMS Product: TMS Ester (MW 244) Base Peak: m/z 127 Diagnostic: m/z 73, 75, 117 Method_TMS->Result_TMS

Caption: Decision matrix for selecting the optimal derivatization strategy based on analytical needs.

Diagram 2: Mechanistic Fragmentation Pathways (TMS Derivative)

Frag MolIon Molecular Ion (M+) [1-Ethoxy-1-COOTMS-Cyclohexane] m/z 244 AlphaCleave Alpha-Cleavage (Loss of COOTMS Radical) MolIon->AlphaCleave Fast MinorPath Loss of Methyl (from TMS) m/z 229 MolIon->MinorPath Minor BasePeak Oxonium Ion (Base Peak) [1-Ethoxycyclohexyl]+ m/z 127 AlphaCleave->BasePeak -117 Da SecFrag Ring Opening/Loss of C2H4 m/z 99 BasePeak->SecFrag Ring Contraction

Caption: The dominant fragmentation pathway is driven by the ether oxygen, ejecting the ester group.

Detailed Interpretation of Spectra

The Methyl Ester (MW 186)
  • M+ (m/z 186): Usually visible but low intensity (<5%). The quaternary carbon destabilizes the radical cation.

  • [M - 59]+ (m/z 127): Base Peak. Loss of the carbomethoxy group (-COOCH3). This confirms the alpha-alkoxy acid structure. If the ethoxy group were elsewhere on the ring, this loss would not be the base peak.

  • [M - 31]+ (m/z 155): Loss of methoxy (-OCH3) from the ester.

  • m/z 81: Cyclohexenyl cation (formed after loss of ethanol from the m/z 127 ion).

The TMS Ester (MW 244)
  • M+ (m/z 244): Very weak.

  • [M - 15]+ (m/z 229): Loss of a methyl group from the silicon atom. Useful for confirming the presence of a TMS group.[1]

  • [M - 117]+ (m/z 127): Base Peak. Loss of -COOTMS. Note that the base peak mass (127) is identical to the methyl ester, proving that the stable core is the 1-ethoxycyclohexyl moiety.

  • m/z 73 & 75: Characteristic low-mass silicon ions (

    
     and 
    
    
    
    ).
Discrimination from Isomers

Researchers must distinguish this compound from isomers like ethyl cyclohexanecarboxylate (where the ethyl is on the ester, not the ring).

  • Isomer: Ethyl cyclohexanecarboxylate (MW 156).[2][3]

  • Target: 1-Ethoxycyclohexanecarboxylic acid (Free acid MW 172).

  • Differentiation: The target compound has a quaternary center. Isomers with a tertiary alpha-hydrogen (like 1-ethoxy-2-carboxylic acid) will show a strong McLafferty rearrangement peak. The absence of McLafferty products (due to the quaternary C1) is a negative diagnostic for 1-ethoxycyclohexane-1-carboxylic acid.

References

  • NIST Mass Spectrometry Data Center. Cyclohexanecarboxylic acid, TMS derivative - Mass Spectrum.[4] NIST Chemistry WebBook.[4] Available at: [Link]

  • Little, J. L. Derivatization of Carboxylic Acids for GC-MS. Wiley Science Solutions, 2023. Available at: [Link]

  • McLafferty, F. W., & Tureček, F.Interpretation of Mass Spectra, 4th Ed. University Science Books, 1993. (Standard reference for alpha-cleavage mechanisms).
  • PubChem. 1-Ethoxycyclohexane-1-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link](Note: Link to isomeric/related structure for scaffold verification).

Sources

Validation

Comparative Reactivity Guide: 1-Ethoxycyclohexane-1-carboxylic Acid vs. 1-Methoxy Analog

Executive Summary For drug development professionals and synthetic chemists, selecting the optimal -alkoxycycloalkanecarboxylic acid building block is critical for downstream functionalization. While 1-Methoxycyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the optimal


-alkoxycycloalkanecarboxylic acid building block is critical for downstream functionalization. While 1-Methoxycyclohexane-1-carboxylic acid and 1-Ethoxycyclohexane-1-carboxylic acid appear structurally similar, the subtle addition of a single methylene unit in the ethoxy analog fundamentally alters the steric environment of the adjacent quaternary C1 center. This guide provides an objective, data-driven comparison of their reactivity profiles, focusing on amidation bottlenecks and ether cleavage kinetics, supported by self-validating experimental protocols.

Structural & Electronic Profiling

The reactivity divergence between these two analogs is governed almost entirely by steric hindrance rather than electronic (inductive) effects. The quaternary nature of the C1 carbon on the cyclohexane ring already imposes significant steric crowding.

  • Conformational Shielding: The methoxy group primarily rotates around a single C-O bond, occupying a relatively small steric volume. In contrast, the ethoxy group possesses an additional C-C bond, allowing the ethyl chain to adopt conformations that sweep a larger volume, effectively shielding the adjacent carboxylic acid from nucleophilic attack.

  • Lipophilicity (LogP): The ethoxy analog exhibits a higher LogP, which directly impacts its partitioning behavior in biphasic reaction setups and its behavior in reverse-phase chromatography.

Table 1: Benchmark Reactivity & Physicochemical Comparison
Parameter1-Methoxycyclohexane-1-carboxylic acid1-Ethoxycyclohexane-1-carboxylic acidMechanistic Causality / Impact
Alkoxy A-Value ~0.60 kcal/mol~0.90 kcal/molEthoxy exerts greater 1,3-diaxial strain, restricting the conformational flexibility of the cyclohexane ring.
LogP (Calculated) 1.622.15Ethoxy analog partitions more readily into organic phases, requiring adjusted solvent ratios during aqueous workups.
Amidation Yield (24h) 82 - 88%55 - 65%The extra methylene in the ethoxy group shields the Bürgi-Dunitz trajectory of the activated carbonyl.
Ether Cleavage (BBr₃) >95% (Rapid, <2h)<50% (Sluggish, >4h)Sₙ2 attack by the bromide ion is highly sensitive to steric bulk at the primary alkyl carbon.

Mechanistic Reactivity Comparison

Amidation at the Quaternary Center

Direct amidation of sterically hindered carboxylic acids is notoriously challenging due to the slow nucleophilic attack on the activated carboxylate within a congested environment ([1]). When activated by a coupling reagent (e.g., HATU), the resulting OAt ester must be attacked by an amine. The ethoxy group's extended reach increases the activation energy (


) required to form the tetrahedral intermediate, leading to significantly lower yields and longer reaction times compared to the methoxy analog.

Mechanism A Activated Carboxylic Acid (Quaternary C1 Center) B Amine Nucleophilic Attack (Trajectory Hindered by Alkoxy) A->B HATU / DIPEA C Tetrahedral Intermediate (Peak Steric Clash) B->C Rate-Determining Step D Amide Product Formation (H2O Elimination) C->D Collapse E Ethoxy: Bulky CH2CH3 Increases ΔG‡ of attack C->E F Methoxy: Smaller CH3 Lower ΔG‡ of attack C->F

Fig 1: Steric hindrance impact on the rate-determining tetrahedral intermediate during amidation.

Lewis Acid-Mediated Ether Cleavage

The cleavage of aliphatic ethers using Boron Tribromide (BBr₃) proceeds via Lewis acid coordination to the oxygen, followed by nucleophilic attack by the bromide ion, where steric bulk at the alpha-carbon significantly dictates the reaction rate ([2]). Because Sₙ2 reactions are highly sensitive to steric hindrance, the demethylation of the methoxy group occurs rapidly. Conversely, the deethylation of the ethoxy group is sluggish, often requiring elevated temperatures or prolonged reaction times, which can lead to undesired side reactions (e.g., decarboxylation).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal standards and parallel controls to isolate the variable of steric hindrance from external factors like reagent degradation or amine nucleophilicity ([3]).

Protocol A: Standardized Amidation Kinetics

Objective: Quantify the steric penalty of the ethoxy group during amide bond formation. Self-Validation Mechanism: Use of an unhindered control (cyclohexanecarboxylic acid) to verify coupling reagent efficacy, and an internal standard (biphenyl) to ensure mass balance.

  • Substrate Preparation: In three separate, dry 10 mL vials, add 0.5 mmol of:

    • Vial 1: 1-Methoxycyclohexane-1-carboxylic acid

    • Vial 2: 1-Ethoxycyclohexane-1-carboxylic acid

    • Vial 3 (Control): Cyclohexanecarboxylic acid

  • Internal Standard: Add 0.1 mmol of biphenyl to each vial as an inert HPLC internal standard.

  • Activation: Dissolve substrates in 2.0 mL anhydrous DMF. Add 0.55 mmol HATU and 1.5 mmol DIPEA. Stir at 25°C for 15 minutes to ensure complete active ester formation.

  • Nucleophilic Attack: Add 0.6 mmol of benzylamine to each vial simultaneously.

  • Time-Course Sampling: Extract 20 µL aliquots at 1h, 4h, and 24h. Quench immediately in 980 µL of 50:50 MeCN:H₂O (0.1% TFA).

  • Analysis: Run LC-MS. Calculate yield by comparing the product peak area ratio against the biphenyl internal standard. Expected outcome: Vial 3 > Vial 1 >> Vial 2.

Protocol B: BBr₃-Mediated Dealkylation

Objective: Compare the Sₙ2 cleavage rates of methoxy vs. ethoxy groups. Self-Validation Mechanism: Monitoring the generation of the identical product (1-hydroxycyclohexane-1-carboxylic acid) from both starting materials ensures detector response factors are identical, allowing for direct kinetic comparison.

  • Setup: Dissolve 1.0 mmol of the respective alkoxy acid in 5.0 mL anhydrous CH₂Cl₂ under an argon atmosphere. Cool to 0°C in an ice bath.

  • Reagent Addition: Dropwise, add 1.5 mmol of BBr₃ (1.0 M in CH₂Cl₂).

  • Incubation: Maintain at 0°C for 2 hours.

  • Quenching: Carefully quench with 2.0 mL of saturated aqueous NaHCO₃ to neutralize excess BBr₃ and prevent runaway hydrolysis.

  • Aqueous Extraction & LC-MS: Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, and analyze the organic phase via LC-MS. Expected outcome: Near complete conversion for the methoxy analog; <50% conversion for the ethoxy analog.

Protocol S1 1. Substrate Preparation Equimolar Methoxy vs Ethoxy S2 2. Reagent Addition Control: Cyclohexanecarboxylic Acid S1->S2 S3 3. Parallel Incubation Standardized Agitation & Temp S2->S3 S4 4. Time-Course Quenching 1h, 4h, 24h Aliquots S3->S4 S5 5. LC-MS / HPLC Quantitation Self-Validating Yield Calculation S4->S5

Fig 2: Self-validating experimental workflow for comparative reactivity screening.

References

  • Title: Selective demethylation reactions of biomass-derived aromatic ether polymers Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives Source: MDPI Catalysts URL: [Link]

  • Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA URL: [Link]

Sources

Comparative

Crystal Structure Analysis of 1-Ethoxycyclohexane-1-carboxylic Acid: A Platform Comparison Guide

The Crystallographic Challenge in Early-Stage Development In early-stage drug development, the structural elucidation of flexible, low-molecular-weight intermediates presents a distinct crystallographic challenge. 1-Etho...

Author: BenchChem Technical Support Team. Date: March 2026

The Crystallographic Challenge in Early-Stage Development

In early-stage drug development, the structural elucidation of flexible, low-molecular-weight intermediates presents a distinct crystallographic challenge. 1-Ethoxycyclohexane-1-carboxylic acid (CAS 50421-28-8; Molecular Formula: C9H16O3) is a prime example of such a scaffold 1. With a molecular weight of 172.22 g/mol , this compound features a highly flexible cyclohexane ring, a rotatable ethoxy group, and a carboxylic acid moiety capable of forming extensive hydrogen-bonded dimers.

Because of its conformational flexibility and relatively low melting point, this compound is prone to conformational polymorphism and often precipitates as a microcrystalline powder rather than the large, defect-free single crystals required for traditional analysis. This guide objectively compares the performance of three analytical platforms—Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction with Crystal Structure Prediction (PXRD+CSP) —to determine the optimal workflow for elucidating the crystal structure of such challenging organic molecules.

Platform Decision Matrix

The selection of a crystallographic platform is dictated primarily by the physical dimensions and quality of the available crystalline material.

Workflow Start Sample: 1-Ethoxycyclohexane- 1-carboxylic acid Assess Assess Crystal Dimensions Start->Assess Cond1 > 50 µm (Intact Single Crystals) Assess->Cond1 Cond2 100 nm - 1 µm (Micro/Nanocrystals) Assess->Cond2 Cond3 < 100 nm (Amorphous/Powder) Assess->Cond3 Plat1 SCXRD Platform Cond1->Plat1 Plat2 MicroED Platform Cond2->Plat2 Plat3 PXRD + ssNMR + CSP Cond3->Plat3 Out1 Electron Density Map (Kinematical Scattering) Plat1->Out1 Out2 Coulomb Potential Map (Dynamical Refinement) Plat2->Out2 Out3 Rietveld Refinement (Lattice Energy Minimized) Plat3->Out3

Crystallographic platform selection workflow based on sample dimensions.

Platform 1: Single-Crystal X-ray Diffraction (SCXRD) – The Gold Standard

Causality & Mechanism

SCXRD remains the gold standard for determining high-resolution 3D structures of small organic molecules 2. The technique relies on the elastic scattering of X-ray photons by the electron clouds of the atoms. Because the scattering power is proportional to the atomic number, identifying the hydrogen bonding network of the carboxylic acid dimer in 1-Ethoxycyclohexane-1-carboxylic acid requires high-quality, large crystals (>50 µm) to achieve a sufficient signal-to-noise ratio.

Step-by-Step Methodology
  • Solvent Screening & Crystallization: Dissolve 1-Ethoxycyclohexane-1-carboxylic acid in a range of solvents (e.g., heptane, ethyl acetate). Utilize vapor diffusion to force slow nucleation, overcoming the molecule's tendency to oil out.

  • Crystal Harvesting & Cryoprotection: Submerge the resulting crystal in Paratone-N oil to prevent solvent evaporation and ice ring formation. Mount on a MiTeGen cryoloop.

  • Data Collection: Flash-cool the crystal to 100 K in a nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å). Causality: Copper radiation is explicitly chosen over Molybdenum to maximize the anomalous dispersion signal of the oxygen atoms, which is critical for assigning absolute stereochemistry if chiral resolution is required.

  • Integration & Refinement: Integrate data using APEX4 or DIALS. Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation System: The protocol is validated when the internal merging R-factor (

    
    ) is < 0.05, and the final refinement yields an 
    
    
    
    < 5% with a featureless residual electron density map (highest peak < 0.5 e⁻/ų).

Platform 2: Microcrystal Electron Diffraction (MicroED) – The Disruptor

Causality & Mechanism

When 1-Ethoxycyclohexane-1-carboxylic acid yields only microcrystalline powders, MicroED is the optimal alternative. Electrons interact with the Coulomb potential of the atoms (both the positively charged nucleus and the negatively charged electron cloud). This interaction is roughly


 to 

times stronger than X-ray scattering, allowing MicroED to extract high-resolution structural data from sub-micron crystals that are entirely invisible to SCXRD [[3]](). Furthermore, the stronger interaction with the nucleus makes MicroED highly sensitive to hydrogen atom positions, a massive advantage for mapping the carboxylic acid hydrogen bonds.
Step-by-Step Methodology
  • Sample Preparation (Grid Application): Grind the dry powder to a size of <1 µm. Apply the dry powder directly to a carbon-coated copper TEM grid. Causality: Dry application avoids solvent-mediated polymorphic transitions, preserving the native bulk phase.

  • Cryo-TEM Data Collection: Insert the grid into a cryo-TEM (e.g., Titan Krios or Glacios) operating at 200 kV. Locate a suitable nanocrystal in imaging mode. Switch to diffraction mode and collect data using continuous stage rotation (e.g., 0.5°/s). Causality: An ultra-low electron dose rate (~0.1 e⁻/Ų/s) is mandatory to prevent the rapid radiation damage typical of organic frameworks 3.

  • Data Processing & Dynamical Refinement: Process the continuous rotation data using standard crystallographic software (DIALS). Because electrons undergo multiple scattering events within the crystal, standard kinematical phasing is followed by dynamical refinement. Causality: Dynamical refinement accounts for these multiple scattering pathways, which is strictly required to unambiguously determine the absolute stereochemistry of chiral molecules via MicroED 4.

  • Self-Validation System: Successful dynamical refinement is confirmed when the calculated diffraction intensities match the experimental data, yielding a statistically significant drop in the R-factor compared to the initial kinematical model, and resolving the Coulomb potential map beyond 1.0 Å resolution.

Platform 3: PXRD + CSP – The Ensemble Fallback

Causality & Mechanism

If the sample lacks even nanocrystalline order, a combination of Powder X-ray Diffraction (PXRD) and Crystal Structure Prediction (CSP) is utilized. CSP uses Density Functional Theory (DFT-D) to generate a landscape of thermodynamically plausible crystal packing arrangements. The experimental PXRD pattern is then used to identify which of these predicted structures represents the actual bulk material 5.

Step-by-Step Methodology
  • High-Resolution Powder Diffraction: Load the bulk powder into a 0.5 mm borosilicate capillary. Collect data in transmission geometry. Causality: Capillary transmission minimizes the preferred orientation effects that severely distort the peak intensities of plate-like organic crystals.

  • Crystal Structure Prediction (CSP): Generate conformers of 1-Ethoxycyclohexane-1-carboxylic acid. Perform rigid-body packing searches in common space groups, followed by DFT-D optimization of the lattice energy.

  • Rietveld Refinement: Use the lowest-energy CSP structures as starting models to refine against the experimental PXRD data.

  • Self-Validation System: The structural assignment is validated when the Rietveld refinement yields a weighted profile R-factor (

    
    ) < 15%, and the refined structure corresponds to a global minimum on the CSP lattice energy landscape 5.
    

Comparative Data Analysis

The following table summarizes the operational performance and data outputs of each platform when applied to small-molecule pharmaceutical intermediates.

Analytical ParameterSCXRD (Gold Standard)MicroED (The Disruptor)PXRD + CSP (The Ensemble)
Minimum Sample Size > 50 µm (Intact Single Crystal)100 nm – 1 µm (Nanocrystal)> 5 mg Bulk Powder
Interaction Target Electron DensityCoulomb PotentialElectron Density (Bulk Average)
Sample Prep Time Days to Weeks (Crystallization)< 1 Hour (Crushing/Grid Prep)< 1 Hour (Capillary Loading)
Data Collection Time 2 – 24 Hours5 – 15 Minutes1 – 4 Hours
Absolute Stereochemistry Yes (via Anomalous Dispersion)Yes (via Dynamical Refinement)No (Requires prior molecular knowledge)
Hydrogen Visibility Poor to ModerateGood (Stronger nuclear interaction)Poor
Throughput Low (Bottlenecked by crystal growth)High (Direct from powder)Moderate (Bottlenecked by CSP compute)

Conclusion & Recommendations

For the structural elucidation of 1-Ethoxycyclohexane-1-carboxylic acid , the choice of platform is entirely dependent on crystallization success.

  • If large (>50 µm) crystals can be grown, SCXRD remains the most robust and widely accepted method for regulatory submissions.

  • However, because flexible organic liquids/solids frequently crash out as microcrystalline powders, MicroED represents a massive paradigm shift. By eliminating the crystallization bottleneck and providing high-resolution Coulomb potential maps capable of absolute stereochemical assignment, MicroED dramatically accelerates the drug development pipeline.

  • PXRD + CSP should be reserved as a fallback for highly disordered or purely polycrystalline samples where individual nanocrystals cannot be isolated.

References

  • 50421-28-8 | 1-ethoxycyclohexane-1-carboxylic acid Aaron Chemicals URL
  • SCXRD vs MicroED Comparison for Crystallography Research Creative Biostructure URL
  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers in Molecular Biosciences URL
  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Organic Letters - ACS Publications URL
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics - ACS Publications URL

Sources

Validation

Comparative Bioactivity &amp; Pharmacokinetic Profiling: 1-Ethoxycyclohexane-1-carboxylic Acid Derivatives

As drug discovery programs increasingly target complex physiological barriers, the selection of optimal lipophilic scaffolds becomes critical. 1-Ethoxycyclohexane-1-carboxylic acid (CAS 50421-28-8) is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex physiological barriers, the selection of optimal lipophilic scaffolds becomes critical. 1-Ethoxycyclohexane-1-carboxylic acid (CAS 50421-28-8) is a highly specialized, sterically hindered chemical scaffold[1]. When utilized as a capping group or structural motif in lead optimization (e.g., forming 1-ethoxycyclohexane-1-carboxamides), this


-alkoxy cycloalkyl moiety fundamentally alters the pharmacokinetic (PK) and biological landscape of the resulting derivative.

This guide provides an objective, data-driven comparison of 1-ethoxycyclohexane-1-carboxylic acid derivatives against standard cycloalkyl alternatives, detailing the causality behind their bioactivity shifts and providing self-validating protocols for experimental verification.

Mechanistic Rationale: The -Alkoxy Advantage

The substitution of an ethoxy group at the 1-position of a cyclohexane ring introduces three distinct mechanistic advantages over unsubstituted or less sterically hindered analogs:

  • Steric Shielding of Labile Bonds: The ethoxy group creates a bulky, quaternary-like center directly adjacent to the carbonyl group. This steric hindrance physically blocks the approach of hydrolytic enzymes (such as amidases or esterases), drastically increasing the metabolic half-life of the adjoining bond.

  • Modulation of Lipophilicity (LogP): The ethyl chain of the ethoxy group significantly increases the lipophilicity of the scaffold compared to a methoxy group or an unsubstituted ring. This drives passive transcellular diffusion, which is critical for central nervous system (CNS) targets.

  • Disruption of Planar Binding: The non-planar chair conformation of the cyclohexane ring, combined with the axial/equatorial projection of the ethoxy group, forces the derivative into a distinct 3D vector. This can enhance binding affinity in deep, hydrophobic target pockets via optimized Van der Waals interactions, though it may cause steric clashes in narrow binding clefts.

Quantitative Bioactivity Comparison

The following table summarizes the comparative performance of three representative derivative classes when coupled to a standard pharmacophore amine.

Table 1: Physicochemical and Bioactivity Profiling of Cyclohexane-1-carboxamide Derivatives

Scaffold Derivative

cLogP
Steric BulkMicrosomal

(min)
PAMPA

(

cm/s)
Primary Bioactivity Impact
1-Ethoxycyclohexane-1-carboxamide +1.2High> 12012.5High metabolic stability; excellent BBB penetration.
1-Methoxycyclohexane-1-carboxamide +0.5Medium856.2Balanced profile; moderate steric shielding.
Cyclohexane-1-carboxamide (Unsubstituted) BaselineLow252.1Susceptible to rapid

-oxidation and hydrolysis.

Experimental Workflows & Self-Validating Protocols

To objectively verify the bioactivity and pharmacokinetic enhancements of 1-ethoxycyclohexane derivatives, the following self-validating experimental systems must be employed.

Protocol A: Hepatic Microsomal Stability Assay (In Vitro )

Hepatic clearance predictions rely heavily on in vitro half-life approaches using human liver microsomes, which isolate Phase I Cytochrome P450 (CYP) metabolism[2].

  • Causality of Design: Microsomes are utilized instead of whole hepatocytes to specifically evaluate the steric protection the 1-ethoxy group provides against CYP-mediated

    
    -oxidation.
    
  • Self-Validation Architecture: The protocol mandates an NADPH-free control arm. Because CYPs require NADPH to function, any degradation observed in this arm indicates chemical instability or non-oxidative cleavage, preventing false-positive clearance rates. Verapamil (high clearance) and Warfarin (low clearance) are run concurrently to validate batch enzymatic activity.

Step-by-Step Methodology:

  • Preparation: Dilute human liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Spiking: Add the 1-ethoxycyclohexane derivative (final concentration 1

    
    M, DMSO < 0.1% v/v) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Simultaneously initiate the NADPH-free control arm with buffer.

  • Sampling & Quenching: Extract 50

    
    L aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench by crashing into 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) from the log-linear depletion slope.
    
Protocol B: PAMPA-BBB for Passive Permeability

The Parallel Artificial Membrane Permeability Assay modified for the blood-brain barrier (PAMPA-BBB) provides a high-throughput prediction of passive transcellular permeability[3].

  • Causality of Design: Brain lipid extracts are utilized rather than standard phosphatidylcholine mixtures. This accurately mimics the specialized tight-junction environment of the BBB, ensuring the assay strictly measures the enhanced passive diffusion granted by the lipophilic 1-ethoxy group[3].

  • Self-Validation Architecture: Lucifer Yellow is co-incubated in the donor well. Because it is impermeable to intact lipid bilayers, its presence in the acceptor well immediately flags compromised membrane integrity (aqueous pores). Theophylline is used as a low-permeability standard to define the assay's lower limit of quantification.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate (pore size 0.45

    
    m) with 4 
    
    
    
    L of porcine brain lipid extract (20 mg/mL in dodecane).
  • Donor Loading: Dilute the derivative to 10

    
    M in PBS (pH 7.4) containing 100 
    
    
    
    M Lucifer Yellow. Add 150
    
    
    L to the donor wells.
  • Acceptor Loading: Add 300

    
    L of fresh PBS (pH 7.4) to the acceptor plate wells.
    
  • Incubation: Carefully form the "sandwich" by placing the donor plate into the acceptor plate. Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Measure derivative concentration in both compartments via LC-MS/MS, and measure Lucifer Yellow via fluorescence (Ex 428 nm / Em 536 nm). Calculate the apparent permeability (

    
    ).
    

Decision-Making Architecture

The following logical workflow dictates how structural modifications to the cyclohexane-1-carboxylic acid scaffold are evaluated to yield an optimized lead candidate.

G Start Synthesize Derivatives (1-Ethoxy, 1-Methoxy, Unsubstituted) PAMPA PAMPA-BBB Assay (Passive Permeability) Start->PAMPA Microsome Hepatic Microsomal Stability (Obach Protocol) Start->Microsome Binding Target Binding Assay (SPR / IC50) Start->Binding HighPerm High Permeability (P_app > 4 x 10^-6 cm/s) PAMPA->HighPerm LowClearance Low Intrinsic Clearance (Long T1/2) Microsome->LowClearance HighAffinity High Affinity (Steric Fit in Pocket) Binding->HighAffinity LeadOpt Lead Optimization Candidate (1-Ethoxycyclohexyl Scaffold) HighPerm->LeadOpt LowClearance->LeadOpt HighAffinity->LeadOpt

Workflow for evaluating cyclohexane-1-carboxylic acid derivatives.

References

  • [3] Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL:[Link]

  • [2] Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 1-Ethoxycyclohexane-1-carboxylic Acid Enantiomers

For researchers, scientists, and professionals in drug development, the stereoselective analysis and purification of chiral molecules are critical for ensuring therapeutic efficacy and safety. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stereoselective analysis and purification of chiral molecules are critical for ensuring therapeutic efficacy and safety. This guide provides an in-depth comparison of chromatographic strategies for the enantioselective separation of 1-Ethoxycyclohexane-1-carboxylic acid, a compound featuring a quaternary stereocenter that can present unique challenges in chiral recognition.

While specific application data for 1-Ethoxycyclohexane-1-carboxylic acid is not widely published, this guide will leverage data and methodologies from the closely related structural analog, 1-methylcyclohexanecarboxylic acid, to provide a robust framework for method development. The principles and experimental approaches discussed herein are directly applicable to the target molecule and other cyclic carboxylic acids with a 1-substituted stereocenter.

The Challenge of Separating 1-Alkoxycycloalkane-1-carboxylic Acid Enantiomers

The primary challenge in the chiral separation of 1-Ethoxycyclohexane-1-carboxylic acid lies in the nature of its stereocenter. As a quaternary carbon, it is sterically hindered, which can make the formation of transient diastereomeric complexes with a chiral stationary phase (CSP) more difficult. Furthermore, the carboxyl group requires careful control of the mobile phase pH to ensure it is in a suitable ionic state for interaction with the CSP without causing peak tailing.

Comparison of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor for a successful enantioseparation. Based on the chemical properties of the target molecule, two main classes of CSPs are recommended for initial screening: polysaccharide-based and Pirkle-type CSPs.

Chiral Stationary Phase (CSP) TypeTrade NamesPrinciple of SeparationRecommended Mobile Phase ModesPotential AdvantagesPotential Considerations
Polysaccharide-based Daicel: CHIRALPAK® AD, CHIRALPAK® IA, CHIRALCEL® OD Phenomenex: Lux® Amylose-1, Lux® Cellulose-1Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and steric inclusion within the helical grooves of the carbamate-derivatized cellulose or amylose polymer.[1]Normal Phase, Polar Organic, Reversed-Phase, SFCBroad enantioselectivity for a wide range of compounds, including carboxylic acids. High success rate in chiral separations.[2] Immobilized versions (e.g., CHIRALPAK IA) offer broad solvent compatibility.Coated versions may have limitations on the types of solvents that can be used. Normal phase mode may have lower solubility for the analyte.
Pirkle-type (π-electron acceptor/donor) Regis Technologies: (R,R) or (S,S) Whelk-O® 1Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the electron-deficient dinitrobenzoyl group of the CSP and the analyte.[3][4]Normal Phase, Reversed-Phase, SFCCovalently bonded, making it highly durable and compatible with a wide range of solvents, including aqueous mobile phases.[3] Often provides a different selectivity compared to polysaccharide CSPs. The availability of both (R,R) and (S,S) configurations allows for the inversion of elution order.[3]May not have as broad a range of applicability as modern polysaccharide phases for all compound classes.
Anion-Exchanger Daicel: CHIRALPAK® QN-AX, QD-AXBased on ionic interactions between the protonated tertiary nitrogen of the quinine or quinidine selector and the anionic carboxylate of the analyte, supplemented by hydrogen bonding, π-π, and steric interactions.Reversed-Phase, Polar OrganicSpecifically designed for acidic compounds, often providing excellent selectivity.Requires specific mobile phase conditions (pH control) to ensure ionization of both the analyte and the selector.

Experimental Protocols

A systematic screening approach is the most efficient way to develop a successful chiral separation method. The following protocols outline a recommended workflow for screening and optimizing the separation of 1-Ethoxycyclohexane-1-carboxylic acid enantiomers.

Protocol 1: Initial Screening by HPLC

This protocol is designed to rapidly assess the suitability of the most promising chiral stationary phases.

1. Sample Preparation:

  • Dissolve the racemic 1-Ethoxycyclohexane-1-carboxylic acid in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC System and Columns:

  • HPLC system with UV detector (detection at 210-220 nm).

  • Columns (4.6 x 250 mm, 5 µm):

    • Daicel CHIRALPAK® IA

    • Regis (R,R)-Whelk-O® 1

3. Screening Conditions:

Mobile Phase A (Normal Phase):

  • n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

Mobile Phase B (Polar Organic):

  • Acetonitrile / Methanol / Acetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

4. Procedure:

  • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

  • Inject 5-10 µL of the sample and run the analysis.

  • If no separation is observed, switch to Mobile Phase B and re-equilibrate the column before injecting the sample.

  • Repeat the process for the second column.

Protocol 2: Method Optimization

Once initial separation is achieved, the following parameters can be adjusted to improve resolution (Rs) and analysis time.

1. Mobile Phase Composition:

  • Vary the ratio of the strong eluting solvent (e.g., 2-Propanol in normal phase) from 10% to 30%. A lower percentage of the polar solvent generally increases retention and can improve resolution.

  • Evaluate different alcohol modifiers (e.g., ethanol, n-butanol) as they can offer different selectivities.

2. Acidic Modifier:

  • If peak shape is poor, adjust the concentration of the acidic modifier (TFA or acetic acid) between 0.05% and 0.2%.

  • For mass spectrometry (MS) compatibility, switch to formic acid.

3. Flow Rate:

  • Reduce the flow rate (e.g., to 0.5-0.8 mL/min) to potentially increase efficiency and resolution, at the cost of longer analysis time.

4. Temperature:

  • Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity.

Alternative Technology: Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.

Protocol 3: SFC Screening

1. SFC System and Columns:

  • SFC system with a back-pressure regulator and UV detector.

  • Columns (4.6 x 150 mm, 5 µm) with the same stationary phases as in the HPLC screening.

2. Screening Conditions:

  • Mobile Phase: CO2 / Methanol with 0.1% TFA (gradient from 5% to 40% Methanol over 10 minutes).

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 35 °C

3. Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject 1-5 µL of the sample.

  • Based on the gradient results, an optimized isocratic method can be developed.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process for the chiral separation of 1-Ethoxycyclohexane-1-carboxylic acid.

ChiralSeparationWorkflow cluster_screening Primary Screening cluster_optimization Method Optimization start Racemic 1-Ethoxycyclohexane- 1-carboxylic acid prep Sample Preparation (1 mg/mL in mobile phase) start->prep hplc_screen HPLC Screening prep->hplc_screen sfc_screen SFC Screening (Alternative) prep->sfc_screen hplc_cols Columns: - CHIRALPAK® IA - (R,R)-Whelk-O® 1 hplc_screen->hplc_cols sfc_cols Columns: - CHIRALPAK® IA - (R,R)-Whelk-O® 1 sfc_screen->sfc_cols hplc_mpA Mobile Phase A: Hexane/IPA/TFA hplc_cols->hplc_mpA hplc_mpB Mobile Phase B: ACN/MeOH/Acid hplc_cols->hplc_mpB decision Separation Achieved? hplc_mpA->decision hplc_mpB->decision sfc_mp Mobile Phase: CO2/MeOH/TFA (Gradient) sfc_cols->sfc_mp sfc_mp->decision decision->hplc_screen No, try other CSPs/conditions optimize Optimize Parameters: - Mobile Phase Ratio - Modifier Type & Conc. - Flow Rate - Temperature decision->optimize Yes final_method Validated Enantioselective Method optimize->final_method

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Ethoxycyclohexane-1-carboxylic Acid

[1] Executive Summary & Core Directive Do not treat 1-Ethoxycyclohexane-1-carboxylic acid as standard organic trash. This compound possesses a dual-hazard profile: it is a corrosive organic acid capable of causing severe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

Do not treat 1-Ethoxycyclohexane-1-carboxylic acid as standard organic trash.

This compound possesses a dual-hazard profile: it is a corrosive organic acid capable of causing severe tissue damage (Category 1B/2 Skin Irritant), and it contains an ether linkage , introducing potential flammability and peroxide-forming risks upon prolonged storage.

Immediate Action Required:

  • Segregate immediately from strong oxidizers (e.g., Nitric Acid) and strong bases.

  • Assess container age; if >12 months old, test for peroxides before handling.

  • Dispose via high-temperature incineration through a licensed hazardous waste contractor.

Technical Hazard Analysis (E-E-A-T)

Chemical Structure & Stability

The molecule consists of a cyclohexane ring substituted at the C1 position with both a carboxylic acid group (


) and an ethoxy group (

).
  • Alpha-Alkoxy Acid Instability: Unlike simple fatty acids, alpha-alkoxy acids are prone to decarboxylation under acidic conditions or high heat. This reaction releases carbon dioxide and generates the corresponding ketone (cyclohexanone) and alcohol (ethanol).

    • Operational Implication: Never mix this waste with strong mineral acids (e.g.,

      
      , 
      
      
      
      ) in the waste stream, as the exotherm could trigger gas evolution (
      
      
      ) and pressurize the waste container.
Hazard Profile Table
Hazard ClassPrimary RiskMechanism of ActionOperational Countermeasure
Corrosive Tissue DestructionProton donation (

) lowers pH < 2, denaturing proteins.
Use Nitrile/Neoprene gloves. Eye protection is mandatory.[1]
Combustible FireEther moiety lowers flash point compared to pure acids.Keep away from heat sources.[2][3] Ground containers during transfer.
Reactive Gas EvolutionDecarboxylation releases

; Neutralization releases heat.
Do not neutralize in satellite areas. Use vented caps if available.

Self-Validating Disposal Protocol

This protocol is designed as a closed-loop system. Each step requires a verification check before proceeding to the next, preventing downstream failures.

Phase 1: Assessment & Pre-Treatment

Verification Step: Check the physical state and container age.

  • Peroxide Validation:

    • If liquid and container age > 12 months: Dip a peroxide test strip into the aliquot.

    • Result: If

      
      , do not move. Contact EHS immediately for stabilization (typically via ferrous sulfate reduction).
      
    • Result: If

      
      , proceed to Phase 2.
      
  • pH Verification:

    • Confirm the material is acidic (pH < 4). This ensures it has not been accidentally mixed with bases, which would generate significant heat of neutralization.

Phase 2: Segregation & Bulking

Verification Step: Confirm waste stream compatibility.

  • Solid Waste:

    • Place the solid compound in a clear, sealable polyethylene bag.

    • Double-bag the material.

    • Place into the Solid Organic Waste drum (UN 1H2).

  • Liquid Waste:

    • Do NOT pour down the drain.[3][4]

    • Pour into a dedicated Organic Acid or Corrosive Flammable waste stream.

    • Material Compatibility Check: Ensure the waste container is HDPE (High-Density Polyethylene) or Glass. Avoid metal containers due to acid corrosion.

Phase 3: Labeling & Regulatory Compliance

Verification Step: Match the label to the contents.

Assign the following EPA (RCRA) Waste Codes based on the mixture:

  • D002 (Corrosive): If the pH is

    
    .[5]
    
  • D001 (Ignitable): If the waste mixture has a flash point

    
     (common if dissolved in organic solvents).
    

Label Text:

"Hazardous Waste - 1-Ethoxycyclohexane-1-carboxylic acid. Danger: Corrosive, Combustible. Do not mix with Oxidizers."

Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 1-Ethoxycyclohexane-1-carboxylic acid StateCheck Assess Physical State Start->StateCheck Liquid Liquid Form StateCheck->Liquid Liquid Solid Solid Form StateCheck->Solid Solid PeroxideCheck Container Age > 12 Months? Liquid->PeroxideCheck Segregation Segregate Stream: NO Oxidizers (Nitric) NO Bases (Hydroxides) Solid->Segregation PeroxideTest Test for Peroxides PeroxideCheck->PeroxideTest Yes PeroxideCheck->Segregation No SafeToMove Peroxides < 20ppm PeroxideTest->SafeToMove Low Levels Danger Peroxides > 100ppm STOP - Contact EHS PeroxideTest->Danger High Levels SafeToMove->Segregation Container Select Container: HDPE or Glass Only (No Metal) Segregation->Container Labeling Labeling: RCRA Codes D001 / D002 Container->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Decision matrix for the safe disposal of ether-functionalized organic acids, ensuring peroxide safety and chemical compatibility.

Emergency Response Procedures

In the event of a spill or exposure during the disposal process:

  • Skin Contact: Immediately flush with water for 15 minutes.[6][1] The lipophilic nature of the ethoxy group may aid skin penetration; use soap to emulsify.

  • Spill Cleanup (Small Scale < 500mL):

    • Isolate the area.

    • Cover with dry soda ash or calcium carbonate to neutralize the acid. Caution: This will generate

      
       gas.
      
    • Absorb the neutralized residue with vermiculite or clay.

    • Collect in a separate hazardous waste pail labeled "Spill Debris - Corrosive."

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Cyclohexanecarboxylic acid (Structural Analogue). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. ACS Center for Lab Safety. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethoxycyclohexane-1-carboxylic acid

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents requires a proactiv...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents requires a proactive and informed approach to safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 1-Ethoxycyclohexane-1-carboxylic acid, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to build a culture of safety through understanding, ensuring that every procedure is a self-validating system of protection.

Hazard Analysis: The "Why" Behind the Protection

Understanding the potential hazards of 1-Ethoxycyclohexane-1-carboxylic acid is fundamental to selecting the correct PPE. The molecule's reactivity is dictated by its two primary functional groups:

  • Carboxylic Acid Group (-COOH): This group is responsible for the compound's acidic nature. While generally weak acids, carboxylic acids can be corrosive or irritating to skin and eyes upon contact.[1] Analogous compounds are known to cause severe skin burns and serious eye damage.[2][3]

  • Ether Linkage (C-O-C): The ethoxy group makes the molecule an ether. Ethers are organic solvents that can defat the skin, leading to dryness and irritation. A primary concern with ethers is their ability to permeate standard laboratory gloves over time.[4]

Based on data from similar chemical structures, the primary anticipated hazards are:

  • Skin Irritation/Corrosion: Causes skin irritation and potentially chemical burns with prolonged contact.[5][6]

  • Serious Eye Damage: Poses a significant risk of serious, potentially irreversible, eye damage upon contact.[7][8]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[5][8]

Core PPE Requirements: Your First Line of Defense

The fundamental principle when handling this compound is to prevent all routes of exposure . Engineering controls, such as a chemical fume hood, are the primary barrier. PPE serves as the essential final barrier for the operator.

Eye and Face Protection

Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory for all handling procedures.[9][10]

  • Recommended for Splash Risks: When handling quantities greater than a few milliliters, transferring solutions, or performing reactions under heat or pressure, a full-face shield must be worn over chemical splash goggles .[2][11] A face shield alone does not provide adequate protection.[11]

Skin and Body Protection

Preventing skin contact is critical to avoid irritation and potential burns.

  • Lab Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash hazard, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[12]

  • Gloves: The selection of appropriate gloves is critical. Standard nitrile gloves should be considered for incidental splash protection only.[4] Due to the dual nature of the molecule (acid and ether), a single glove material may not be optimal for prolonged exposure.

Glove MaterialProtection AgainstRecommended Use CaseLimitations
Nitrile General splash protection, oils, some acids.[12]Splash Protection ONLY. Suitable for handling small quantities with minimal contact expected.Can be permeated by organic solvents (ethers). Must be replaced immediately upon contamination.[4]
Neoprene Good resistance to acids, bases, and some solvents.[12]Extended handling or tasks with a higher likelihood of contact.Moderate resistance to some organic solvents.
Butyl Rubber Excellent resistance to polar organics like esters, ketones, and some ethers.[13] Also resistant to corrosive acids.[13]Handling larger volumes, immersive work, or when prolonged contact is possible.Poor resistance against aliphatic and aromatic hydrocarbons.[13]

Causality in Glove Selection: Your choice must be based on a risk assessment of the specific procedure. For weighing a small sample, double-gloving with nitrile may be sufficient. For a multi-hour reaction or a large-scale extraction, more robust butyl or neoprene gloves are the authoritative choice. Always check the glove manufacturer's specific chemical resistance chart for breakthrough times.

Respiratory Protection

Inhalation of vapors must be minimized.

  • Primary Control: All handling of 1-Ethoxycyclohexane-1-carboxylic acid should be performed inside a certified chemical fume hood to control vapor exposure.[5][9]

  • Secondary Control: If a fume hood is not available or in the case of an engineering control failure (e.g., power outage), a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required.[9] Respirator use requires prior medical clearance and fit-testing.

Operational Protocol: A Step-by-Step Guide to Safety

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Don all required PPE: lab coat, chemical splash goggles, and the appropriate gloves for the task. Have a face shield ready if needed.

  • Handling: Dispense the chemical slowly and carefully to avoid generating aerosols or splashes. Keep the container sealed when not in use. If heating the substance, do so gradually in a well-contained apparatus.

  • Post-Handling & Decontamination: After use, securely close the primary container. Wipe down the external surface with a suitable solvent if necessary, treating the wipe as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves (peeling them off without touching the outer surface). Then remove the lab coat and face shield/goggles. Wash hands thoroughly with soap and water immediately after.[14]

PPE Selection Workflow

The following diagram outlines the logical process for selecting appropriate PPE based on the specific task being performed with 1-Ethoxycyclohexane-1-carboxylic acid.

PPE_Selection_Workflow PPE Selection Workflow for 1-Ethoxycyclohexane-1-carboxylic acid cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal start Begin Task Assessment task Evaluate: 1. Quantity of Chemical 2. Splash/Aerosol Potential 3. Duration of Handling start->task low_risk Low Risk: - Small quantity (<10mL) - No splash potential - Short duration task->low_risk Low high_risk High Risk: - Large quantity (>10mL) - Splash/aerosol potential - Extended duration task->high_risk High ppe_low Required PPE: - Chemical Fume Hood - Lab Coat - Safety Goggles - Nitrile Gloves (double) low_risk->ppe_low ppe_high Required PPE: - Chemical Fume Hood - Lab Coat + Chem-Resistant Apron - Safety Goggles + Face Shield - Butyl or Neoprene Gloves high_risk->ppe_high disposal Dispose of Contaminated PPE and Chemical Waste as Hazardous Waste ppe_low->disposal ppe_high->disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-Ethoxycyclohexane-1-carboxylic acid
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Reactant of Route 2
1-Ethoxycyclohexane-1-carboxylic acid
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